molecular formula C9H17BO2 B572586 4-Propylcyclohex-1-enylboronic acid CAS No. 1256346-34-5

4-Propylcyclohex-1-enylboronic acid

Cat. No.: B572586
CAS No.: 1256346-34-5
M. Wt: 168.043
InChI Key: NDHAAOSCMLXKIR-UHFFFAOYSA-N
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Description

4-Propylcyclohex-1-enylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H17BO2 and its molecular weight is 168.043. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-propylcyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h6,8,11-12H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHAAOSCMLXKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681669
Record name (4-Propylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-34-5
Record name (4-Propylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-Propylcyclohex-1-enylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Propylcyclohex-1-enylboronic acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the , a valuable building block in modern organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical insights into process optimization and purification. The presented synthetic strategy is a robust two-step sequence commencing from the commercially available 4-propylcyclohexanone, involving the formation of an intermediate enol triflate followed by a palladium-catalyzed Miyaura borylation.

Introduction and Strategic Overview

Vinylic boronic acids and their corresponding esters are indispensable reagents in synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and stereoselectivity. This compound, with its substituted cyclohexene scaffold, is a particularly useful intermediate for introducing this motif into complex molecules, including active pharmaceutical ingredients.[1]

The synthesis of this target molecule is most effectively achieved through a modern organometallic approach that circumvents the challenges associated with traditional methods. The strategy detailed herein is centered on the conversion of a ketone to a vinyl triflate, which then serves as a highly reactive electrophile in a subsequent palladium-catalyzed borylation.

This guide is structured to follow this logical synthetic sequence:

  • Part I: Synthesis of 4-Propylcyclohex-1-enyl trifluoromethanesulfonate. This section details the conversion of 4-propylcyclohexanone into its enol triflate, a key precursor for the borylation step.

  • Part II: Miyaura Borylation. This section provides a detailed protocol for the palladium-catalyzed cross-coupling of the enol triflate with bis(pinacolato)diboron to yield the stable pinacol ester of the target boronic acid.

  • Part III: Purification and Characterization. This section addresses the critical final steps of isolating, purifying, and characterizing the final product.

The overall synthetic workflow is depicted below.

G A 4-Propylcyclohexanone B Step 1: Enolate Formation & Triflate Trapping A->B 1. KHMDS 2. PhN(Tf)₂ C 4-Propylcyclohex-1-enyl trifluoromethanesulfonate B->C D Step 2: Miyaura Borylation C->D B₂(pin)₂ PdCl₂(dppf), KOAc E 2-(4-Propylcyclohex-1-enyl)-4,4,5,5-tetramethyl -1,3,2-dioxaborolane (Pinacol Ester) D->E F Hydrolysis (Optional) E->F Acidic Workup G This compound F->G

Figure 1: Overall synthetic workflow.

Part I: Synthesis of the Enol Triflate Precursor

Scientific Principle & Rationale

The conversion of a ketone to a vinyl triflate is a cornerstone transformation that activates the α-carbon position for cross-coupling reactions. The process relies on the principle of keto-enol tautomerism, an equilibrium between the ketone and its isomeric enol form.[2] While the equilibrium typically favors the ketone, the presence of a strong, non-nucleophilic base irreversibly deprotonates the α-carbon to form a thermodynamically stable enolate.[3][4] This enolate is then "trapped" by an electrophilic triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhN(Tf)₂), to form the stable enol triflate.[5] The triflate group is an excellent leaving group, rendering the product an ideal substrate for palladium-catalyzed reactions.[6]

The starting material, 4-propylcyclohexanone, is a readily available synthetic compound.[7] Its synthesis can be achieved via the hydrogenation of 4-propylphenol.[8]

Figure 2: Principle of enol triflate formation.

Experimental Protocol: Synthesis of 4-Propylcyclohex-1-enyl trifluoromethanesulfonate

Materials:

  • 4-Propylcyclohexanone (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (1.2 eq)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhN(Tf)₂) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes, Ethyl Acetate

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 4-propylcyclohexanone (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add KHMDS solution (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Triflate Trapping: In a separate flask, dissolve PhN(Tf)₂ (1.2 eq) in anhydrous THF. Add this solution to the enolate mixture at -78 °C via cannula. Allow the reaction to warm slowly to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-propylcyclohex-1-enyl trifluoromethanesulfonate as a colorless oil.

Part II: Miyaura Borylation to Boronic Acid Pinacol Ester

Scientific Principle & Rationale

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from organic halides or triflates.[6][9] The reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source. The resulting pinacol boronate esters are valued for their stability to air and moisture, and their ease of purification via chromatography, making them superior intermediates compared to the often more sensitive free boronic acids.[9][10]

The catalytic cycle, a subject of extensive study, is generally understood to proceed via three key steps:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the vinyl triflate, forming a Pd(II) intermediate.

  • Transmetalation: A boryl group is transferred from an activated diboron species to the palladium center, displacing the triflate group. A base, such as potassium acetate (KOAc), is crucial for this step.[9]

  • Reductive Elimination: The desired vinyl boronate ester is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[11]

G center Pd(0)L₂ PdII R-Pd(II)(OTf)L₂ center->PdII 1 OA Oxidative Addition OA->PdII RE Reductive Elimination RE->center Boronate R-B(pin) RE->Boronate TM Transmetalation PdII_B R-Pd(II)(Bpin)L₂ TM->PdII_B B₂(pin)₂ Base VinylTf R-OTf VinylTf->OA PdII->TM B₂(pin)₂ Base PdII->PdII_B 2 PdII_B->center 3 PdII_B->RE

Figure 3: Simplified Miyaura borylation catalytic cycle.

Experimental Protocol: Synthesis of 2-(4-Propylcyclohex-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials:

  • 4-Propylcyclohex-1-enyl trifluoromethanesulfonate (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)

  • Potassium acetate (KOAc), anhydrous (3.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene

  • Diatomaceous earth (Celite®)

  • Hexanes, Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the vinyl triflate (1.0 eq), B₂pin₂ (1.5 eq), PdCl₂(dppf) (0.03 eq), and anhydrous KOAc (3.0 eq).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed 1,4-dioxane via cannula.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often used directly in subsequent steps, such as Suzuki-Miyaura couplings.[12] For isolation of the pure pinacol ester, purify the residue by flash column chromatography.

Part III: Purification, Characterization, and Final Hydrolysis

Purification Strategies

The purification of boronic acids and their esters can be challenging due to their Lewis acidic nature, which can cause them to adhere strongly to silica gel.[12][13]

  • Pinacol Esters: For pinacol esters, chromatography on silica gel is often feasible. However, if significant streaking or low recovery is observed, using silica gel pre-treated with boric acid can mitigate these issues by passivating the acidic silanol groups.[12][14]

  • Boronic Acids: Free boronic acids are often purified by recrystallization.[15] An alternative method involves forming a salt by treating the crude acid with a base, extracting impurities, and then re-acidifying to precipitate the pure boronic acid.[16]

Hydrolysis to this compound

While the pinacol ester is a stable and versatile intermediate, the free boronic acid is the titular compound. It can be obtained by simple hydrolysis.

Procedure:

  • Dissolve the purified pinacol ester in a 10:1 mixture of acetone and water.

  • Add 2 M hydrochloric acid (HCl) and stir vigorously at room temperature for 4-6 hours.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound, typically as a white solid.

Characterization Data

The final product and key intermediate should be characterized using standard analytical techniques. The expected data are summarized below.

PropertyThis compound
Molecular Formula C₉H₁₇BO₂[17]
Molecular Weight 168.04 g/mol [17]
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) Expected signals: ~6.5-6.0 (1H, vinylic), ~2.4-1.0 (12H, aliphatic), ~0.9 (3H, methyl)
¹³C NMR (CDCl₃, δ) Expected signals: ~140-130 (vinylic carbons), ~40-20 (aliphatic carbons), ~14 (methyl)
Mass Spec (ESI+) Expected m/z for [M+H]⁺, [M+Na]⁺

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Spectroscopic data for structurally similar compounds can be found in the literature.[18][19][20]

Conclusion

This guide has outlined a reliable and well-established synthetic route to this compound. The two-step sequence, involving the formation of a vinyl triflate from 4-propylcyclohexanone and a subsequent Miyaura borylation, represents a state-of-the-art method for accessing this valuable synthetic intermediate. By providing detailed experimental protocols and explaining the fundamental principles behind each transformation, this document serves as a practical resource for chemists engaged in organic synthesis and drug discovery. The methods described are amenable to scale-up and can be adapted for the synthesis of analogous substituted cycloalkenyl boronic acids.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online] Available at: [Link]

  • Google Patents. Process for purification of boronic acid and its derivatives.
  • MDPI. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [Online] Available at: [Link]

  • Hitosugi, S., et al. (2014). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Online] Available at: [Link]

  • Eqipped. 4-Propylcyclohexanone For Synthesis. [Online] Available at: [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Online] Available at: [Link]

  • Wikipedia. Miyaura borylation. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of 1-(trans-4-propylcyclohexyl)-4-propylcyclohexanol. [Online] Available at: [Link]

  • YouTube. (2019). keto-enol tautomerization mechanism. [Online] Available at: [Link]

  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Online] Available at: [Link]

  • Blouberg MediSpa. (2025). Keto-Enol Tautomerization: A Detailed Mechanism. [Online] Available at: [Link]

  • ChemRxiv. (2024). Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboronation and cross-coupling. [Online] Available at: [Link]

  • Organic Chemistry Portal. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. [Online] Available at: [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Online] Available at: [Link]

  • YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. [Online] Available at: [Link]

  • Chemistry Steps. Keto Enol Tautomerization. [Online] Available at: [Link]

  • NIH National Library of Medicine. (2011). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. [Online] Available at: [Link]

  • ChemWhat. This compound CAS#: 1256346-34-5. [Online] Available at: [Link]

  • ResearchGate. (2004). Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. [Online] Available at: [Link]

  • MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Online] Available at: [Link]

  • ResearchGate. (2008). Synthesis of Alkenylboronates via Hydrocupration/Transmetalation. [Online] Available at: [Link]

  • Semantic Scholar. (1983). A method for the regiospecific synthesis of enol triflates by enolate trapping. [Online] Available at: [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Online] Available at: [Link]

  • ResearchGate. (2017). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Online] Available at: [Link]

  • PubChem. 4-Methylcyclohexen-1-ylboronic acid. [Online] Available at: [Link]

  • PubChem. (4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid. [Online] Available at: [Link]

  • PubChem. 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Propylcyclohex-1-enylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1256346-34-5

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Substituted Cyclohexenylboronic Acids

In the landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical research and development, the strategic incorporation of unique structural motifs is paramount. 4-Propylcyclohex-1-enylboronic acid emerges as a valuable building block, offering a distinctive combination of a reactive vinylboronic acid moiety and a lipophilic propyl-substituted cyclohexene scaffold. This guide, intended for the discerning researcher, provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles and practical experimental considerations. While direct literature on this specific compound is sparse, this document leverages established methodologies for analogous structures to present a robust and scientifically grounded resource.

Section 1: Physicochemical Properties and Structural Elucidation

This compound is a member of the versatile class of organoboron compounds. Its structure presents a unique combination of features that are highly desirable in medicinal chemistry and organic synthesis.

PropertyValue
CAS Number 1256346-34-5
Molecular Formula C₉H₁₇BO₂
Molecular Weight 168.04 g/mol
Appearance Expected to be a white to off-white solid
Solubility Soluble in many organic solvents such as THF, dioxane, and methanol.

Structural Features:

  • Vinylboronic Acid: This functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its reactivity allows for the facile formation of carbon-carbon bonds.

  • 4-Propylcyclohexene Scaffold: The substituted cyclohexene ring introduces a three-dimensional, lipophilic character to molecules, which can be crucial for modulating pharmacokinetic properties in drug candidates.

Section 2: Synthesis of this compound: A Plausible and Detailed Pathway

A robust synthetic route to this compound can be envisioned in a multi-step sequence starting from the readily available 4-propylphenol. This pathway involves the formation of a key ketone intermediate, its conversion to a vinyl triflate, followed by a palladium-catalyzed borylation and subsequent hydrolysis.

Synthesis_Pathway A 4-Propylphenol B 4-Propylcyclohexanone A->B Hydrogenation (e.g., H₂, Pt catalyst) C 4-Propylcyclohex-1-enyl Triflate B->C Triflation (Tf₂O, base) D 2-(4-Propylcyclohex-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) C->D Miyaura Borylation (Pd catalyst, B₂pin₂) E This compound D->E Hydrolysis (e.g., acid or base)

A plausible synthetic pathway for this compound.

Step 1: Synthesis of 4-Propylcyclohexanone

The initial step involves the hydrogenation of 4-propylphenol to produce 4-propylcyclohexanone. This transformation can be effectively achieved using a platinum-based catalyst under a hydrogen atmosphere.[1]

Experimental Protocol:

  • To a high-pressure reactor, add 4-propylphenol (1.0 eq.), a platinum-on-carbon catalyst (e.g., 5 mol% Pt), and a suitable solvent such as water or an alcohol.[1]

  • Seal the reactor and purge with an inert gas before pressurizing with hydrogen gas (e.g., 2 MPa).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by techniques such as GC-MS.

  • Upon completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 4-propylcyclohexanone.

Step 2: Synthesis of 4-Propylcyclohex-1-enyl Triflate

The ketone is then converted to a vinyl triflate, a highly reactive intermediate for palladium-catalyzed reactions. This is typically achieved by reacting the ketone with triflic anhydride in the presence of a non-nucleophilic base.[2][3][4]

Experimental Protocol:

  • Dissolve 4-propylcyclohexanone (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a non-nucleophilic base (e.g., 2,6-lutidine or triethylamine, 1.1 eq.).[3]

  • Slowly add triflic anhydride (Tf₂O, 1.1 eq.) to the stirred solution.[3]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain the 4-propylcyclohex-1-enyl triflate.

Step 3: Palladium-Catalyzed Borylation to the Pinacol Ester

The vinyl triflate is then subjected to a Miyaura borylation reaction to install the boronate ester. This reaction typically employs a palladium catalyst and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[5][6][7][8][9]

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, combine the 4-propylcyclohex-1-enyl triflate (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a base (e.g., potassium acetate, 3.0 eq.).

  • Add a dry, degassed solvent such as dioxane or toluene.

  • Heat the mixture to a temperature typically between 80-100 °C.

  • Monitor the reaction by TLC or GC-MS until the vinyl triflate is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by flash chromatography to isolate the 2-(4-propylcyclohex-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the pinacol boronate ester to the desired boronic acid. This can be achieved under acidic or basic conditions.[10][11][12][13][14]

Experimental Protocol:

  • Dissolve the pinacol ester (1.0 eq.) in a suitable solvent mixture, such as THF/water or acetone/water.

  • Add an acid (e.g., HCl) or a base (e.g., NaOH) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can often be used directly or purified by recrystallization. Due to the potential instability of some boronic acids, it is advisable to use the product promptly or store it under anhydrous conditions.[15][16][17]

Section 3: Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are expected analytical data based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and aliphatic protons. The vinyl proton should appear as a multiplet in the downfield region (δ 5.5-6.5 ppm). The allylic protons adjacent to the double bond will be deshielded and appear around δ 2.0-2.5 ppm. The remaining cyclohexene and propyl group protons will resonate in the upfield region (δ 0.9-1.8 ppm). Coupling constants will be critical for assigning the relative stereochemistry of the cyclohexene ring protons.[18][19][20]

  • ¹³C NMR: The carbon spectrum will show signals for the sp² carbons of the double bond in the range of δ 120-140 ppm. The sp³ carbons of the cyclohexene ring and the propyl group will appear in the δ 20-40 ppm region.

  • ¹¹B NMR: The ¹¹B NMR spectrum is a key diagnostic tool for boronic acids. A broad singlet is expected in the range of δ 28-33 ppm, characteristic of a tricoordinate boron atom.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ or adducts with solvent molecules may be observed. It is important to note that boronic acids can undergo dehydration to form cyclic trimers (boroxines), which may also be detected.

Section 4: Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its application as a versatile building block in the synthesis of complex organic molecules, particularly in the context of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki_Coupling A This compound Catalyst Pd Catalyst + Base A->Catalyst B Aryl/Heteroaryl Halide (or Triflate) B->Catalyst C Coupled Product Catalyst->C

General scheme of a Suzuki-Miyaura cross-coupling reaction.

The vinylboronic acid moiety is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of a C(sp²)-C(sp²) bond with a wide range of aryl and heteroaryl halides or triflates.[21][22][23] This reaction provides a powerful tool for introducing the 4-propylcyclohexenyl motif into various molecular scaffolds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Add a degassed solvent system, such as a mixture of dioxane and water.

  • Heat the reaction mixture under an inert atmosphere until the starting halide is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization.

Role in Medicinal Chemistry

The incorporation of the 4-propylcyclohexene moiety can significantly impact the physicochemical properties of a drug candidate. The propyl group enhances lipophilicity, which can influence cell membrane permeability and oral bioavailability. The cyclohexene ring provides a defined three-dimensional structure that can be crucial for optimizing binding to a biological target. The introduction of such aliphatic rings is a common strategy in medicinal chemistry to improve pharmacokinetic profiles and potency.[24]

Section 5: Safety, Handling, and Storage

As with all organoboron compounds, proper safety precautions must be observed when handling this compound.

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[25][26][27]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[25][26][27]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Disposal: Dispose of all chemical waste in accordance with local regulations. Do not discard in the trash or pour down the sink.[26][27][28]

Storage:

  • Vinylboronic acids can be susceptible to decomposition, particularly protodeboronation.[15][17]

  • It is recommended to store this compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For long-term storage, refrigeration is advisable.

  • Alternatively, storing the compound as its more stable pinacol ester and performing the hydrolysis immediately before use is a common and effective strategy.[17][29]

References

  • Specklin, S., Bertus, P., Weibel, J.-M., & Pale, P. (2008). A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds. The Journal of Organic Chemistry, 73(19), 7845–7848.
  • Takagi, J., Kamon, A., Ishiyama, T., & Miyaura, N. (2002). Synthesis of β-Boryl-α,β-unsaturated Carbonyl Compounds via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)
  • ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?[Link]

  • Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence. Journal of the American Chemical Society, 124(27), 8001–8006.
  • Wikipedia. Boronic acid. [Link]

  • Google Patents.
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  • Sci-Hub. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates. [Link]

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  • Santos, W. L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(7), 1784–1786.
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Foreword: The Strategic Role of Alkenylboronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Propylcyclohex-1-enylboronic Acid

In the landscape of contemporary drug discovery and materials science, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the vast toolkit available to the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its functional group tolerance and mild reaction conditions.[1][2] Central to this transformation are organoboron reagents, particularly boronic acids. While arylboronic acids have been extensively studied and utilized, their alkenyl counterparts, such as this compound, represent a class of reagents with unique reactivity and synthetic potential.[3]

This guide provides a comprehensive technical overview of this compound, a representative substituted cyclohexenylboronic acid. We will move beyond a simple recitation of data, instead focusing on the causality behind its reactivity, the rationale for its use in synthesis, and the practical considerations for its handling and stability. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of this versatile building block.

Molecular Profile and Physicochemical Characteristics

This compound is an organoboron compound featuring a boronic acid functional group attached to a cyclohexene ring, which is further substituted with a propyl group. This structure imparts a combination of steric and electronic properties that dictate its reactivity.

PropertyValueSource
CAS Number 1256346-34-5[4]
Molecular Formula C₉H₁₇BO₂[4]
Molecular Weight 168.04 g/mol [4]
Class Alkenylboronic AcidN/A

Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely reported in public literature, a common characteristic for specialized reagents. These properties are often determined in-house by suppliers or researchers. For comparison, similar structures such as 4-Methylcyclohexen-1-ylboronic acid (CAS 850567-92-9) and 4-Pentylcyclohex-1-enylboronic acid (CAS 1072946-31-6) are also used as synthetic building blocks.[5][6][]

Synthesis of Substituted Alkenylboronic Acids

The synthesis of alkenylboronic acids and their esters is well-established, providing reliable pathways to molecules like this compound. A common and efficient strategy involves the hydroboration of a corresponding alkyne.

Conceptual Synthesis Workflow

The diagram below illustrates a generalized pathway for the synthesis of an alkenylboronic acid pinacol ester, a common, stable precursor to the free boronic acid.

G cluster_0 Synthesis of Alkenylboronate Esters Alkyne 4-Propylcyclohex-1-yne (Starting Material) Hydroboration Catalytic Hydroboration Alkyne->Hydroboration Reagent Pinacolborane (HBpin) + Catalyst (e.g., dicyclohexylborane) Reagent->Hydroboration Ester This compound pinacol ester Hydroboration->Ester Forms stable intermediate Hydrolysis Hydrolysis (e.g., aq. acid/base) Ester->Hydrolysis Deprotection FinalProduct This compound Hydrolysis->FinalProduct G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product_out R¹-R² (Coupled Product) RedElim->Product_out RX_in R¹-X (Aryl/Vinyl Halide) RX_in->OxAdd Boronate_in [R²-B(OH)₃]⁻ (Activated Boronic Acid) Boronate_in->Transmetal Base_in Base (e.g., K₃PO₄) Base_in->Boronate_in Activation BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate_in G cluster_stable Stable Derivatives (Handling & Storage) BA This compound (Unstable) Decomp Decomposition (Oxidation, Protodeboronation) BA->Decomp Prone to MIDA MIDA Boronate (Air-stable solid) BA->MIDA Protect Pinacol Pinacol Ester (Purifiable liquid/solid) BA->Pinacol Protect DEA Diethanolamine Adduct (Crystalline solid) BA->DEA Protect Release In situ Slow Release (Base, H₂O) MIDA->Release Pinacol->Release DEA->Release Coupling Suzuki-Miyaura Coupling Release->Coupling

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Propylcyclohex-1-enylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic techniques used to characterize 4-Propylcyclohex-1-enylboronic acid, a molecule of interest in organic synthesis and medicinal chemistry. While specific experimental data for this compound is not widely published, this document serves as an expert guide to its anticipated spectroscopic profile. We will explore the foundational principles and detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide synthesizes data from analogous structures and established spectroscopic principles to present a predictive analysis, offering researchers and drug development professionals a robust framework for the characterization of this and similar vinylboronic acid derivatives.

Introduction: The Structural Elucidation Challenge

This compound (C₉H₁₇BO₂) is a bifunctional organic compound featuring a vinylboronic acid moiety attached to a 4-propyl-substituted cyclohexene ring.[1] Its utility in synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, makes it a valuable building block for constructing complex molecular architectures, including novel pharmaceutical agents.[2] The boronic acid group's ability to engage in reversible covalent interactions also opens avenues for its use in chemical sensors and drug delivery systems.

Accurate structural confirmation and purity assessment are paramount for any chemical entity intended for these applications. A multi-technique spectroscopic approach is the cornerstone of this validation process. This guide provides the theoretical and practical framework for analyzing this compound, establishing a benchmark for its expected NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide unambiguous evidence for the connectivity and chemical environment of every atom in the structure.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing power for many organic compounds. However, the acidic protons of the boronic acid [-B(OH)₂] group may undergo rapid exchange with trace water, often resulting in a broad, poorly resolved signal. Using a coordinating solvent like DMSO-d₆ can help sharpen these signals. For this guide, we will predict the spectrum in CDCl₃, a standard for initial characterization.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon environment.[3]

    • Typical parameters: 512-1024 scans, wider spectral width (0-220 ppm).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_interp Structural Interpretation prep Dissolve Sample in CDCl3 with TMS acq_H ¹H NMR prep->acq_H acq_C ¹³C NMR prep->acq_C proc_H Integration & Multiplicity Analysis acq_H->proc_H proc_C Chemical Shift Analysis acq_C->proc_C interp Assign Signals to Structure proc_H->interp proc_C->interp confirm Confirm Connectivity & Stereochemistry interp->confirm

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted based on known chemical shifts for cyclohexene derivatives and vinylboronates.[4][5] The numbering scheme used for assignment is shown below:

Chemical Structure of this compound with numbering (Note: Image is a placeholder for the chemical structure with atom numbering for NMR assignment.)
Proton(s) Predicted δ (ppm) Predicted Multiplicity Integration Rationale
H16.5 - 6.8broad triplet1HVinylic proton adjacent to boron; deshielded by the electropositive boron and alkene C=C bond.
B(OH)₂4.5 - 5.5broad singlet2HAcidic protons of the boronic acid; chemical shift is concentration and solvent dependent.
H2, H6 (axial/equatorial)2.1 - 2.4multiplet4HAllylic protons, deshielded by the adjacent C=C double bond.
H3, H5 (axial/equatorial)1.2 - 1.9multiplet4HAliphatic protons on the cyclohexane ring.
H41.0 - 1.4multiplet1HMethine proton at the junction of the propyl group.
H71.2 - 1.4multiplet2HMethylene protons of the propyl group.
H81.2 - 1.4multiplet2HMethylene protons of the propyl group.
H90.85 - 0.95triplet3HTerminal methyl group of the propyl chain, appearing in the characteristic upfield alkyl region.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C spectrum is predicted based on data for cyclohexene and substituted alkanes.[6][7] A key feature is the C-B bond, which often results in a broad or low-intensity signal for the carbon directly attached to boron (C1) due to quadrupolar relaxation of the boron nucleus.

Carbon(s) Predicted δ (ppm) Rationale
C1140 - 150 (broad)Vinylic carbon attached to boron. The exact shift is hard to predict, and the signal is often broad.
C2135 - 145Vinylic carbon (CH), deshielded by the double bond.
C628 - 35Allylic carbon (CH₂), deshielded relative to a standard alkane.
C328 - 35Allylic carbon (CH₂), similar environment to C6.
C435 - 42Aliphatic methine carbon (CH).
C525 - 32Aliphatic methylene carbon (CH₂).
C736 - 40Propyl methylene carbon (CH₂).
C819 - 23Propyl methylene carbon (CH₂).
C913 - 15Propyl methyl carbon (CH₃), the most upfield signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, IR will confirm the presence of the O-H, C-H (sp², sp³), C=C, and B-O bonds.

Experimental Protocol: FT-IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and provides high-quality spectra for solid or liquid samples.

Step-by-Step Protocol:

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is processed (background subtraction, ATR correction) to yield a standard transmittance or absorbance spectrum.

Key Functional Groups and Expected IR Frequencies

IR_Frequencies IR_Data Functional Group Predicted Frequency (cm⁻¹) Description B_OH O-H (Boronic Acid) 3200 - 3400 (broad) Hydrogen-bonded hydroxyl stretch CH_sp2 C-H (sp², vinylic) 3010 - 3050 Alkene C-H stretch CH_sp3 C-H (sp³, alkyl) 2850 - 2960 Cyclohexane & propyl C-H stretch C_C C=C (alkene) 1640 - 1660 Vinyl group C=C stretch B_O B-O (boronic acid) 1350 - 1420 Asymmetric B-O stretch

Caption: Key functional groups and their predicted IR absorption frequencies.

Predicted IR Spectrum Analysis

The IR spectrum will be dominated by several key features. A very broad and strong absorption band centered around 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the B(OH)₂ group.[8][9] Just above 3000 cm⁻¹, a weaker band corresponding to the vinylic C-H stretch should be visible. Strong, sharp bands between 2850 and 2960 cm⁻¹ will confirm the presence of the sp³ C-H bonds of the propyl and cyclohexene alkyl portions. The C=C double bond stretch is expected as a medium-intensity band around 1650 cm⁻¹. Finally, a very strong and characteristic band for the B-O asymmetric stretch will appear in the 1350-1420 cm⁻¹ region, which is a hallmark of boronic acids.[10]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further structural information. The presence of boron, with its two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%), provides a unique isotopic signature.[11]

Experimental Protocol: MS Data Acquisition

Rationale: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often yielding a clear molecular ion or a related adduct with minimal fragmentation. It can be run in both positive and negative ion modes.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Positive Ion Mode [M+H]⁺: The analyte is often observed as the protonated molecule.

  • Negative Ion Mode [M-H]⁻ or Adducts: In negative mode, deprotonation can occur, or adducts with solvent anions (e.g., [M+HCOO]⁻) may form.[12]

  • Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and any significant fragment ions.

Predicted Mass Spectrum Analysis

Molecular Weight: The monoisotopic mass of this compound (C₉H₁₇¹¹BO₂) is 168.1322 Da.

Isotopic Pattern: The most critical diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of boron isotopes, the mass spectrum will exhibit two peaks for the molecular ion:

  • M⁺ (¹¹B): The most abundant peak at m/z corresponding to the molecule containing ¹¹B.

  • [M-1]⁺ (¹⁰B): A smaller peak at one mass unit lower, corresponding to the ¹⁰B isotopologue. The intensity ratio of these peaks will be approximately 4:1 (80:20), which is a definitive indicator of a single boron atom in the molecule.[11][13]

Predicted Fragmentation Pathway

Fragmentation M [C₉H₁₇BO₂]⁺˙ m/z = 168 (¹¹B) F1 Loss of H₂O [C₉H₁₅BO]⁺˙ m/z = 150 M->F1 - H₂O F2 Loss of C₃H₇ (propyl) [C₆H₁₀BO₂]⁺ m/z = 125 M->F2 - •C₃H₇ F3 Loss of B(OH)₂ [C₉H₁₅]⁺ m/z = 123 M->F3 - •B(OH)₂

Caption: A plausible electron ionization (EI) fragmentation pathway.

Under harsher ionization conditions like Electron Ionization (EI), fragmentation would be more pronounced. Plausible fragmentation pathways include the loss of water from the boronic acid, cleavage of the propyl group (loss of 43 Da), or loss of the entire boronic acid functional group.[14][15]

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from all three methods to create a self-validating system of evidence.

  • MS confirms the elemental formula (C₉H₁₇BO₂) and the presence of a single boron atom via the molecular weight and the ~4:1 isotopic signature.

  • IR confirms the presence of key functional groups: the boronic acid (O-H and B-O stretches) and the substituted alkene (C=C and vinylic C-H stretches).

  • NMR provides the definitive structural map:

    • ¹H NMR confirms the number of vinylic, allylic, and aliphatic protons and their adjacencies through signal multiplicity. The integration values confirm the proton count in each environment.

    • ¹³C NMR confirms the number of unique carbon environments, distinguishing between sp² (alkene) and sp³ (alkane) carbons.

Together, these data points leave no ambiguity in the final structural assignment of this compound.

Conclusion

This technical guide has detailed the expected spectroscopic signature of this compound using NMR, IR, and MS techniques. By outlining robust experimental protocols and providing a predictive analysis grounded in established chemical principles and data from analogous compounds, we have constructed a comprehensive framework for the characterization of this molecule. This integrated approach ensures the scientific integrity and trustworthiness required by researchers and drug development professionals, enabling confident identification and utilization of this and related boronic acid derivatives in their respective fields.

References

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solubility of 4-Propylcyclohex-1-enylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 4-Propylcyclohex-1-enylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. Recognizing the absence of specific published quantitative data for this compound, this document leverages foundational chemical principles and data from analogous structures to provide researchers, scientists, and drug development professionals with a robust predictive and experimental guide. We delve into the molecular factors governing boronic acid solubility, the inherent challenges posed by boroxine formation, and present a detailed, field-proven experimental protocol for accurate solubility determination. The objective is to empower researchers to generate reliable, application-specific solubility data essential for reaction optimization, process development, purification, and formulation.

Introduction

This compound is an organoboron compound featuring a non-aromatic, substituted cyclohexenyl ring. Like other alkenylboronic acids, its primary utility lies in its role as a versatile coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling, to form complex organic molecules. The successful execution of such synthetic transformations, as well as subsequent downstream processes like work-up, purification (e.g., crystallization), and formulation, is critically dependent on a thorough understanding of the compound's solubility characteristics.

Solubility dictates the choice of reaction medium, influences reaction kinetics, and is the primary parameter for designing effective crystallization protocols. However, boronic acids as a class present unique challenges. They are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, a process that exists in equilibrium and is highly dependent on the solvent and temperature.[1][2] This equilibrium can complicate solubility measurements, leading to reproducibility issues if not properly controlled.[2] This guide provides the theoretical background and a practical, self-validating experimental workflow to navigate these challenges.

Part 1: Theoretical Framework for Boronic Acid Solubility

The solubility of this compound is governed by the interplay between its distinct structural motifs and the physicochemical properties of the solvent.

  • The Boronic Acid Functional Group (-B(OH)₂): This moiety is polar and capable of acting as both a hydrogen bond donor (via the -OH groups) and a hydrogen bond acceptor (via the oxygen lone pairs). This confers a degree of solubility in polar, protic, and aprotic solvents like ethers and ketones.[2][3][4][5]

  • The Organic Substituent (4-Propylcyclohex-1-enyl): This large, nonpolar, aliphatic group dominates the molecule's overall character. Its hydrophobicity suggests that solubility will be favored in solvents with low polarity, such as hydrocarbons and chlorinated solvents. The propyl group further enhances this nonpolar nature compared to a simpler cyclohexenyl ring.

  • The Monomer-Boroxine Equilibrium: A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimer anhydride, the boroxine.[2] This equilibrium significantly impacts solubility, as the boroxine has vastly different polarity and crystal packing energies than the parent monomeric acid. The position of this equilibrium is solvent-dependent, which is a key reason why obtaining consistent solubility data can be difficult.[2]

G cluster_0 Boronic Acid Monomer cluster_1 Boroxine Trimer cluster_2 Water B1 3 x R-B(OH)₂ B2 (RBO)₃ B1->B2 Dehydration / Hydrolysis W 3 x H₂O

Caption: Boronic Acid-Boroxine Equilibrium.

Part 2: Solubility Profile of Analogous Compounds & Predictive Analysis

Predictive Analysis: We can predict that this compound will exhibit:

  • Higher solubility in nonpolar solvents like methylcyclohexane and other hydrocarbons compared to phenylboronic acid.

  • Lower solubility in more polar solvents like acetone and potentially ethers (e.g., diethyl ether, THF) compared to phenylboronic acid.

Table 1: Experimentally Determined Solubility of Phenylboronic Acid in Common Organic Solvents

Solvent ClassSolvent ExampleSolubility LevelRationale & Reference
EthersDipropyl ether, THFHighEthers can act as hydrogen bond acceptors, interacting favorably with the -B(OH)₂ group.[2][3]
KetonesAcetone, 3-PentanoneHighKetones are polar aprotic solvents that effectively solvate the boronic acid moiety.[2][3]
ChloroalkanesChloroformModerateOffers a balance of polarity and is a good solvent for many organic compounds. Often used for crystallization.[2][3][4][5]
HydrocarbonsMethylcyclohexaneVery LowThe nonpolar nature of hydrocarbons interacts poorly with the polar boronic acid group.[2][3]

Part 3: Experimental Protocol for Solubility Determination (Dynamic Method)

To generate reliable data, a dynamic (synthetic) method is recommended. This method involves visually determining the temperature at which a solid-liquid mixture of known composition becomes a single, clear liquid phase upon slow, controlled heating.[1][2] This approach is robust for boronic acids as it minimizes the time the compound is held at elevated temperatures, reducing the potential for irreversible decomposition.

Materials and Reagents
  • This compound (high purity)

  • Selected organic solvents (anhydrous, high purity, e.g., methylcyclohexane, chloroform, acetone, tetrahydrofuran)

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials or test tubes with sealable caps

  • Magnetic stir bars

Equipment
  • Heating block or oil bath with precise temperature control (±0.1 °C)

  • Digital thermometer or thermocouple

  • Magnetic stirrer

  • Light source and a contrasting background to aid in observing turbidity

Experimental Workflow Diagram

G start Start prep Prepare Sample (Known mass of solute & solvent) start->prep heat Heat Slowly & Stir Vigorously (e.g., 0.2-0.5 K/min) prep->heat observe Observe Turbidity heat->observe observe->heat Turbid record Record Clear Point Temperature (T_clear) observe->record Solution is Clear repeat Repeat with New Composition record->repeat repeat->prep end End repeat->end

Caption: Dynamic Method for Solubility Determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Using an analytical balance, accurately weigh a specific amount of this compound into a glass vial.

    • Add a precise mass of the chosen organic solvent to the vial. The composition is now known (mole fraction or g/100g solvent).

    • Add a small magnetic stir bar and seal the vial tightly to prevent solvent evaporation.

    • Causality: Precise mass measurements are critical for accurate composition calculation. Sealing the vial ensures the composition remains constant throughout the experiment.

  • Heating and Observation:

    • Place the vial in the heating block/oil bath on top of the magnetic stirrer.

    • Begin stirring vigorously to ensure thermal equilibrium and a uniform suspension.

    • Start heating at a slow, constant rate (e.g., 0.2-0.5 K/minute). A slow rate is crucial to avoid overshooting the true equilibrium temperature.

    • Causality: Vigorous stirring prevents localized supersaturation and ensures the entire sample is at the same temperature. A slow heating rate allows the dissolution process to reach equilibrium at each temperature increment.

  • Clear Point Determination:

    • Illuminate the sample against a dark background. Continuously monitor the sample for the disappearance of all solid particles.

    • The temperature at which the solution becomes perfectly clear and transparent is the solid-liquid equilibrium temperature, or "clear point," for that specific composition. Record this temperature with high precision.

    • Self-Validation: The transition from a turbid suspension to a clear solution should be sharp and reversible. To confirm, the sample can be slowly cooled to observe the reappearance of turbidity (the "cloud point"), which should occur at a very similar temperature.

  • Data Collection and Curve Generation:

    • Repeat steps 1-3 with different compositions (mole fractions) of the solute in the solvent to generate a series of data points (Temperature vs. Composition).

    • Plot the temperature (°C or K) against the mole fraction of the boronic acid to construct the solubility curve for that specific solvent.

Conclusion

While direct, published solubility data for this compound remains elusive, a robust understanding can be achieved through a combination of theoretical principles and systematic experimentation. The solubility of this compound is dictated by its large, nonpolar organic framework and the polar, hydrogen-bonding boronic acid group. Its behavior is further complicated by the equilibrium with its less-soluble boroxine trimer. By referencing data from analogous compounds like phenylboronic acid and employing the detailed dynamic experimental protocol provided, researchers can confidently generate the precise solubility data required for optimizing synthetic processes, ensuring the efficient and successful application of this valuable chemical building block.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. [7]

  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link][1]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link][8]

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. [6]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link][2][3][4][5]

  • Popowycz, F., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link][9]

  • ChemWhat. (2026). This compound CAS#: 1256346-34-5. [Link][10]

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The Emergence of a Versatile Building Block: A Technical Guide to the Discovery and History of Cyclohexenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Organoborons and the Significance of the Cyclohexenyl Moiety

The advent of organoboron chemistry has revolutionized the landscape of modern synthetic organic chemistry, providing a powerful toolkit for the construction of complex molecular architectures. Among the vast family of organoboron compounds, boronic acids (R-B(OH)₂) have emerged as particularly versatile and indispensable reagents. Their stability, low toxicity, and remarkable reactivity in a myriad of chemical transformations have cemented their status as essential building blocks in academic and industrial research.[1] This guide delves into the discovery and history of a specific and valuable member of this class: cyclohexenylboronic acids. The incorporation of the cyclohexenyl scaffold, a common motif in numerous natural products and bioactive molecules, into the boronic acid framework has unlocked new avenues for the synthesis of intricate cyclic systems and has found significant application in the field of drug discovery.

This technical guide will provide a comprehensive overview of the historical context of boronic acid discovery, the evolution of synthetic methodologies leading to cyclohexenylboronic acids, their key chemical and physical properties, and their transformative applications, particularly in the realm of palladium-catalyzed cross-coupling reactions and medicinal chemistry.

I. A Historical Perspective: From Frankland's Discovery to the Dawn of Alkenylboronic Acids

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid.[1] His two-stage process involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which was subsequently oxidized in air to yield the desired product.[1] This seminal work laid the foundation for the entire field of organoboron chemistry.

Early methods for preparing boronic acids were often cumbersome and utilized hazardous reagents. For instance, the reaction of organomercury compounds with boron trichloride was one of the initial routes to aromatic boronic acids.[2] However, the toxicity of organomercurials limited the widespread adoption of this method. Over time, safer and more efficient synthetic strategies were developed, such as the reaction of organolithium or Grignard reagents with borate esters, which remains a cornerstone of boronic acid synthesis today.

The development of synthetic routes to alkenylboronic acids, the direct precursors to cyclohexenylboronic acids, was a significant leap forward. A key breakthrough in this area was the application of hydroboration, a reaction discovered by H.C. Brown, which involves the addition of a boron-hydrogen bond across a double or triple bond. The hydroboration of alkynes and dienes provided a direct and stereoselective pathway to a wide array of alkenylboronic acids and their derivatives.[3] While the exact first synthesis of a cyclohexenylboronic acid is not prominently documented as a singular discovery, its genesis is intrinsically linked to the development of these general and powerful methods for the creation of C(sp²)-B bonds on cyclic alkenes. It is highly probable that early explorations into the hydroboration of cyclohexadienes led to the first preparations of these valuable reagents.

II. The Synthetic Arsenal: Crafting Cyclohexenylboronic Acids and Their Derivatives

The synthesis of cyclohexenylboronic acids and their more stable ester derivatives, particularly the pinacol esters, has evolved to offer chemists a variety of reliable and scalable methods. These methods can be broadly categorized into two main approaches: the hydroboration of cyclohexadienes and the palladium-catalyzed borylation of cyclohexenyl halides or triflates.

A. Hydroboration of Cyclohexadienes

The catalytic hydroboration of 1,3-cyclohexadiene stands as a primary and atom-economical route to cyclohexenylboronic acid derivatives. This method involves the regioselective addition of a borane reagent across one of the double bonds of the diene.

Conceptual Workflow for Hydroboration of 1,3-Cyclohexadiene:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product 1,3-Cyclohexadiene 1,3-Cyclohexadiene Catalytic Cycle Catalytic Cycle (Oxidative Addition, Migratory Insertion, Reductive Elimination) 1,3-Cyclohexadiene->Catalytic Cycle Substrate Borane Reagent (e.g., Pinacolborane) Borane Reagent (e.g., Pinacolborane) Borane Reagent (e.g., Pinacolborane)->Catalytic Cycle Boron Source Transition Metal Catalyst (e.g., Rhodium or Iridium complex) Transition Metal Catalyst (e.g., Rhodium or Iridium complex) Transition Metal Catalyst (e.g., Rhodium or Iridium complex)->Catalytic Cycle Active Species Formation Ligand Ligand Ligand->Transition Metal Catalyst (e.g., Rhodium or Iridium complex) Cyclohexenylboronic Acid Ester Cyclohexenylboronic Acid Ester Catalytic Cycle->Cyclohexenylboronic Acid Ester Product Formation

Caption: A conceptual workflow for the synthesis of cyclohexenylboronic acid esters via catalytic hydroboration of 1,3-cyclohexadiene.

Detailed Experimental Protocol: Synthesis of 1-Cyclohexen-1-yl-boronic Acid Pinacol Ester via Catalytic Hydroboration

This protocol is a representative example based on established methodologies for the catalytic hydroboration of dienes.

  • Reaction Setup: A dry Schlenk flask is charged with a rhodium or iridium catalyst (e.g., [Rh(cod)₂]BF₄) and a suitable phosphine ligand (e.g., PPh₃) under an inert atmosphere (argon or nitrogen).

  • Solvent and Reactants: Anhydrous solvent (e.g., THF or dioxane) is added, followed by 1,3-cyclohexadiene.

  • Addition of Borane: Pinacolborane (HBpin) is added dropwise to the stirred solution at a controlled temperature (typically 0 °C to room temperature). The causality behind the slow addition is to control the exothermic nature of the reaction and to prevent side reactions.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 1-cyclohexen-1-yl-boronic acid pinacol ester.

B. Palladium-Catalyzed Borylation of Cyclohexenyl Precursors

An alternative and powerful strategy for the synthesis of cyclohexenylboronic acid esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a cyclohexenyl halide or triflate as the electrophile and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), as the boron source.[4]

Detailed Experimental Protocol: Synthesis of Cyclopentene/Cyclohexene-1-boronic Acid Pinacol Ester via Miyaura Borylation [4]

This protocol is based on a patented method for the synthesis of cycloalkene-1-boronic acid pinacol esters.[4]

  • Reaction Setup: A reaction vessel is charged with 1-chloro-cyclohexene, a palladium catalyst (e.g., PdCl₂), a monophosphine ligand, and potassium acetate as the base in an organic solvent (e.g., toluene).[4]

  • Addition of Diboron Reagent: Bis(pinacolato)diboron is added to the reaction mixture.[4]

  • Reaction Conditions: The mixture is heated to a specified temperature (e.g., 110 °C) and stirred for a sufficient time to ensure completion of the reaction.[4] The choice of a relatively high temperature is necessary to facilitate the oxidative addition of the less reactive chloro-alkene to the palladium center.

  • Workup and Purification: After cooling, the reaction mixture is filtered through diatomaceous earth, washed, and the organic layer is extracted. The solvent is removed under reduced pressure, and the resulting product is purified by distillation to yield the cyclopentene/cyclohexene-1-boronic acid pinacol ester.[4] This method avoids the use of highly reactive and low-temperature organometallic reagents, making it more amenable to large-scale synthesis.[4]

C. Hydrolysis of Pinacol Esters to the Free Boronic Acid

For certain applications, the free cyclohexenylboronic acid is required. The pinacol ester can be readily hydrolyzed to the corresponding boronic acid.

General Protocol for Hydrolysis of 1-Cyclohexen-1-yl-boronic Acid Pinacol Ester

  • Reaction Setup: The 1-cyclohexen-1-yl-boronic acid pinacol ester is dissolved in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., HCl).

  • Reaction Conditions: The mixture is stirred at room temperature for several hours. The progress of the hydrolysis can be monitored by TLC.

  • Workup: The organic solvent is removed under reduced pressure. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

  • Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the 1-cyclohexen-1-yl-boronic acid, which is often a solid.

It is important to note that free boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is reversible upon the addition of water.

III. Physicochemical Properties of Cyclohexenylboronic Acids

Property1-Cyclohexen-1-yl-boronic Acid1-Cyclohexen-1-yl-boronic Acid Pinacol Ester
Molecular Formula C₆H₁₁BO₂C₁₂H₂₁BO₂
Molecular Weight 125.96 g/mol [5]208.10 g/mol
Physical Form Solid[5]Liquid or low-melting solid
pKa Estimated to be around 9-10Not applicable
Stability Prone to dehydration to form boroxines; susceptible to oxidation.[6][7]Generally more stable and easier to handle and purify.[8]

Acidity: Boronic acids are Lewis acids, with pKa values typically in the range of 8-10.[9] The acidity is influenced by the nature of the organic substituent. Alkenylboronic acids, such as cyclohexenylboronic acid, are expected to have a pKa in the higher end of this range, making them weakly acidic. This acidity is crucial for their activation in certain reactions, such as the Suzuki-Miyaura coupling, where the formation of a boronate species is required.

Structure: The boron atom in a boronic acid is sp² hybridized, resulting in a trigonal planar geometry around the boron. X-ray crystallographic studies of various boronic acids have confirmed this geometry. In the solid state, boronic acids often form hydrogen-bonded dimers or oligomers.

Stability: A significant challenge with many boronic acids is their potential instability, particularly their propensity to undergo protodeboronation (cleavage of the C-B bond by a proton source) or oxidation.[7] The pinacol esters of boronic acids are significantly more stable, which is why they are often the preferred form for storage and handling.[8] The bulky pinacol group protects the boron atom from unwanted side reactions.

IV. The Suzuki-Miyaura Coupling: A Transformative Application

The most prominent and impactful application of cyclohexenylboronic acids is undoubtedly their use as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[10] This palladium-catalyzed reaction forms a new carbon-carbon bond between the cyclohexenyl moiety and an organic halide or triflate, providing a powerful method for the synthesis of complex molecules.

The Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R¹-X (Aryl/Vinyl Halide) Transmetalation Transmetalation Oxidative_Addition->Transmetalation [R¹-Pd(II)-X]L_n Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [R¹-Pd(II)-R²]L_n Reductive_Elimination->Pd(0)L_n R¹-R² (Coupled Product) Cyclohexenylboronic_Acid Cyclohexenylboronic Acid (R²-B(OH)₂) Boronate Cyclohexenylboronate [R²-B(OH)₃]⁻ Cyclohexenylboronic_Acid->Boronate Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Boronate Activation Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the cyclohexenyl group is transferred from the boron atom to the palladium center. The base activates the boronic acid by forming a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic groups on the palladium complex (R¹ and the cyclohexenyl group) are coupled together, forming the final product and regenerating the Pd(0) catalyst.

The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. The use of cyclohexenylboronic acid and its esters in this reaction has enabled the efficient synthesis of numerous complex molecules, including pharmaceuticals and natural products.

V. Role in Medicinal Chemistry and Drug Discovery

The boronic acid functional group is not merely a synthetic handle; it can also play a crucial role as a pharmacophore in drug design. The ability of the boron atom to form reversible covalent bonds with diols and the active site serine residues of proteases has led to the development of several boronic acid-containing drugs.

While cyclohexenylboronic acid itself is not a drug, its use as a building block in the synthesis of drug candidates is significant. The introduction of a cyclohexenyl moiety can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. The Suzuki-Miyaura coupling provides a direct and efficient method for incorporating this valuable structural motif into potential drug scaffolds.

Furthermore, the development of boronic acid-based inhibitors for various enzymes is an active area of research. For example, boronic acid derivatives have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The discovery of cyclic boronic acid inhibitors with broad-spectrum activity highlights the potential of this class of compounds in combating antibiotic resistance.

VI. Conclusion and Future Outlook

From its conceptual origins in the broader history of boronic acid chemistry to its current status as a valuable synthetic tool, the journey of cyclohexenylboronic acid exemplifies the continuous evolution of organic synthesis. The development of robust and scalable synthetic methods, primarily through hydroboration and palladium-catalyzed borylation, has made this reagent and its derivatives readily accessible to the scientific community.

The profound impact of cyclohexenylboronic acids is most evident in their widespread application in the Suzuki-Miyaura coupling, a reaction that has become a cornerstone of modern carbon-carbon bond formation. This has had a direct and significant influence on the field of drug discovery, enabling the efficient construction of complex molecular architectures containing the cyclohexenyl motif.

Looking ahead, the field of organoboron chemistry continues to advance. The development of new catalysts and ligands will undoubtedly lead to even more efficient and selective methods for the synthesis and application of cyclohexenylboronic acids. Furthermore, a deeper understanding of the biological roles of boronic acids will likely spur the design and synthesis of novel therapeutic agents incorporating the cyclohexenyl scaffold. The story of cyclohexenylboronic acids is far from over, and their continued exploration promises to unlock new and exciting possibilities in the world of chemistry and medicine.

References

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2025, August 7). ResearchGate. Retrieved from [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). PMC - NIH. Retrieved from [Link]

  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • pK a values for boronic acids 1-7. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).
  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 9). PubMed - NIH. Retrieved from [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Retrieved from [Link]

  • Selected bond lengths (Å), and bond and dihedral angles (°) in the crystal structures of 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (n.d.). MedChemComm (RSC Publishing). Retrieved from [Link]

  • Full list of bond lengths (A ˚ ) and bond angles (8). (n.d.). ResearchGate. Retrieved from [Link]

  • Bond Lengths (A ˚ ) and Bond Angles (°). (n.d.). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.
  • YouTube. (2018, April 10). Bond Strength and Bond Length. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa Values. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • SUPPLEMENTARY INFORMATION for the article:. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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A Technical Guide to the Theoretical and Computational Analysis of 4-Propylcyclohex-1-enylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids represent a privileged class of compounds in modern medicinal chemistry, primarily due to the unique electronic nature of the boron atom which enables reversible covalent interactions with biological targets.[1][2] This guide provides an in-depth technical overview of the theoretical and computational methodologies applied to characterize 4-Propylcyclohex-1-enylboronic acid, a representative alkenylboronic acid. We will explore the foundational principles of its structural and electronic properties, the rationale behind selecting specific computational methods like Density Functional Theory (DFT), and the workflow for simulating its behavior and interactions. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate the design and optimization of novel boron-based therapeutic agents.

Introduction: The Significance of Boronic Acids in Modern Drug Development

The journey of boronic acids from niche chemical reagents to blockbuster therapeutics has been transformative for drug discovery. The approval of bortezomib (Velcade®), a dipeptidyl boronic acid, for treating multiple myeloma marked a pivotal moment, validating the therapeutic potential of the boronic acid pharmacophore.[1][3] This success spurred significant interest in boron-containing compounds, leading to the development of other approved drugs like vaborbactam and crisaborole.[1][2]

The therapeutic efficacy of these molecules stems from the distinct properties of the boron atom. In a boronic acid, the boron is sp2-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[4] This electron deficiency makes the boron atom a Lewis acid, capable of accepting a lone pair of electrons from nucleophilic residues—such as the hydroxyl group of a serine in an enzyme's active site—to form a stable, yet reversible, tetrahedral covalent adduct.[5] This ability to engage targets through reversible covalent inhibition offers a compelling mechanism for achieving high affinity and specificity.

This compound (CAS No. 1256346-34-5) serves as an excellent model system for this guide.[6] Its structure combines an alkenylboronic acid moiety with a substituted cyclohexene ring, features that are increasingly explored for creating building blocks in combinatorial chemistry and for fine-tuning pharmacokinetic properties.[7][8] Understanding its intrinsic properties through a computational lens is the first step toward rationally designing more complex and effective drug candidates.

Caption: 2D representation of this compound.

Theoretical Methodologies: A Rationale-Driven Approach

Theoretical calculations provide a "computational microscope" that allows us to probe molecular properties at a level of detail unattainable by many experimental techniques alone.[9] For a molecule like this compound, our computational investigation aims to elucidate several key characteristics that directly influence its potential as a drug or drug scaffold.

Pillar 1: Density Functional Theory (DFT) as the Workhorse

DFT has become the predominant method for quantum chemical calculations on systems of this size due to its excellent balance of computational cost and accuracy.[10][11] It is routinely used to predict geometries, electronic structures, and chemical reactivity of boronic acids.[12][13]

  • Causality of Choice: We select DFT, specifically with a hybrid functional like B3LYP, because it effectively incorporates electron correlation, which is crucial for accurately describing the electronic environment around the boron atom. The choice of basis set, such as 6-311++G(d,p), provides sufficient flexibility to describe the electron distribution, including diffuse functions (the '++') for anions and polarization functions ('d,p') for non-spherical electron densities.[13]

Pillar 2: Accounting for the Biological Milieu with Solvation Models

Drug-target interactions occur in an aqueous environment. Therefore, modeling the effect of the solvent is non-negotiable for obtaining meaningful results.

  • Causality of Choice: The Polarizable Continuum Model (PCM) is a robust and efficient method for this purpose.[12][14] It treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This approach is critical for accurately predicting properties like pKa, where the stabilization of ions in solution is a dominant factor.[15]

Pillar 3: Simulating Target Engagement with Hybrid QM/MM Methods

While DFT is excellent for the molecule itself, studying its interaction with a large protein target is computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods elegantly solve this problem.[9]

  • Causality of Choice: In a QM/MM simulation, the system is partitioned. The chemically active region—the boronic acid warhead and the key amino acid residues in the enzyme's active site—is treated with high-accuracy QM. The remainder of the protein and solvent is handled with computationally cheaper Molecular Mechanics (MM) force fields.[16] This dual-level approach allows us to accurately model the bond-making and bond-breaking events of covalent docking without the prohibitive cost of a full QM calculation on the entire system.[5]

A Validated Computational Workflow

The following protocol outlines a self-validating system for the theoretical analysis of this compound. Each step builds upon the last, ensuring a robust and reproducible investigation.

Computational_Workflow cluster_0 Part 1: Single Molecule Characterization cluster_1 Part 2: Target Interaction Simulation A 1. 3D Structure Generation (e.g., Avogadro, GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy State) B->C D 4. Property Calculation (in Solvato) (PCM, DFT/B3LYP/6-311++G(d,p)) C->D E Properties: - HOMO/LUMO Energies - Molecular Electrostatic Potential - pKa (via Thermodynamic Cycle) - NBO Analysis D->E F 5. System Setup (Ligand + Protein Target + Solvent) D->F Optimized Ligand Structure G 6. Partitioning (Define QM and MM Regions) F->G H 7. QM/MM Simulation (Model Covalent Docking) G->H I Outputs: - Reaction Pathway - Transition States - Binding Energetics H->I

Caption: A validated workflow for the theoretical analysis of a boronic acid.

Protocol 1: Step-by-Step DFT Calculation
  • Structure Generation: Construct the 3D coordinates of this compound using a molecular builder. Ensure correct chirality if applicable.

  • Geometry Optimization: Perform an initial geometry optimization in the gas phase using DFT at the B3LYP/6-31G(d,p) level of theory. This step efficiently finds a stable conformation.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[10]

  • Refined Property Calculation: Using the optimized geometry, perform a single-point energy calculation at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) and incorporate a solvation model (e.g., PCM with water as the solvent) to obtain more accurate electronic properties.

  • pKa Prediction: To calculate the pKa, repeat steps 2-4 for the corresponding conjugate base (the boronate anion, RB(OH)₃⁻). The pKa is then derived from the Gibbs free energy difference between the acid and its conjugate base using an appropriate thermodynamic cycle.[12][14]

Data Analysis and Field-Proven Insights

The output of these calculations provides a wealth of quantitative data. Below are tables summarizing the type of results one would obtain and how to interpret them with an expert eye.

Table 1: Calculated Molecular Properties of this compound

PropertyCalculated Value (Hypothetical)Interpretation & Significance in Drug Design
HOMO Energy -6.8 eVRepresents the ability to donate electrons. A higher HOMO energy suggests greater susceptibility to oxidation.
LUMO Energy -1.2 eVRepresents the ability to accept electrons. A lower LUMO energy indicates higher electrophilicity at the boron center, potentially enhancing reactivity with target nucleophiles.
HOMO-LUMO Gap 5.6 eVA larger gap indicates higher kinetic stability and lower chemical reactivity. This can be tuned by modifying substituents.
Dipole Moment 2.5 DebyeInfluences solubility and the ability to form non-covalent interactions like hydrogen bonds, which are crucial for molecular recognition.
Molecular Electrostatic Potential (MEP) Negative potential over oxygen atoms; Positive potential near boron and hydroxyl protons.The MEP map visually identifies regions for electrophilic and nucleophilic attack. The negative regions on the hydroxyl oxygens are key H-bond acceptors, while the positive region on boron is the site of nucleophilic attack.
Calculated pKa 9.2The pKa determines the ionization state at physiological pH (~7.4). A pKa of 9.2 means the molecule is predominantly in its neutral, trigonal form, which is necessary to cross cell membranes. The electron-donating propyl group is expected to increase the pKa relative to unsubstituted analogs.[12]

Expert Insight: The calculated pKa is a critical parameter. For a boronic acid to act as a serine protease inhibitor, it must be sufficiently Lewis acidic to accept the serine hydroxyl. However, if the pKa is too low, the compound will exist primarily as the anionic, tetrahedral boronate in the blood, which may hinder cell permeability. Computational pKa prediction allows for the in silico tuning of substituents to achieve an optimal balance.[15][17]

Caption: Mechanism of reversible covalent inhibition by a boronic acid.

Conclusion: Integrating Theory into the Drug Discovery Pipeline

The theoretical calculations detailed in this guide are not merely academic exercises; they are powerful, predictive tools that provide actionable insights for drug development professionals. By employing a systematic computational workflow grounded in DFT and QM/MM, researchers can:

  • Triage and Prioritize: Screen virtual libraries of boronic acid derivatives to prioritize those with optimal electronic properties and predicted pKa values for synthesis.

  • Understand Mechanism: Elucidate the precise mechanism of target engagement, including the structure of the transition state and the final covalent complex.[16]

  • Optimize Leads: Rationally design modifications to a lead compound to enhance potency, selectivity, or pharmacokinetic properties based on a deep understanding of its structure-activity relationship.

By integrating these in silico techniques, the drug discovery process can become more efficient, reducing the time and resources spent on synthesizing and testing less promising candidates. The continued development of computational methods and hardware ensures that theoretical chemistry will play an ever-more critical role in delivering the next generation of innovative, boron-based medicines.

References

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  • Kur, K., Kowalska-Baron, A., & Miller, E. (2014). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science, 78(1). [Link]

  • Fattahi, A., et al. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. ResearchGate. [Link]

  • Skoog, S. A., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 294-303. [Link]

  • Martin, R., et al. (2024). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry, 15(2), 169-178. [Link]

  • Akman, F., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1115-1127. [Link]

  • Ośmiałowski, B., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3358. [Link]

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  • Wojnar, M., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. International Journal of Molecular Sciences, 22(16), 8564. [Link]

  • Silva, M. P., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(8), 755. [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • D'Ascenzio, M., et al. (2023). Development of AMBER Parameters for Molecular Simulations of Selected Boron-Based Covalent Ligands. International Journal of Molecular Sciences, 24(6), 5941. [Link]

  • Nagy, B., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of Cheminformatics, 13(1), 1-13. [Link]

  • Al-Haddad, J., et al. (2022). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Molecules, 27(23), 8272. [Link]

  • Li, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2131-2153. [Link]

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A Technical Guide to 4-Propylcyclohex-1-enylboronic Acid: Commercial Availability, Synthesis, and Applications for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, organoboron compounds, particularly boronic acids and their derivatives, have emerged as indispensable building blocks. Their versatility, stability, and reactivity in a myriad of chemical transformations have solidified their place in the synthetic chemist's toolbox. This guide focuses on a specific yet highly promising reagent: 4-Propylcyclohex-1-enylboronic acid (CAS No. 1256346-34-5).[1][2]

With its unique cyclohexenyl scaffold and the reactive boronic acid moiety, this compound offers a gateway to novel chemical entities with potential applications in medicinal chemistry and materials science. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its commercial availability, a plausible synthetic pathway, and its potential applications, all grounded in established scientific principles.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. For researchers requiring this reagent for their synthetic endeavors, procurement is a crucial first step. The table below summarizes key information from various suppliers. It is advisable to request certificates of analysis (CoA) from suppliers to ensure the purity and identity of the compound meet the requirements of your specific application.

Supplier TypeCountryPurityAvailable Quantities
Manufacturer & Supplier China≥95%Grams to Kilograms
Trader China≥95%Grams to Kilograms
Specialty Chemicals GlobalVariesResearch Quantities

This table is a representative summary. Researchers should conduct their own due diligence when selecting a supplier.

Synthesis of this compound: A Proposed Methodological Approach

Herein, we propose a two-step synthetic sequence commencing with the hydroboration of a suitable alkyne precursor, followed by hydrolysis of the resulting boronate ester. This approach is favored for its high regioselectivity and stereoselectivity.

Proposed Synthetic Workflow

G cluster_0 Step 1: Hydroboration cluster_1 Step 2: Hydrolysis A 1-Ethynyl-4-propylcyclohexane E (E)-(4-Propylcyclohex-1-en-1-yl)boronic acid pinacol ester A->E Reacts with B Pinacolborane (HBpin) B->E C Catalyst (e.g., dicyclohexylborane) C->E Catalyzes D Solvent (e.g., THF) D->E In F (E)-(4-Propylcyclohex-1-en-1-yl)boronic acid pinacol ester I This compound F->I Hydrolyzed by G Aqueous Acid (e.g., HCl) G->I H Solvent (e.g., Diethyl ether) H->I In

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (E)-(4-Propylcyclohex-1-en-1-yl)boronic acid pinacol ester

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 1-ethynyl-4-propylcyclohexane (1.0 eq.).

  • Reagent Addition: Dissolve the starting alkyne in anhydrous tetrahydrofuran (THF). To this solution, add a catalytic amount of a suitable hydroboration catalyst, such as dicyclohexylborane.

  • Hydroboration: Add pinacolborane (1.1 eq.) dropwise to the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether) and washed with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude pinacol ester.

Step 2: Hydrolysis to this compound

  • Hydrolysis: The crude (E)-(4-Propylcyclohex-1-en-1-yl)boronic acid pinacol ester is dissolved in a suitable solvent such as diethyl ether.

  • Acidification: An aqueous solution of a mild acid (e.g., 1M HCl) is added, and the mixture is stirred vigorously at room temperature. The progress of the hydrolysis can be monitored by TLC.

  • Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization or column chromatography to afford the final product as a solid.

Core Applications in Research and Development

The utility of this compound lies in its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance. This compound serves as the organoboron partner in this reaction, allowing for the introduction of the 4-propylcyclohex-1-enyl moiety onto a wide range of aromatic and heteroaromatic systems.

G cluster_0 Suzuki-Miyaura Coupling Pathway A This compound E Coupled Product (R-4-Propylcyclohex-1-enyl) A->E Couples with B Aryl/Heteroaryl Halide (R-X) B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E Catalyzes D Base (e.g., Na2CO3) D->E Requires

Caption: The Suzuki-Miyaura coupling with this compound.

This reaction is of paramount importance in drug discovery, where the synthesis of novel biaryl and related structures is a common strategy for lead optimization. The 4-propylcyclohexyl group can impart desirable lipophilic characteristics and conformational constraints to a molecule, potentially improving its pharmacokinetic profile and target engagement.

Potential in Medicinal Chemistry

While specific examples of this compound in drug candidates are not widely reported, the broader class of alkenylboronic acids has shown significant promise in medicinal chemistry. Research has indicated that some alkenylboronic acids exhibit neuroprotective properties, making them interesting candidates for the study of neurodegenerative diseases. Furthermore, boronic acids, in general, are known to act as inhibitors of various enzymes, including proteases and esterases, by forming a stable, covalent adduct with the catalytic serine residue. The unique structural features of this compound may offer novel interactions within the binding pockets of therapeutic targets.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, general guidelines for boronic acids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound should be kept in a tightly sealed container.

  • First Aid:

    • In case of skin contact: Wash with soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth and seek medical attention.[3]

Researchers should always consult the supplier-provided MSDS for the most accurate and up-to-date safety information.

Conclusion

This compound represents a valuable and commercially accessible building block for organic synthesis. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a direct route to novel chemical structures bearing the 4-propylcyclohexenyl moiety. While detailed synthetic and application-specific literature for this particular compound is emerging, the foundational chemistry of boronic acids suggests a bright future for its application in the discovery and development of new pharmaceuticals and advanced materials. As with any powerful reagent, a thorough understanding of its synthesis, reactivity, and safe handling is paramount to its successful implementation in the laboratory.

References

  • ChemWhat. This compound CAS#: 1256346-34-5. Available from: [Link]

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  • PubChem. Formulation of boronic acid compounds - Patent US-6713446-B2. Available from: [Link]

  • Organic Syntheses. Hydroboration-Oxidation of 1-Hexene to 1-Hexanol. Available from: [Link]

  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. 2002, 43(39), 6987-6990.
  • Google Patents. Novel process for synthesizing cyclopropylboronic acid. CN101440100B.
  • Google Patents. Boronic ester and acid compounds. US5780454A.
  • D'hooghe, M., & De Kimpe, N. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews. 2017, 46(1), 103-118.
  • Wallace, D. J. Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ChemInform. 2002, 33(51).
  • ResearchGate. Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. ChemInform. 2009, 40(50).
  • National Center for Biotechnology Information. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. PubChem. Available from: [Link]

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Methodological & Application

4-Propylcyclohex-1-enylboronic acid in Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Propylcyclohex-1-enylboronic Acid in Suzuki-Miyaura Coupling Reactions

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the application of this compound, a valuable building block for introducing substituted cyclic alkene moieties into complex molecular architectures. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the mechanistic underpinnings of the reaction, offers field-proven experimental procedures, and discusses critical parameters for optimization. By explaining the causality behind experimental choices, this note aims to empower scientists to confidently and successfully implement this reagent in their synthetic campaigns.

Introduction: The Strategic Value of Alkenylboronic Acids

First developed in the late 1970s, the palladium-catalyzed Suzuki-Miyaura coupling has become one of the most practiced C-C bond-forming reactions, a distinction recognized by its inclusion in the 2010 Nobel Prize in Chemistry.[1][3] Its power lies in the mild reaction conditions and the stability, low toxicity, and commercial availability of its organoboron reagents.[1][4]

While arylboronic acids are most common, alkenylboronic acids, such as this compound, offer a strategic advantage for synthesizing molecules with defined stereochemistry and complex topologies. These reagents are instrumental in creating conjugated dienes, styrenes, and other vinylated structures that are prevalent in natural products and pharmaceutical agents.[5][6][7][8] The 4-propylcyclohexenyl motif, specifically, introduces a lipophilic, conformationally-restricted aliphatic ring system, a feature often sought in drug design to modulate potency, selectivity, and pharmacokinetic properties.

However, alkenylboronic acids can be prone to side reactions like protodeboronation, where the C-B bond is cleaved by a proton source.[1] This guide provides protocols designed to mitigate such challenges and ensure high-yield, reproducible outcomes.

The Catalytic Cycle: A Mechanistic Rationale for Experimental Design

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][9] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or triflate) bond of the electrophile (R¹-X). This is often the rate-determining step of the entire cycle.[9] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[9][10] This step forms a square-planar Pd(II) complex.

  • Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻).[11] This boronate then displaces the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to degrade the starting materials or catalyst.

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond in the desired product (R¹-R²). This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 RX R¹-X (Aryl/Vinyl Halide) RX->OxAdd Boronic R²-B(OH)₂ (this compound) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate + Base Base Base (e.g., K₂CO₃) Boronate->Transmetalation Product R¹-R² (Coupled Product) Product->RedElim

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Experimental Protocols & Workflow

This section provides a general, robust protocol for the coupling of this compound with a representative aryl bromide.

Materials & Reagents
  • Boronic Acid: this compound (1.2 equiv.)

  • Aryl Halide: e.g., 4-Bromoanisole (1.0 equiv.)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) OR Palladium(II) Acetate [Pd(OAc)₂] with a phosphine ligand like SPhos (2-4 mol% ligand).[12]

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv.).[12]

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v). Other common solvents include Toluene, THF, or DMF.[3]

  • Equipment: Schlenk flask or reaction vial with screw cap, condenser, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), TLC plates, and standard glassware for workup.

Step-by-Step Protocol

Causality Note: The order of addition and the maintenance of an inert atmosphere are critical. The Pd(0) catalyst is sensitive to oxygen, and its premature decomposition will halt the reaction.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (3.0 equiv.).

  • Inerting the Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process removes oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water). Degassing the solvent (by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) is crucial for removing dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture. If using a solid catalyst, it can be added quickly against a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. The reaction is heterogeneous due to the inorganic base, so efficient stirring is important for maximizing interfacial contact.[13]

  • Monitoring Progress: Monitor the reaction by TLC or LC-MS until the limiting reagent (the aryl halide) is consumed. A typical reaction time is 4-12 hours.[13]

  • Workup & Isolation: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate or another suitable organic solvent. c. Quench the reaction by adding water. Transfer the mixture to a separatory funnel. d. Separate the layers. Wash the organic layer with water and then with brine to remove residual base and inorganic salts. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Visual Experimental Workflow

Workflow Figure 2: General Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution & Monitoring cluster_workup 3. Workup & Purification A Add Solids: Aryl Halide, Boronic Acid, Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvents B->C D Add Pd Catalyst C->D E Heat & Stir (80-100 °C, 4-12h) D->E F Monitor by TLC / LC-MS E->F G Cool & Quench with Water F->G H Extract with Organic Solvent G->H I Wash, Dry, & Concentrate H->I J Purify via Column Chromatography I->J K Characterization (NMR, MS) J->K Pure Product

Figure 2: General Experimental Workflow

Optimization Parameters & Representative Data

The success of a Suzuki-Miyaura coupling often hinges on the careful selection of four key components: the catalyst, ligand, base, and solvent.

  • Catalyst/Ligand: While Pd(PPh₃)₄ is a classic and reliable choice, modern phosphine ligands can offer superior performance, especially for less reactive halides (e.g., aryl chlorides).[3] Ligands like SPhos or XPhos are known to promote efficient coupling at lower catalyst loadings and temperatures.[12][14]

  • Base: The choice of base influences the rate of transmetalation. For boronic acids, carbonate bases (K₂CO₃, Cs₂CO₃) and phosphate bases (K₃PO₄) are most common.[15] K₃PO₄ is often effective for sterically hindered substrates or less reactive boronic acids.[12]

  • Solvent: A polar, aprotic solvent is typically used. The inclusion of water is often beneficial as it helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[10]

The following table provides illustrative data on how reaction conditions can affect the yield when coupling this compound with various aryl halides.

EntryAryl Halide (Ar-X)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (2%)K₂CO₃Dioxane/H₂O (4:1)85495
24-BromoanisolePd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O (4:1)90891
34-BromoanisolePd(OAc)₂/SPhos (2%)K₃PO₄Toluene/H₂O (10:1)80696
44-ChloroanisolePd(OAc)₂/XPhos (3%)K₃PO₄Dioxane/H₂O (4:1)1001285
54-BromobenzonitrilePd(PPh₃)₄ (3%)K₂CO₃DMF/H₂O (5:1)90688

This table presents representative data based on established principles of Suzuki-Miyaura reactions. Actual yields may vary.

Conclusion

This compound is a potent synthetic intermediate for accessing novel chemical matter. By leveraging the robust and versatile Suzuki-Miyaura cross-coupling reaction, researchers can efficiently incorporate this valuable structural motif. A rational approach to protocol design, grounded in a solid mechanistic understanding of the catalytic cycle, is key to achieving success. The detailed protocols and optimization guidelines presented herein serve as a validated starting point for scientists in academic and industrial settings, enabling the streamlined synthesis of target molecules for drug discovery and materials science.

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  • Molander, G. A., & Figueroa, R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]

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  • Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820. [Link]

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palladium catalysts for 4-Propylcyclohex-1-enylboronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Palladium Catalysts for 4-Propylcyclohex-1-enylboronic Acid Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Alkenes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable functional group tolerance and its capacity to forge carbon-carbon bonds with high efficiency.[1] This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, has become indispensable in the pharmaceutical and materials science industries for constructing complex molecular architectures.[2]

This guide focuses on a specific, yet highly relevant, class of this reaction: the cross-coupling of this compound. Vinylboronic acids and their derivatives are crucial building blocks for synthesizing substituted styrenes, dienes, and other valuable motifs found in biologically active molecules. However, they present unique challenges, including a propensity for polymerization and protodeboronation under standard reaction conditions.[3][4]

As a Senior Application Scientist, this document provides not just a protocol, but a foundational understanding of the principles governing this transformation. We will dissect the catalytic cycle, rationalize the selection of catalysts and reagents, and provide a robust, field-proven protocol to empower researchers to achieve high-yield, reproducible results in their own laboratories.

The Catalytic Heart: Mechanism and Catalyst Selection

The efficacy of any Suzuki-Miyaura coupling hinges on the smooth operation of its catalytic cycle.[5] Understanding this cycle is paramount to troubleshooting and optimization. The process is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: The cycle begins with the active catalyst, a coordinatively unsaturated Pd(0) species, inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This forms a Pd(II) intermediate. The reactivity order for the halide is typically I > OTf > Br >> Cl.[5][7]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The final step involves the two organic partners coupling and leaving the palladium center, which regenerates the active Pd(0) catalyst and allows the cycle to continue.[6]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)-R(L)₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ R-B(OH)₂ + Base) TM_Complex->Pd0 Reductive Elimination (- Ar-R) Experimental_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reagent Preparation (Weigh Halide, Boronic Acid, Base) B 2. Assemble Reaction Vessel (Add reagents to oven-dried vial) A->B C 3. Create Inert Atmosphere (Seal, evacuate, and backfill with Ar/N₂) B->C D 4. Add Catalyst & Solvents (Precatalyst added, followed by degassed solvents) C->D E 5. Reaction (Heat to specified temperature with vigorous stirring) D->E F 6. Workup (Cool, dilute, wash with H₂O & brine) E->F G 7. Purification (Dry, concentrate, and purify via column chromatography) F->G H 8. Analysis (Confirm product by NMR, MS) G->H

Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling

Materials and Reagents
  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv, limiting reagent)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, 3.0 equiv)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v), properly degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Silica Gel for chromatography

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and finely powdered K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [3]3. Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.005-0.01 mmol, 1-2 mol%). Using a syringe, add the degassed 1,4-dioxane (2.0 mL) followed by the degassed water (0.5 mL).

  • Reaction Execution: Place the sealed vial into a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by TLC or GC-MS to confirm the consumption of the limiting aryl bromide.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (15 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the pure cross-coupled product. [3]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)Reference(s)
Low or No Yield 1. Inactive catalyst (degraded Pd source). 2. Oxygen contamination. 3. Insufficiently strong base.1. Use a fresh bottle of catalyst or a more robust precatalyst. 2. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[3][9]
Protodeboronation 1. Presence of water and strong base. 2. Prolonged reaction time at high temperature.1. Use anhydrous conditions if possible. 2. Switch to a milder base like KF or K₂CO₃. 3. Use a more active catalyst system (e.g., XPhos Pd G3) to allow for lower temperatures and shorter reaction times.[3][10]
Homocoupling of Boronic Acid 1. Presence of Pd(II) species and oxygen. 2. Inefficient transmetalation step.1. Start with a Pd(0) source or ensure efficient in situ reduction of the Pd(II) precatalyst. 2. Ensure the base is of high quality and the solvent system is optimal.[3][6]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for synthesizing valuable chemical structures. Success is not merely a matter of following a recipe but of understanding the interplay between the catalyst, ligand, base, and solvent. The use of modern, bulky, electron-rich phosphine ligands in conjunction with well-defined palladium precatalysts has transformed this reaction, enabling high yields even with challenging substrates under relatively mild conditions. By adhering to the principles of maintaining an inert atmosphere and carefully selecting the reaction components as outlined in this guide, researchers can reliably and efficiently perform this critical transformation.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Singh, D. H., & Scott, P. J. H. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Diccianni, J. B., & Diao, T. (2019). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC - NIH. [Link]

  • unige.ch. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Sheng, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 345–353. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ChemWhat. This compound CAS#: 1256346-34-5. [Link]

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Introduction: The Strategic Importance of Vinyl Boronates in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Coupling with 4-Propylcyclohex-1-enylboronic acid

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed transformation has become indispensable in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[4][5]

At the heart of this reaction is the organoboron reagent. While arylboronic acids are most common, vinylboronic acids and their ester derivatives are powerful building blocks for introducing alkenyl moieties, enabling the stereoselective synthesis of styrenes, polyolefins, and other conjugated systems.[5][6][7] This guide focuses on the practical application and reaction conditions for a specific, substituted vinylboronic acid: This compound . While specific literature on this exact molecule is sparse, the principles outlined herein are derived from extensive studies on structurally similar vinylboronic acids, such as 4-pentylcyclohex-1-enylboronic acid, and provide a robust framework for procedural design.[8][]

This document is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic insight and field-proven protocols to facilitate successful Suzuki-Miyaura couplings with this versatile substrate.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps, orchestrated by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][6][10]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or carbon-pseudohalide) bond of the coupling partner (R¹-X). This step forms a square-planar Pd(II) intermediate. The rate of this step is highly dependent on the nature of the leaving group (X), with a typical reactivity trend of I > OTf > Br >> Cl.[4]

  • Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid (R²-B(OH)₂) must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., R²-B(OH)₃⁻), which readily transfers its R² group (in our case, the 4-propylcyclohex-1-enyl moiety) to the Pd(II) center, displacing the halide.[11][12]

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6][10]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled R¹-Pd(II)L₂-R² transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (Organohalide) r1x->oxidative_addition boronate [R²-B(OH)₃]⁻ (Activated Boronic Acid) boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate Activation boronic_acid R²-B(OH)₂ boronic_acid->base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Designing the Reaction: A Guide to Key Parameters

The success of a Suzuki coupling hinges on the judicious selection of four key components: the catalyst system (palladium source and ligand), the base, the solvent, and the coupling partner.

Palladium Catalyst and Ligand Selection

The "catalyst" is a combination of a palladium precursor and a stabilizing ligand. The ligand's electronic and steric properties are critical for catalyst stability and activity.

  • Palladium Precursors :

    • Pd(0) Sources : Pd(PPh₃)₄ (Tetrakis) is a classic, air-sensitive but effective catalyst that enters the cycle directly. Pd₂(dba)₃ is another common Pd(0) source used in combination with a chosen ligand.[6][13]

    • Pd(II) Sources : Pd(OAc)₂ and PdCl₂ are air-stable, cost-effective, and widely used. They require in situ reduction to the active Pd(0) species, often by a phosphine ligand or solvent.[6][10]

  • Ligands :

    • Triphenylphosphine (PPh₃) : The traditional workhorse ligand, suitable for many couplings with aryl iodides and bromides.[13]

    • Bulky, Electron-Rich Phosphines : Ligands like P(t-Bu)₃ (tri-tert-butylphosphine) and PCy₃ (tricyclohexylphosphine) accelerate both oxidative addition and reductive elimination, and are often necessary for less reactive aryl bromides and chlorides.[11]

    • Biarylphosphines (Buchwald Ligands) : State-of-the-art ligands such as SPhos and XPhos exhibit exceptional activity, enabling reactions at low catalyst loadings, room temperature, and with highly unreactive coupling partners like aryl chlorides.[14][15] Modern pre-catalysts often come with these ligands already coordinated to the palladium center (e.g., XPhos Pd G2/G3), simplifying reaction setup.

The Role of the Base

The base is a non-negotiable component, essential for activating the boronic acid.[11] Its choice can significantly impact yield, particularly by mitigating side reactions like protodeboronation (where the boronic acid is cleaved by a proton source before it can couple).

  • Carbonates (K₂CO₃, Cs₂CO₃) : Widely used, effective, and economical. Cesium carbonate is more soluble and basic, often providing superior results in challenging couplings.

  • Phosphates (K₃PO₄) : A moderately strong base, often used with sterically hindered substrates and advanced ligand systems. It is particularly effective in preventing protodeboronation of sensitive boronic acids.[14]

  • Hydroxides (NaOH, Ba(OH)₂) : Strong bases that can be very effective but may not be compatible with base-sensitive functional groups on the substrates.[16]

  • Fluorides (KF, CsF) : Mild bases that are particularly useful when substrates contain base-labile groups like esters. Cesium fluoride has been shown to be effective in couplings with vinyl chlorides.[17]

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Biphasic systems are common.

  • Aprotic Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices.[4][10]

  • Aqueous Mixtures : An aqueous phase (e.g., Toluene/H₂O, Dioxane/H₂O) is frequently added.[4] Water is essential for dissolving the inorganic base, which allows it to interact with the boronic acid at the phase interface and form the active boronate species.[18]

Summary of Recommended Starting Conditions

The optimal conditions depend heavily on the reactivity of the electrophilic coupling partner. The table below provides validated starting points for coupling with this compound.

ElectrophilePalladium Source (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp (°C)
Aryl/Vinyl Iodide Pd(PPh₃)₄ (2-5%)-K₂CO₃ (2.0)Dioxane / H₂O (4:1)80-100
Aryl/Vinyl Bromide Pd(OAc)₂ (1-2%)PPh₃ or P(t-Bu)₃ (2-4%)K₂CO₃ or K₃PO₄ (2.0)Toluene / H₂O (5:1)90-110
Aryl/Vinyl Triflate Pd(OAc)₂ (2%)PCy₃ (4%)K₃PO₄ (2.0)Dioxane80-100
Aryl/Vinyl Chloride SPhos Pd G3 (1-2%)-K₃PO₄ or Cs₂CO₃ (2.0)Toluene / H₂O (10:1)100-110

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Coupling of this compound with an Aryl Bromide

This protocol uses a classic, robust catalyst system suitable for routine synthesis.

Reagents & Materials:

ReagentM.W.AmountMoles (mmol)Equiv.
Aryl Bromide--1.01.0
This compound182.07218 mg1.21.2
Pd(OAc)₂224.5011.2 mg0.050.05
PPh₃262.2952.5 mg0.200.20
K₂CO₃138.21276 mg2.02.0
1,4-Dioxane-4.0 mL--
Deionized Water-1.0 mL--

Procedure:

  • Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (218 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (52.5 mg, 0.20 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). Note: Solvents should be degassed by bubbling with Ar or N₂ for 15-20 minutes prior to use to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

Protocol 2: High-Activity Coupling with a Challenging Aryl Chloride

This protocol employs a modern Buchwald pre-catalyst, ideal for difficult couplings that require high catalyst activity.

Reagents & Materials:

ReagentM.W.AmountMoles (mmol)Equiv.
Aryl Chloride--1.01.0
This compound182.07273 mg1.51.5
XPhos Pd G3863.6717.3 mg0.020.02
K₃PO₄212.27425 mg2.02.0
Toluene-5.0 mL--
Deionized Water-0.5 mL--

Procedure:

  • Setup: In a glovebox, add the aryl chloride (1.0 mmol), this compound (273 mg, 1.5 mmol), XPhos Pd G3 pre-catalyst (17.3 mg, 0.02 mmol), and K₃PO₄ (425 mg, 2.0 mmol) to a reaction vial with a stir bar. Note: Buchwald pre-catalysts are air-stable but weighing them under an inert atmosphere is good practice for consistency.

  • Solvent Addition: Remove the vial from the glovebox. Add degassed toluene (5.0 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Seal the vial tightly with a Teflon-lined cap and place it in a preheated aluminum heating block at 110 °C. Stir for 2-18 hours.

  • Monitoring, Workup, and Purification: Follow steps 5-9 as described in Protocol 1. The workup procedure remains identical.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a 1. Weigh Reagents (Substrates, Catalyst, Base) b 2. Flame-Dry Glassware a->b c 3. Degas Solvents b->c e 5. Add Solvents c->e d 4. Assemble Under Inert Gas (Ar or N₂) d->e f 6. Heat and Stir (Monitor by TLC/GC-MS) e->f g 7. Cool and Quench f->g h 8. Liquid-Liquid Extraction g->h i 9. Dry and Concentrate h->i j 10. Flash Chromatography i->j k 11. Characterize Product j->k

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. Retrieved from [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Retrieved from [Link]

  • Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air - Sci-Hub. Retrieved from [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Retrieved from [Link]

  • Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids - The Royal Society of Chemistry. Retrieved from [Link]

  • CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Books.
  • Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. Retrieved from [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Retrieved from [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. Retrieved from [Link]

  • Suzuki Coupling - YouTube. Retrieved from [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Retrieved from [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Retrieved from [Link]

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. - Semantic Scholar. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Retrieved from [Link]

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Retrieved from [Link]

  • Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron - Organic Chemistry Portal. Retrieved from [Link]

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Application Notes and Protocols for 4-Propylcyclohex-1-enylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with Alkenylboronic Acids

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Boronic acids and their derivatives have emerged as indispensable tools for medicinal chemists, largely due to their versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] While arylboronic acids have been extensively utilized, their vinylic counterparts, alkenylboronic acids, offer a unique opportunity to introduce diverse structural motifs into drug candidates.

This guide focuses on the applications of a specific yet underexplored building block: 4-Propylcyclohex-1-enylboronic acid . The incorporation of the 4-propylcyclohexenyl moiety can impart desirable lipophilic character and conformational rigidity to a molecule, potentially enhancing its membrane permeability, metabolic stability, and target engagement. These application notes and protocols are designed for researchers, scientists, and drug development professionals to facilitate the integration of this promising building block into their medicinal chemistry programs.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[3][4] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of building blocks.[2]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[4]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation (R²-B(OH)₂ + Base) pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is important to note that reaction conditions may require optimization depending on the specific substrates used.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Aryl Bromide-1.01.0
This compound168.061.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos410.530.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
1,4-Dioxane-5 mL-
Water-0.5 mL-
Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (0.02 mmol, 0.02 equiv), SPhos (0.04 mmol, 0.04 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Degassing: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Medicinal Chemistry Application Notes

The introduction of the 4-propylcyclohexenyl moiety can significantly impact the physicochemical and pharmacokinetic properties of a drug candidate.

Enhancing Lipophilicity

The alkyl-substituted cyclohexene ring is a non-polar, lipophilic group. Its incorporation into a polar drug candidate can increase its overall lipophilicity, which is often correlated with improved cell membrane permeability and oral bioavailability. This can be particularly advantageous for targeting intracellular proteins or for drugs intended for oral administration.

Modulating Metabolic Stability

The cyclohexene ring, while containing a double bond, can exhibit greater metabolic stability compared to more electron-rich aromatic systems. The propyl substituent may also influence the metabolic profile of the molecule. The specific metabolic fate would need to be determined experimentally, but the introduction of this group provides a vector for metabolic soft-spot analysis and modification.

Exploring Novel Binding Interactions

The three-dimensional shape of the 4-propylcyclohexenyl group can facilitate novel van der Waals or hydrophobic interactions within a protein's binding pocket. This can lead to improved potency and selectivity for the target protein. Structure-based drug design can be employed to optimize these interactions.[1]

Scaffold Hopping and Analogue Synthesis

This compound can be used as a building block in scaffold hopping strategies to replace existing aromatic or heteroaromatic rings in a lead compound. This can lead to the discovery of new intellectual property and potentially improved drug-like properties. A diverse library of analogues can be rapidly synthesized via Suzuki-Miyaura coupling with a variety of aryl and heteroaryl halides.

Conclusion

This compound represents a valuable, yet underutilized, building block in the medicinal chemist's toolbox. Its application in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for introducing a lipophilic and conformationally interesting moiety into drug candidates. The provided protocols and application notes serve as a starting point for researchers to explore the potential of this compound in their drug discovery efforts. As with any novel building block, empirical evaluation of its impact on a molecule's biological activity and ADME properties is essential.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557–12566.
  • Dugan, R. J. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wallace, D. J., & Chen, C. Y. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(23), 8091–8096.
  • Storgaard, M., & Ellman, J. A. (2009). Organic Syntheses Procedure.
  • Thomas, D. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(10), 2323–2326.
  • Ho, D., et al. (2005). Organic Syntheses Procedure.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Drug Discovery and Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
  • Al-Ostoot, F. H., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 13(12), 1461–1479.
  • Plescia, J., & Moitessier, N. (2020). Design and Discovery of Boronic Acid Drugs. European Journal of Medicinal Chemistry, 195, 112270.
  • Silva, M. P., et al. (2020).
  • Csonka, R., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
  • Hocek, M., & Dvorakova, H. (2001).
  • Galani, V. J. (2017). Anti‐Inflammatory, Antioxidant, Molecular Docking and Pharmacokinetics Properties of Cycloeucalenone Isolated From Musa × paradisiaca L. Fruit Peels. Journal of Food Biochemistry, 41(5), e12399.
  • El-Sayed, N. N. E., et al. (2024).
  • Khan, I., et al. (2023). Pharmacological Activities and In-Silico Studies of Bioactive Compounds Identified in Organic Fractions of the Methanolic Extract of Citrullus Colocynthis. Pharmacognosy Magazine, 19(Suppl 2), S295–S305.
  • Ishihara, K., et al. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses.
  • CN105001249A - Method for preparing cyclopropyl boronic acid - Google P
  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

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Application Notes and Protocols for 4-Propylcyclohex-1-enylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Advanced Materials

4-Propylcyclohex-1-enylboronic acid is an emerging organoboron compound with significant potential in the field of materials science. Its unique molecular architecture, which combines a reactive vinylboronic acid moiety with a bulky, flexible 4-propylcyclohexyl group, makes it a highly attractive monomer for the synthesis of advanced polymers and liquid crystalline materials. The vinylboronic acid functionality serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern polymer chemistry for the formation of carbon-carbon bonds.[1]

The presence of the 4-propylcyclohexyl substituent is anticipated to impart desirable physical properties to the resulting materials. In conjugated polymers, such alicyclic groups can enhance solubility in common organic solvents and influence the solid-state morphology by disrupting excessive π-π stacking, which can, in turn, modulate the material's photophysical and electronic properties. For liquid crystalline materials, the propylcyclohexyl moiety is a well-established component for inducing and controlling mesophase behavior, contributing to the development of materials with specific optical and electrical anisotropy.

This guide provides a comprehensive overview of the potential applications of this compound, complete with detailed, field-proven protocols for its synthesis and subsequent use in the creation of novel material systems.

PART 1: Synthesis of this compound Pinacol Ester

For practical applications in polymerization, boronic acids are often converted to their pinacol ester derivatives. These esters exhibit enhanced stability, are easier to purify, and are less prone to side reactions such as protodeboronation. The following protocol is adapted from established methods for the synthesis of related cyclohexenylboronic acid pinacol esters.

Expertise & Experience: The Rationale Behind the Synthesis

The synthesis of vinylboronic esters from vinyl halides via palladium-catalyzed Miyaura borylation is a robust and scalable method. We opt for the pinacol ester of diboron for its stability and ease of handling. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields. Tricyclohexylphosphine is an excellent ligand for this transformation due to its electron-rich nature and steric bulk, which promotes the catalytic cycle. Potassium acetate is employed as a mild base, sufficient to facilitate the transmetalation step without promoting unwanted side reactions.

Experimental Protocol: Miyaura Borylation

Materials:

  • 1-Chloro-4-propylcyclohex-1-ene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium acetate (KOAc), anhydrous

  • Toluene, anhydrous

  • Diatomaceous earth

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry 2-liter four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and argon inlet, add 1-chloro-4-propylcyclohex-1-ene (1.26 mol), bis(pinacolato)diboron (1.32 mol), palladium(II) acetate (0.0126 mol), tricyclohexylphosphine (0.0252 mol), and anhydrous potassium acetate (3.78 mol).

  • Under a gentle flow of argon, add 1 liter of anhydrous toluene.

  • Heat the reaction mixture to 110 °C and maintain at reflux for 12 hours. Monitor the reaction progress by gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 10 g of diatomaceous earth to the reaction mixture and filter to remove the catalyst and inorganic salts.

  • Wash the filtrate twice with 400 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate for 4 hours.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.

  • The crude product can be further purified by vacuum distillation to yield this compound pinacol ester.

Synthesis_Workflow reagents 1-Chloro-4-propylcyclohex-1-ene B₂(pin)₂ KOAc reaction Reaction Flask (110 °C, 12h) reagents->reaction catalyst Pd(OAc)₂ PCy₃ catalyst->reaction solvent Toluene solvent->reaction workup Aqueous Workup & Drying reaction->workup purification Vacuum Distillation workup->purification product 4-Propylcyclohex-1-enylboronic acid pinacol ester purification->product

Caption: Workflow for the synthesis of this compound pinacol ester.

PART 2: Application in Conjugated Polymer Synthesis

This compound can be copolymerized with various dihaloaromatic compounds via Suzuki-Miyaura polymerization to produce novel poly(arylene vinylene) derivatives. The incorporation of the propylcyclohexenyl moiety is expected to yield polymers with enhanced solubility and unique morphological characteristics.

Expertise & Experience: Tailoring Polymer Properties

The Suzuki-Miyaura polymerization is a step-growth polycondensation that allows for precise control over the polymer backbone structure. The choice of the dihaloaromatic comonomer is crucial for tuning the electronic properties of the resulting polymer. For instance, copolymerization with a dihalo-electron-accepting monomer can lead to a low bandgap polymer suitable for organic photovoltaic applications. The bulky propylcyclohexyl group can disrupt intermolecular π-stacking, leading to more amorphous films, which can be beneficial for certain electronic devices by promoting isotropic charge transport. This disruption of planarity can also lead to a blue-shift in the polymer's absorption and emission spectra.

Experimental Protocol: Suzuki-Miyaura Polymerization

Materials:

  • This compound pinacol ester

  • 2,5-Dibromo-3-hexylthiophene (or other suitable dihaloaromatic monomer)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), aqueous solution (2 M)

  • Toluene, anhydrous

  • Methanol

  • Acetone

  • Hexane

Procedure:

  • In a Schlenk flask, dissolve this compound pinacol ester (1.0 mmol) and 2,5-dibromo-3-hexylthiophene (1.0 mmol) in 10 mL of anhydrous toluene.

  • Add Pd₂(dba)₃ (0.015 mmol) and P(o-tol)₃ (0.06 mmol) to the flask.

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Add 2 mL of a 2 M aqueous solution of K₂CO₃ to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours. The polymer will precipitate as it forms.

  • Cool the reaction to room temperature and pour the mixture into 100 mL of a methanol/water (1:1) solution.

  • Stir for 2 hours, then collect the polymer precipitate by filtration.

  • Wash the polymer sequentially with water, methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Dry the polymer under vacuum at 40 °C overnight.

Polymerization_Workflow monomers Boronic Ester Monomer + Dihaloaromatic Monomer polymerization Polymerization (90 °C, 48h) monomers->polymerization catalyst_system Pd₂(dba)₃ P(o-tol)₃ Aqueous K₂CO₃ catalyst_system->polymerization solvent_poly Toluene solvent_poly->polymerization precipitation Precipitation in Methanol/Water polymerization->precipitation washing Sequential Washing (Water, Methanol, Acetone, Hexane) precipitation->washing product_poly Purified Conjugated Polymer washing->product_poly

Caption: Workflow for Suzuki-Miyaura polymerization.

Representative Data for Conjugated Polymers

The table below presents expected properties for a hypothetical polymer synthesized from this compound and a dihalobenzothiadiazole, based on literature values for similar polymers.

PropertyExpected Value
Number-Average Molecular Weight (Mₙ)15 - 30 kDa
Polydispersity Index (PDI)1.8 - 2.5
UV-Vis Absorption (λₘₐₓ, thin film)450 - 550 nm
Photoluminescence (λₘₐₓ, thin film)550 - 650 nm
HOMO Level-5.2 to -5.5 eV
LUMO Level-3.0 to -3.4 eV
Thermal Decomposition Temp. (Tₔ, 5% loss)> 350 °C

PART 3: Application in Liquid Crystal Synthesis

The propylcyclohexyl group is a common structural motif in liquid crystalline materials. This compound can be used as a precursor to introduce this moiety into liquid crystal cores through Suzuki-Miyaura coupling with a suitable halogenated mesogenic core.

Expertise & Experience: Designing Liquid Crystalline Materials

The synthesis of liquid crystals requires precise control over molecular geometry to achieve the desired mesophases (e.g., nematic, smectic). The propylcyclohexyl group provides a balance of flexibility and rigidity that can promote the formation of these ordered fluid phases over a broad temperature range. By coupling this compound with a halogenated aromatic core (like a bromobiphenyl derivative), a new C-C bond is formed, extending the molecular structure and enhancing the anisotropy necessary for liquid crystalline behavior. The final hydrogenation step to saturate the cyclohexenyl ring is crucial for thermal and chemical stability of the final liquid crystal product.

Experimental Protocol: Synthesis of a Propylcyclohexyl-Substituted Biphenyl

Materials:

  • This compound pinacol ester

  • 4-Bromo-4'-cyanobiphenyl

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (10:1)

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

Step 1: Suzuki-Miyaura Coupling

  • In a round-bottom flask, combine this compound pinacol ester (1.1 mmol), 4-bromo-4'-cyanobiphenyl (1.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add a 10:1 mixture of toluene and water (10 mL).

  • Degas the mixture with argon for 20 minutes.

  • Heat the reaction to 100 °C and stir for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrogenation

  • Dissolve the product from Step 1 in ethanol in a hydrogenation vessel.

  • Add 10% Pd/C (5 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 24 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain the final liquid crystalline product, 4'-(4-propylcyclohexyl)biphenyl-4-carbonitrile.

Representative Data for Liquid Crystalline Materials

The table below shows how the introduction of a propylcyclohexyl group can influence the phase transition temperatures of a biphenyl-based liquid crystal.

CompoundPhase Transition Temperatures (°C)
4-Pentyl-4'-cyanobiphenyl (5CB)Cr 24 N 35 I
4'-(4-Propylcyclohexyl)biphenyl-4-carbonitrile (Hypothetical)Cr ~50 N ~150 I

Cr = Crystalline, N = Nematic, I = Isotropic

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

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Application Note: A Practical Guide to the Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling with 4-Propylcyclohex-1-enylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the array of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and exceptional functional group tolerance.[3][4] This application note provides a detailed protocol for the synthesis of biaryl compounds utilizing 4-Propylcyclohex-1-enylboronic acid as a key building block. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide expert insights into reagent selection and reaction optimization. This guide is intended for researchers and professionals in chemical synthesis and drug development seeking to incorporate complex, non-planar aliphatic moieties into aromatic systems.

Introduction: The Strategic Value of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, facilitates the coupling of an organoboron species (like a boronic acid) with an organohalide or triflate.[3][5] Its prominence in both academic and industrial laboratories stems from the operational simplicity, the commercial availability of diverse reagents, and the generally non-toxic nature of the boron-containing byproducts.[6]

While the coupling of arylboronic acids is widely documented, the use of alkenylboronic acids, such as this compound (CAS No. 1256346-34-5), offers a strategic advantage.[7] It enables the direct installation of a substituted cyclohexenyl group, a common motif in pharmacologically active molecules, providing access to compounds with greater sp³ character, which is often correlated with improved physicochemical properties and clinical success rates.[8] This protocol outlines a robust method for coupling this specific alkenylboronic acid with a range of aryl halides.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined Palladium-based catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X). This step forms a new Pd(II) complex. The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.

  • Transmetalation: This is the pivotal bond-forming step where the organic group is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species. This species then reacts with the Pd(II) complex to displace the halide and form a new organopalladium intermediate.

  • Reductive Elimination: In the final step, the two organic fragments (the aryl group and the cyclohexenyl group) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism cluster_boronate Base Activation pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Oxidative Adduct Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition ar_x Aryl Halide (Ar-X) ar_x->pd2_complex product Biaryl Product (Ar-R) transmetalation_complex Diorganopalladium(II) Ar-Pd(II)L₂-R pd2_complex->transmetalation_complex Transmetalation inv1 transmetalation_complex->inv1 Reductive Elimination boronic_acid R-B(OH)₂ boronate Boronate [R-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetalation_complex inv1->pd0 inv1->product inv2

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Reagent Selection and Rationale

The success of the coupling reaction is highly dependent on the judicious choice of each component.

ComponentRecommended ReagentsRationale & Expert Insights
Boronic Acid This compoundThis alkenylboronic acid is generally stable as a crystalline solid but should be stored under inert gas to prevent potential degradation. Use 1.1 to 1.5 equivalents to ensure complete consumption of the limiting aryl halide.[9]
Aryl Halide Aryl bromides, iodides, or triflatesAryl bromides offer a good balance of reactivity and stability. Aryl chlorides are more challenging to activate and may require specialized ligands (e.g., SPhos) and higher temperatures.[9] The protocol is demonstrated with an aryl bromide.
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable pre-catalyst that is reduced in situ to the active Pd(0) species. Catalyst loading is typically between 0.5-5 mol%.[10]
Ligand Triphenylphosphine (PPh₃), SPhosFor general-purpose coupling, PPh₃ is cost-effective and sufficient. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), bulky biaryl phosphine ligands like SPhos can dramatically improve yields and reaction rates by promoting both oxidative addition and reductive elimination.[9]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A base is essential for the transmetalation step.[3] Potassium phosphate (K₃PO₄) is an effective and moderately strong base suitable for a wide range of substrates.[9] Cesium carbonate (Cs₂CO₃) is often used for more difficult couplings.[10] An aqueous solution of the base is often beneficial.
Solvent Toluene, Dioxane, THF/H₂OThe choice of solvent depends on the solubility of the substrates and the reaction temperature. A mixture of an organic solvent like THF or Dioxane with water (e.g., 10:1 ratio) is highly effective, as water can aid in dissolving the base and facilitate the transmetalation step.[10]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with 4-bromoanisole as a representative example.

Materials:

  • This compound (1.1 mmol, 185 mg)

  • 4-Bromoanisole (1.0 mmol, 187 mg, 126 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (0.5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware (Schlenk flask, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), this compound (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe. A degassed solvent is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent (4-bromoanisole) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Workflow A 1. Add Reagents to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents via Syringe B->C D 4. Heat at 90°C with Stirring C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Cool & Quench (Add EtOAc & H₂O) E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry Organic Layer (MgSO₄) G->H I 9. Concentrate & Purify (Column Chromatography) H->I J Final Product I->J

Figure 2: Experimental workflow for biaryl synthesis.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Ineffective base or insufficient amount.1. Ensure a proper inert atmosphere; use fresh catalyst and ligands.2. Degas solvents by sparging with N₂/Ar for 20-30 min.3. Use a stronger base like Cs₂CO₃ or ensure the base is anhydrous if specified.
Recovery of Starting Material 1. Reaction temperature too low.2. Aryl chloride used with standard conditions.1. Increase the temperature in 10 °C increments.2. For aryl chlorides, switch to a more active ligand system (e.g., SPhos, RuPhos) and consider higher temperatures (100-120 °C).
Formation of Side Products 1. Homo-coupling of boronic acid: Caused by oxygen in the reaction.2. Protodeborylation: Boronic acid is replaced by a hydrogen atom.1. Rigorously exclude oxygen by using Schlenk techniques and degassed solvents.2. Ensure the reaction medium is sufficiently basic. This side reaction can sometimes occur with prolonged reaction times at high temperatures.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for modern organic synthesis. This application note provides a reliable and well-rationalized protocol for the synthesis of biaryls using this compound. By understanding the underlying mechanism and the function of each reagent, researchers can confidently apply and adapt this methodology to synthesize a wide range of complex molecules, accelerating discovery in medicinal chemistry and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Chemla, F., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Advanced Synthesis & Catalysis. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. [Link]

  • Thomas, A. A., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]

  • Słodkowska, M., et al. (2018). General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. Molecules. [Link]

  • ResearchGate. (Various Dates). Previous reports on the synthesis of biaryls. [Link]

  • Stokes, B. J., et al. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society. [Link]

  • Li, J., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. [Link]

  • PubChem. 4-(trans-4-Propylcyclohexyl)phenylboronic Acid. [Link]

  • ResearchGate. (Various Authors). Synthesis of Biaryls. [Link]

  • Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

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  • ChemWhat. This compound CAS#: 1256346-34-5. [Link]

  • de Leseleuc, M., et al. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Tetrahedron. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

  • Soares, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • ResearchGate. (Various Dates). Examples of biaryl-containing drugs and agrochemicals. [Link]

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Topic: One-Pot Synthesis Involving 4-Propylcyclohex-1-enylboronic acid: A Tandem Hydroboration/Suzuki-Miyaura Coupling Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The efficient construction of complex molecular architectures is a cornerstone of modern drug discovery and materials science. Alkenylboronic acids and their derivatives are exceptionally versatile intermediates, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1][2] This application note presents a detailed protocol and scientific rationale for a one-pot synthesis that generates and utilizes 4-propylcyclohex-1-enylboronic acid in situ. By combining a catalyzed hydroboration of 4-propylcyclohex-1-yne with a subsequent Suzuki-Miyaura cross-coupling in a single reaction vessel, this methodology circumvents the need to isolate the often unstable alkenylboronic acid intermediate.[3] This "pot economy" approach enhances efficiency, reduces waste, and provides a streamlined pathway to novel compounds bearing the valuable 4-propylcyclohexenyl moiety, a common structural motif in medicinal chemistry.[4]

Introduction and Scientific Rationale

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has become indispensable for the synthesis of biaryls, polyenes, and other conjugated systems.[5] The reaction's power lies in its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks. However, certain boronic acids, particularly unsaturated variants like alkenylboronic acids, can be prone to decomposition or protodeboronation upon isolation and storage.[5]

One-pot tandem reactions, where sequential transformations occur in a single reactor, offer a powerful solution to this challenge.[4] By generating the reactive intermediate in situ and immediately consuming it in a subsequent step, these processes improve overall yield, reduce purification steps, and minimize operator exposure to potentially hazardous reagents.[3]

This guide details a proposed one-pot procedure centered on this compound. The core strategy involves two mechanistically distinct, yet compatible, catalytic cycles:

  • Catalyzed Hydroboration: The synthesis begins with the regioselective hydroboration of 4-propylcyclohex-1-yne. This step utilizes a boron source, typically bis(pinacolato)diboron (B₂pin₂), and a suitable catalyst to generate the 4-propylcyclohex-1-enylboronate ester intermediate with high stereochemical control.

  • Suzuki-Miyaura Cross-Coupling: Upon completion of the hydroboration, the palladium catalyst, a suitable base, and an aryl/vinyl halide (or triflate) are introduced directly into the same reaction vessel. The in situ-generated boronate ester then participates in the Suzuki-Miyaura catalytic cycle to form the final coupled product.

The causality behind this approach is rooted in the compatibility of the reagents and conditions. The solvents and reagents used for hydroboration are generally well-tolerated in the subsequent palladium-catalyzed coupling, making the transition between the two steps seamless.

Experimental Workflow and Key Considerations

The success of this one-pot procedure hinges on the careful selection of reagents and the sequential execution of the reaction steps. The workflow is designed to ensure the efficient formation of the boronate ester before initiating the cross-coupling reaction.

OnePot_Workflow start_mat Starting Materials: - 4-Propylcyclohex-1-yne - Bis(pinacolato)diboron (B₂pin₂) - Aryl/Vinyl Halide step1 Step 1: Hydroboration - Add Hydroboration Catalyst (e.g., Cu-based) - Stir at RT to 50°C start_mat->step1 In inert solvent (e.g., THF, Dioxane) intermediate In Situ Intermediate: This compound pinacol ester step1->intermediate Formation of C-B bond step2 Step 2: Suzuki Coupling - Add Pd Catalyst (e.g., Pd(PPh₃)₄) - Add Aqueous Base (e.g., K₂CO₃) - Heat to 80-100°C intermediate->step2 Direct addition of reagents to the same pot product Final Product: Coupled Alkene step2->product Formation of new C-C bond workup Workup & Purification - Extraction - Chromatography product->workup

Figure 1: Conceptual workflow for the one-pot tandem hydroboration/Suzuki-Miyaura coupling.

Causality of Reagent Selection:
  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the preferred reagent. The resulting pinacol ester is significantly more stable than the corresponding boronic acid, preventing premature degradation while being sufficiently reactive for the Suzuki coupling.

  • Hydroboration Catalyst: While uncatalyzed hydroboration is possible, transition metal catalysts (e.g., copper or rhodium-based) are often employed to ensure high regioselectivity (boron addition to the terminal carbon of the alkyne) and stereoselectivity (syn-addition).

  • Palladium Catalyst: A Pd(0) source is required for the Suzuki coupling. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice due to its robustness and ability to readily undergo oxidative addition with a wide range of electrophiles.[5]

  • Base: An aqueous solution of an inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial. The base activates the boronate ester by forming a more nucleophilic "ate" complex, which facilitates the critical transmetalation step in the Suzuki catalytic cycle.[6]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane are ideal. They are suitable for the initial hydroboration step and are compatible with the aqueous base required for the subsequent coupling.

Detailed Experimental Protocol

Objective: To synthesize 1-(4-propylcyclohex-1-enyl)benzene via a one-pot hydroboration/Suzuki-Miyaura coupling reaction.

Materials and Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard laboratory glassware

  • Syringes and needles

Reagents:

  • 4-Propylcyclohex-1-yne

  • Bis(pinacolato)diboron (B₂pin₂)

  • Iodobenzene

  • Copper(I) chloride (CuCl) (or other suitable hydroboration catalyst)

  • Xantphos (or other suitable ligand)

  • Potassium Methoxide (KOMe)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (MgSO₄) (for drying)

Protocol Steps:

Part A: In Situ Generation of this compound pinacol ester

  • Setup: Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add 4-propylcyclohex-1-yne (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), CuCl (0.05 mmol, 5 mol%), Xantphos (0.06 mmol, 6 mol%), and Potassium Methoxide (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Stir the mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Cooling: Once the starting alkyne is consumed, cool the reaction mixture to room temperature. Do not isolate the intermediate.

Part B: One-Pot Suzuki-Miyaura Cross-Coupling

  • Reagent Addition: To the same flask containing the crude boronate ester solution, add iodobenzene (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Base Addition: Add a solution of K₂CO₃ (3.0 mmol, 3.0 equiv) in deionized water (2 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the biphasic mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The coupling is typically complete within 6-12 hours.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Part C: Workup and Purification

  • Quenching: Dilute the reaction mixture with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(4-propylcyclohex-1-enyl)benzene.

Data Summary and Expected Outcomes

The following table outlines the stoichiometry and expected results for the model reaction. Yields are based on typical outcomes for similar tandem procedures found in the literature.

ReagentMolar Equiv.Mol %Purpose
Part A: Hydroboration
4-Propylcyclohex-1-yne1.0-Starting Material
Bis(pinacolato)diboron1.1-Boron Source
CuCl / Xantphos / KOMe-5-6Catalytic System for Hydroboration
Part B: Suzuki Coupling
Iodobenzene1.0-Coupling Partner
Pd(PPh₃)₄-3Cross-Coupling Catalyst
K₂CO₃3.0-Base for Transmetalation
Expected Yield 70-85%

Self-Validation and Characterization:

  • Successful Reaction: A successful reaction is indicated by the consumption of starting materials and the appearance of a new, less polar spot on the TLC plate corresponding to the final product.

  • Characterization: The identity and purity of the final product should be confirmed using:

    • ¹H and ¹³C NMR: To confirm the structure and connectivity of the coupled product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Troubleshooting:

    • Low Yield: May result from incomplete hydroboration, catalyst deactivation, or premature degradation of the boronate ester. Ensure all reagents are pure and the system is kept under a strictly inert atmosphere.

    • Side Products: Homocoupling of the aryl halide or protodeboronation of the intermediate can occur. Using the minimum effective amount of palladium catalyst can mitigate homocoupling.

Mechanistic Overview: The Suzuki-Miyaura Cycle

The second stage of the one-pot reaction proceeds via the well-established Suzuki-Miyaura catalytic cycle, which is initiated after the in situ formation of the boronate ester.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetal Transmetalation pd2_complex->transmetal pd2_r1r2 R¹-Pd(II)L₂-R² transmetal->pd2_r1r2 reductive_elim Reductive Elimination pd2_r1r2->reductive_elim reductive_elim->pd0 [Pd(0)L₂ Regenerated] product R¹-R² reductive_elim->product center start_point Aryl Halide (R¹-X) (Iodobenzene) start_point->pd0 boronate Boronate Ester (R²-B(OR)₂) (4-Propylcyclohex-1-enylboronate) boronate->transmetal Base (OH⁻)

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling step.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., iodobenzene).

  • Transmetalation: The organic group from the base-activated boronate ester is transferred to the palladium center, displacing the halide. This is often the rate-limiting step.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Conclusion

The one-pot tandem hydroboration/Suzuki-Miyaura coupling is a highly effective and atom-economical strategy for the synthesis of complex molecules from simple alkynes. By generating and utilizing this compound pinacol ester in situ, this protocol provides a robust and reliable method for drug development professionals and synthetic chemists to access novel chemical entities, saving time, resources, and improving overall synthetic efficiency.

References

  • One-Pot Alkene Hydroboration/Palladium-Catalyzed Migratory Suzuki–Miyaura Cross-Coupling. ACS Catalysis.

  • Cyclic Alkenyl Boronic Half Acid Synthesis and Applications. The Journal of Organic Chemistry.

  • Cyclic alkenyl boronic half acid synthesis and applications. PubMed.

  • Cyclic Alkenyl Boronic Half Acid Synthesis and Applications. American Chemical Society.

  • This compound CAS#: 1256346-34-5. ChemWhat.

  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications.

  • Cyclic Alkenyl Boronic Half Acid Synthesis and Applications. The Journal of Organic Chemistry.

  • Alkenyl Boronates: Synthesis and Applications. Chemistry – An Asian Journal.

  • Iterative Reactions of Transient Boronic Acids Enable Sequential C-C Bond Formation. PubMed.

  • Combining Cu-Catalyzed Hydroboration with Pd-Catalyzed Suzuki Coupling for the One-pot Synthesis of Arylallylamines under Micellar Conditions. ResearchGate.

  • Metal-free C–C bond formation via coupling of nitrile imines and boronic acids. Chemical Science.

  • Boronic acid, [4-(trans-4-propylcyclohexyl)phenyl]-. Angene Chemical.

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health.

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters.

  • C–H Bond Formation with Boronic Acids and Derivatives by Transition-Metal-Free Conjugate Addition Reactions. ResearchGate.

  • Chemoselective and diastereoselective tandem C-C, C-O, and C-N bond forming reactions. ResearchGate.

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ResearchGate.

  • Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry.

  • (4-(trans-4-propylcyclohexyl)phenyl)boronic acid. BLDpharm.

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry.

  • Advances in Mechanochemical Methods for One‐Pot Multistep Organic Synthesis. Chemistry – A European Journal.

  • Emergent Organoboron Acid Catalysts. ACS Catalysis.

  • Combined 'One-pot' Borylation and Coupling. Organic Chemistry Data.

  • Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Archives.

  • 4-(trans-4-Propylcyclohexyl)phenylboronic Acid. PubChem.

  • 4-Pentylcyclohex-1-enylboronic acid. CymitQuimica.

  • Pot economy and one-pot synthesis. Chemical Society Reviews.

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Application Notes and Protocols: Functional Group Tolerance in Reactions with 4-Propylcyclohex-1-enylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactivity of Alkenylboronic Acids

4-Propylcyclohex-1-enylboronic acid is a valuable reagent in organic synthesis, enabling the introduction of the 4-propylcyclohexenyl moiety into a diverse range of molecular architectures. This is primarily achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] The utility of this and other alkenylboronic acids is, however, intrinsically linked to their stability and their compatibility with a wide array of functional groups present in complex coupling partners. This guide provides an in-depth exploration of the functional group tolerance of this compound, offering insights into reaction design and detailed protocols for its successful application.

Core Principles of Reactivity and Stability

The reactivity of this compound in Suzuki-Miyaura couplings is governed by the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the alkenyl group is transferred from boron to the palladium center, is often rate-determining and is significantly influenced by the choice of base and solvent.

To mitigate the inherent instability of some boronic acids, several strategies have been developed:

  • Trifluoroborate Salts: Conversion of the boronic acid to its corresponding potassium trifluoroborate salt (R-BF3K) can enhance stability and ease of handling.

  • Boronic Esters: Esterification with diols, such as pinacol or N-methyliminodiacetic acid (MIDA), can protect the boronic acid functionality. MIDA boronates, in particular, are exceptionally stable and can undergo slow release of the active boronic acid under specific basic conditions, which is advantageous for challenging couplings.[5][7][8]

Functional Group Tolerance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is renowned for its exceptional functional group tolerance, a key reason for its widespread use in medicinal chemistry and materials science.[1][9][10][11] This compatibility allows for the late-stage functionalization of complex molecules, reducing the need for extensive protecting group strategies.

Data Presentation: Compatible Functional Groups

The following table summarizes the compatibility of various functional groups with Suzuki-Miyaura reactions involving alkenylboronic acids. These guidelines are directly applicable to reactions with this compound.

Functional Group CategorySpecific ExamplesCompatibility Notes
Halogens F, Cl, Br, IGenerally well-tolerated on the coupling partner. Aryl chlorides may require more active catalysts and ligands.
Carbonyls Aldehydes, Ketones, Esters, AmidesHighly compatible. These groups typically do not interfere with the catalytic cycle.
Nitrogen-containing Amines, Nitro, Nitriles, Azides, Pyridines, IndolesGenerally well-tolerated. Primary and secondary amines on the coupling partner may sometimes require protection to prevent side reactions like N-arylation, although modern catalysts often show good selectivity.[12]
Oxygen-containing Alcohols, Phenols, Ethers, EpoxidesAlcohols and phenols are generally compatible. The acidity of phenols may necessitate the use of a stronger base. Epoxides are also well-tolerated under standard conditions.[12]
Sulfur-containing Sulfones, Sulfonamides, ThioethersThese functional groups are typically compatible with the reaction conditions.
Other Alkenes, Alkynes, Silyl ethers, Boc-protected aminesHighly compatible. The reaction is selective for the C-B bond over these functionalities.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, THF/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Processes

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->R-Pd(II)-X Oxidative Addition R-X Ar-X Oxidative\nAddition Oxidative Addition R-X->Oxidative\nAddition Oxidative\nAddition->R-Pd(II)-X R-Pd(II)-R' Ar-Pd(II)-R' R-Pd(II)-X->R-Pd(II)-R' Transmetalation R'-B(OH)2 R'-B(OR)2 Transmetalation Transmetalation R'-B(OH)2->Transmetalation Base Base Base->Transmetalation Transmetalation->R-Pd(II)-R' R-Pd(II)-R'->Pd(0)Ln Reductive Elimination R-R' Ar-R' R-Pd(II)-R'->R-R' Reductive\nElimination Reductive Elimination Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst Solvent Add Degassed Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Aqueous Workup and Extraction Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification

Sources

Troubleshooting & Optimization

purification of 4-Propylcyclohex-1-enylboronic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Propylcyclohex-1-enylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this versatile synthetic intermediate.

Introduction

This compound (CAS No. 1256346-34-5) is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. However, like many boronic acids, its purification can be challenging due to its unique chemical properties. This guide offers practical solutions to common purification issues, ensuring you obtain a high-purity product for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Low or No Recovery from Silica Gel Chromatography

Question: I am attempting to purify my crude this compound using silica gel chromatography, but I'm experiencing very low recovery. My TLC analysis shows significant streaking or the compound remaining at the baseline. What's going on?

Answer: This is a frequent challenge with boronic acids on standard silica gel.[1] The primary cause is the interaction between the Lewis acidic boron atom and the acidic silanol groups (Si-OH) on the silica surface, leading to strong adsorption or even decomposition.[1][2] For an alkenylboronic acid like yours, this interaction can be particularly problematic.

Solutions:

  • Use an Alternative Stationary Phase: For a less polar compound like this compound, neutral alumina can be an excellent alternative to silica gel, as it lacks the acidic surface hydroxyl groups.[3][4]

  • Modify the Mobile Phase: Adding a small amount of a modifier to your eluent can improve recovery. A common strategy is to add a small percentage of acetic acid or triethylamine to the mobile phase to saturate the active sites on the silica gel.[3] However, be mindful of your product's stability under these conditions.

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) chromatography can be a powerful alternative.[1][5] This technique separates compounds based on hydrophobicity, avoiding the issues associated with silica gel's acidity.

Issue 2: Presence of Boroxine Impurity in the Final Product

Question: My NMR analysis of the purified product shows broad signals and indicates the presence of the corresponding boroxine (the trimeric anhydride). How can I remove this and prevent its formation?

Answer: Boroxines form through the dehydration of boronic acids and are a common impurity, especially in commercially available or aged boronic acids.[6] Their presence can complicate characterization and affect reactivity in subsequent steps.

Solutions:

  • Aqueous Workup/Recrystallization: The equilibrium between the boronic acid and its boroxine can often be shifted back towards the desired monomer by introducing water. A simple method is to dissolve the crude material in an organic solvent and wash it with water. If the compound is a solid, recrystallization from a solvent system containing a small amount of water can also be effective.[6]

  • Azeotropic Distillation: For stubborn cases, azeotropic removal of water with a solvent like toluene can drive the equilibrium towards the boroxine, which might have different solubility properties, allowing for separation. Conversely, adding water and then removing the organic solvent can favor the boronic acid.

Issue 3: Difficulty Separating from Non-polar Byproducts

Question: My crude reaction mixture contains non-polar impurities (e.g., starting materials, homocoupling byproducts) that co-elute with my this compound during chromatography. How can I achieve better separation?

Answer: The hydrophobic propyl and cyclohexenyl groups in your target molecule can make it challenging to separate from other non-polar species. In such cases, leveraging the unique chemical handle of the boronic acid group is key.

Solutions:

  • Acid-Base Extraction: This is a highly effective method for separating boronic acids from neutral organic compounds.[7][8] By washing your crude organic solution with a basic aqueous solution (e.g., 1M NaOH), the weakly acidic boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer. The non-polar impurities will remain in the organic phase. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be extracted back into an organic solvent.[8][9]

    G Start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) Extract Extract with 1M NaOH (aq) Start->Extract Separate Separate Layers Extract->Separate Organic Organic Layer: Contains non-polar impurities Separate->Organic Aqueous Aqueous Layer: Contains Sodium Boronate Salt Separate->Aqueous Acidify Acidify Aqueous Layer to pH ~2 with 1M HCl Aqueous->Acidify Extract_Final Extract with Fresh Organic Solvent (e.g., EtOAc) Acidify->Extract_Final Dry Dry Organic Layer (e.g., Na2SO4), Filter, and Concentrate Extract_Final->Dry Pure Pure this compound Dry->Pure

  • Derivatization with Diethanolamine: Boronic acids react reversibly with diethanolamine to form crystalline adducts that are often easily purified by recrystallization.[1][5][9] These adducts are typically more stable and less prone to dehydration. The pure boronic acid can be regenerated by treating the adduct with an acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the likely physical state of this compound at room temperature?

A1: Based on structurally similar compounds like 4-pentylcyclohex-1-enylboronic acid, it is likely to be a solid with a relatively low melting point or a viscous oil.[10] If it is an oil, purification techniques like chromatography or acid-base extraction are more suitable than recrystallization.[3][4]

Q2: How can I assess the purity of my final product?

A2: The most common methods are:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity.

  • LC-MS: Useful for identifying the mass of the desired product and any impurities.[11]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound by separating it from any impurities.[12]

Q3: My boronic acid appears to be degrading during storage. How can I improve its stability?

A3: Boronic acids can be susceptible to oxidation and dehydration.[9][13] For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). If degradation persists, consider converting it to a more stable boronate ester (e.g., a pinacol ester) for storage, which can be hydrolyzed back to the boronic acid before use.

Q4: Can I use trituration to purify my this compound?

A4: Trituration can be an effective method if your product is a solid and the impurities are oils or are soluble in the trituration solvent.[3] A common solvent for triturating boronic acids is a non-polar solvent like hexane, which can wash away organic impurities.[9] If your product is an oil, this method is not suitable.

Q5: What are some common impurities I might expect from a Suzuki-Miyaura reaction using this boronic acid?

A5: Besides unreacted starting materials, common byproducts from Suzuki-Miyaura couplings include homocoupled products (dimers of the boronic acid or the coupling partner) and protodeboronation products (where the boronic acid group is replaced by a hydrogen atom).[14][15]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is suitable if the crude product is a solid.

  • Solvent Screening: In small vials, test the solubility of a small amount of the crude material in various solvents (e.g., heptane, ethyl acetate, acetonitrile, water, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Parameter Recommendation
Solvent System Heptane/Ethyl Acetate, Toluene
Cooling Method Slow cooling followed by ice bath
Washing Solvent Cold recrystallization solvent

Decision-Making Flowchart for Purification

References

  • How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]

  • Hitosugi, S., et al. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. Available at: [Link]

  • Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - MDPI. Available at: [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents.
  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. Available at: [Link]

  • HELP: Purifying boronic acids sucks : r/chemistry - Reddit. Available at: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. Available at: [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). Available at: [Link]

  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available at: [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... - ResearchGate. Available at: [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions - MDPI. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. Available at: [Link]

  • This compound CAS#: 1256346-34-5. Available at: [Link]

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Technical Support Center: Purification of 4-Propylcyclohex-1-enylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Propylcyclohex-1-enylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in obtaining highly pure this compound for your synthetic needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: Impurities in this compound can originate from its synthesis, storage, or handling. The most common impurities include:

  • Boroxine: This is the cyclic trimer anhydride formed by the dehydration of three boronic acid molecules.[1][2][3][4][5] Its presence is often indicated by broad signals in NMR spectra.

  • Starting Materials and Reagents: Residual starting materials from the synthesis, such as the corresponding halide or organometallic reagent, may be present.[6]

  • Homocoupling Byproducts: In the context of Suzuki-Miyaura coupling reactions, boronic acids can undergo homocoupling to form a dimer of the organic moiety.[7][8][9]

  • Protodeboronation Products: The carbon-boron bond can be cleaved under certain conditions (e.g., acidic or basic), replacing the boronic acid group with a hydrogen atom.[10][11]

  • Oxidation Products: Aliphatic boronic acids can be susceptible to oxidation, leading to the formation of corresponding alcohols or other degradation products.[12][13]

Q2: My NMR spectrum for this compound looks complex and has broad peaks. What could be the cause?

A2: The most likely cause of complex and broad peaks in the NMR spectrum of a boronic acid is the presence of its corresponding boroxine in equilibrium with the monomeric form.[5][14] Boroxines are cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules.[1][2][3][4] This equilibrium can be shifted back towards the boronic acid by the addition of water. For NMR analysis, adding a drop of D₂O to the NMR tube can sometimes sharpen the signals.

Q3: How does the purity of this compound affect its reactivity in Suzuki-Miyaura coupling?

A3: The purity of the boronic acid is critical for the success of Suzuki-Miyaura coupling reactions.[15] Impurities can negatively impact the reaction in several ways:

  • Catalyst Poisoning: Certain impurities can deactivate the palladium catalyst, leading to low or no product formation.[15]

  • Side Reactions: Impurities can participate in unwanted side reactions, leading to a complex product mixture and difficult purification.[15]

  • Reduced Yield: The presence of impurities, especially boroxine, means that the actual concentration of the active boronic acid is lower than anticipated, resulting in lower yields.[14]

Q4: Can I use this compound directly from the bottle for my reaction?

A4: It is generally recommended to assess the purity of the boronic acid before use, especially for sensitive applications. Commercial boronic acids often contain varying amounts of their corresponding boroxines.[14] For reactions that are sensitive to the exact stoichiometry of the reagents, it is advisable to purify the boronic acid to remove these impurities.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: My sample of this compound is an oil or a waxy solid, making recrystallization difficult.

  • Solution 1: Acid-Base Extraction. Boronic acids are weakly acidic and can be converted into their corresponding boronate salts with a base.[16][17][18] These salts are typically soluble in water, while non-polar organic impurities remain in an organic solvent. By washing a solution of the crude product in an organic solvent (like diethyl ether or ethyl acetate) with an aqueous basic solution (e.g., 1M NaOH), the boronic acid can be selectively moved to the aqueous layer. The aqueous layer can then be separated, acidified (e.g., with 1M HCl) to regenerate the boronic acid, and extracted back into an organic solvent.[6][18]

  • Solution 2: Column Chromatography. If acid-base extraction is not effective or suitable, column chromatography is a viable alternative for purifying oily or non-crystalline compounds.[6][16] Neutral alumina or silica gel can be used as the stationary phase.[6] A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically employed.[6] It is important to monitor the fractions carefully by TLC to isolate the pure product.

Issue 2: After purification, my NMR still shows the presence of boroxine.

  • Solution: Hydrolysis. The boroxine can be converted back to the boronic acid by hydrolysis.[5] This can be achieved by dissolving the sample in a solvent like diethyl ether or THF and washing it with water. Alternatively, recrystallization from a solvent system containing water can also facilitate the conversion of boroxine back to the boronic acid.[14][19]

Issue 3: I am having trouble separating my boronic acid from a non-polar impurity with a similar polarity.

  • Solution: Derivatization to a Boronate Ester. If standard chromatographic methods fail, a temporary derivatization to a boronate ester can alter the polarity and facilitate separation.[6] For example, reaction with pinacol can form a more stable and less polar pinacol boronate ester, which may be more amenable to purification by silica gel chromatography.[20] The boronate ester can then be hydrolyzed back to the boronic acid.[21][22][23]

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for removing non-acidic organic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate (approximately 10-20 mL of solvent per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). Extract 2-3 times, collecting the aqueous layers.

  • Organic Impurity Removal: The organic layer, which contains non-acidic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M hydrochloric acid (HCl). The pure boronic acid should precipitate out if it is a solid at this temperature, or it will form an oily layer.

  • Extraction of Pure Product: Extract the acidified aqueous solution with fresh diethyl ether or ethyl acetate (3 times).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is suitable if the boronic acid is a solid and has different solubility characteristics from its impurities.

  • Solvent Selection: Choose a solvent or solvent system in which the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for boronic acid recrystallization include water, ethanol, or mixtures of a soluble solvent (like ethyl acetate) and an anti-solvent (like hexane).[6][19]

  • Dissolution: In a flask, add the crude boronic acid and a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

This is a general protocol and may need optimization for your specific sample.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Start eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflows

Boroxine_Equilibrium BoronicAcid 3 x this compound (R-B(OH)₂) Boroxine 4-Propylcyclohex-1-enylboroxine ((RBO)₃) BoronicAcid->Boroxine Dehydration (Heat, Anhydrous Conditions) Boroxine->BoronicAcid Hydrolysis (Addition of Water) Water + 3 H₂O

Caption: Equilibrium between this compound and its boroxine.

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No pure_product Pure Product recrystallization->pure_product chromatography Use Column Chromatography acid_base->chromatography If impurities persist acid_base->pure_product chromatography->pure_product

Caption: Decision tree for selecting a purification method.

Summary of Purification Methods

MethodBest ForKey Considerations
Recrystallization Crystalline solids with impurities of different solubility.Requires finding a suitable solvent system; not for oils.[6][24]
Acid-Base Extraction Removing non-acidic or basic impurities from the acidic boronic acid.Product must be stable to acidic and basic conditions.[16][17][18]
Column Chromatography Oily products or mixtures with components of different polarities.Can be time-consuming and requires solvent optimization.[6][16]
Derivatization Difficult separations where changing the polarity of the target molecule helps.Adds extra synthetic steps (formation and cleavage of the derivative).[6]

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Rao, N. Z., Larkin, J., & Bock, C. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 115(20), 5247–5258. [Link]

  • Yamauchi, Y., & Yashima, E. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Chemical Record, 20(8), 835-847. [Link]

  • Larkin, J. D., Markham, G. D., & Bock, C. W. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(20), 5247-5258. [Link]

  • Wikipedia. (n.d.). Boroxine. [Link]

  • Maeda, K., & Yamamoto, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 989. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Cui, J., et al. (2019). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help![Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2017). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 46(6), 843-845. [Link]

  • ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?[Link]

  • Righi, G., et al. (2007). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synthetic Communications, 37(20), 3589-3596. [Link]

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. [Link]

  • Reddit. (2015). Purification of boronic acids?[Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Penagos, A., et al. (2022). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. RSC Advances, 12(1), 1-13. [Link]

  • Google Patents. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13241-13253. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020875118. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 849-862. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Google Patents. (n.d.).
  • ChemWhat. (n.d.). This compound CAS#: 1256346-34-5. [Link]

  • PubChem. (n.d.). (4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid. [Link]

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Technical Support Center: Troubleshooting Boronic Acid Decomposition in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As a cornerstone of modern synthetic chemistry, its successful execution is paramount for researchers in pharmaceuticals and materials science. A frequent yet often misunderstood challenge is the decomposition of the boronic acid coupling partner, leading to diminished yields and complex purification profiles.

This guide provides in-depth, field-proven insights into why boronic acids decompose and offers robust troubleshooting strategies and preventative protocols. We will move beyond simple checklists to explore the mechanistic underpinnings of these side reactions, empowering you to make informed decisions in your experimental design.

Quick Access: Frequently Asked Questions (FAQs)

Here are rapid-fire answers to the most common issues encountered. For a deeper dive, proceed to the detailed troubleshooting guides.

Q1: My Suzuki coupling reaction has a low yield, and I see a significant amount of the arene byproduct from my boronic acid. What's happening?

A: This strongly indicates protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond.[1][2] This process is often accelerated by strong bases, high temperatures, and the presence of protic solvents like water.[2][3] The key is to make the desired Suzuki coupling kinetically faster than the decomposition.

Q2: I've rigorously degassed my solvents, but my yields are still poor. Could oxygen still be the culprit?

A: Yes. While degassing removes dissolved oxygen, slow leaks in your apparatus can reintroduce it. Oxygen can lead to oxidative deboronation, converting the boronic acid to an alcohol or phenol, and can also deactivate your palladium catalyst.[4][5][6] For highly sensitive substrates, working in a glovebox is the most reliable solution.

Q3: When should I switch from a boronic acid to a boronic ester or a trifluoroborate salt?

A: Switch to a more stable derivative when you are working with inherently unstable boronic acids (e.g., many heteroaromatics, electron-deficient systems, or vinyl boronic acids).[3][7][8] Boronic esters (like pinacol or MIDA esters) and trifluoroborate salts act as "slow-release" sources of the active boronic acid, keeping its concentration low in the reaction mixture and thus minimizing decomposition pathways.[1][9][10]

Q4: Is water always necessary in a Suzuki reaction? It seems to be contributing to my decomposition problem.

A: While a small amount of water can be beneficial, especially with inorganic bases like K₃PO₄, it is not always required.[3] Water can help solubilize the base and facilitate the formation of key intermediates.[3] However, for boronic acids highly susceptible to protodeboronation, switching to strictly anhydrous conditions is a valid strategy.[3]

Q5: My reaction is sluggish, and by the time it reaches completion, most of my boronic acid has decomposed. What can I do?

A: A slow reaction gives decomposition pathways more time to occur.[2] To accelerate the productive Suzuki coupling, consider using a more active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can significantly increase the reaction rate.[2][11]

In-Depth Troubleshooting Guides

Issue 1: Significant Protodeboronation Detected

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Formation of a significant amount of the corresponding arene/heteroarene byproduct from the boronic acid starting material.

  • Reaction mixture may become cleaner over time as the boronic acid is consumed by this non-productive pathway.

Causality: Protodeboronation is the protonolysis of the carbon-boron bond.[1] This side reaction is highly dependent on factors like pH, temperature, and the electronic nature of the boronic acid.[1][12] It can proceed through several mechanisms, including acid-catalyzed and base-catalyzed pathways.[1][13] For many Suzuki reactions, which are run under basic conditions, the base-catalyzed pathway is particularly relevant.[14]

Visualizing the Competing Pathways

G cluster_0 Reaction Components cluster_1 Desired Pathway cluster_2 Decomposition Pathway Aryl Halide Aryl Halide Boronic Acid Boronic Acid Suzuki Coupling Suzuki Coupling Boronic Acid->Suzuki Coupling Faster Rate (Desired) Protodeboronation Protodeboronation Boronic Acid->Protodeboronation Slower Rate (Undesired) Pd(0) Catalyst Pd(0) Catalyst Base Base Product Product Byproduct (Arene) Byproduct (Arene) Suzuki Coupling->Product Protodeboronation->Byproduct (Arene)

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Troubleshooting Workflow

G start High Protodeboronation Observed base Is a strong base (e.g., NaOH, KOH) being used? start->base temp Is the reaction temperature high (>100 °C)? base->temp No sol_base Switch to a milder base (K₃PO₄, K₂CO₃, KF) base->sol_base Yes catalyst Is the catalyst system slow? temp->catalyst No sol_temp Lower the reaction temperature (try 60-80 °C) temp->sol_temp Yes protect Is the boronic acid inherently unstable? catalyst->protect No sol_catalyst Use a highly active Pd precatalyst with a bulky, electron-rich ligand (e.g., XPhos G3) catalyst->sol_catalyst Yes sol_protect Convert to a stable derivative (Pinacol ester, MIDA ester) protect->sol_protect Yes end Problem Solved sol_base->end sol_temp->end sol_catalyst->end sol_protect->end

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Issue 2: Oxidative Decomposition

Symptoms:

  • Formation of phenol or alcohol byproducts corresponding to the boronic acid.

  • Darkening or precipitation of palladium black, indicating catalyst decomposition.

  • Inconsistent results between runs, even with seemingly identical setups.

Causality: The empty p-orbital of the boron atom is susceptible to nucleophilic attack by reactive oxygen species (ROS).[6] This leads to an oxidative deboronation pathway that converts the boronic acid into an alcohol and boric acid.[6][15] This process can be a significant deactivation pathway, especially in biological contexts or when reactions are not rigorously protected from air.[16][17]

Strategies for Mitigation
StrategyRationaleKey Considerations
Rigorous Degassing Removes dissolved oxygen from solvents, which is a primary source of ROS.Use freeze-pump-thaw cycles (3-4 times) for the most effective removal. Sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is a common alternative.
Inert Atmosphere Prevents the reintroduction of oxygen into the reaction vessel.Use Schlenk lines or a glovebox for setting up and running the reaction.[5] Ensure all glassware is oven-dried to remove adsorbed water, which can also affect the reaction.
Use of Stable Derivatives Intramolecularly coordinated boronic esters can exhibit enhanced oxidative stability.Benzoxaboroles and boralactones have been shown to be more resistant to oxidation due to stereoelectronic effects that diminish the reactivity of the boron p-orbital.[4]
Issue 3: Inherently Unstable Boronic Acids

Symptoms:

  • Difficulty in isolating and storing the boronic acid starting material.

  • Rapid decomposition observed even under mild reaction conditions.

  • Common with certain classes of compounds like 2-heteroaryl, vinyl, and some electron-deficient aryl boronic acids.[7]

Causality: The stability of a boronic acid is intrinsically linked to its structure. For example, 2-pyridine boronic acid is notoriously unstable and prone to rapid protodeboronation under neutral pH conditions due to the formation of a zwitterionic species that facilitates C-B bond cleavage.[1]

The "Slow-Release" Strategy: Using Boronic Acid Derivatives

The most effective strategy for dealing with unstable boronic acids is to use a more stable derivative that slowly hydrolyzes in situ to release the active boronic acid.[10] This keeps the instantaneous concentration of the unstable species low, favoring the productive cross-coupling over decomposition.[9][10]

DerivativeStructureAdvantagesDisadvantages
Pinacol Ester Aryl-B(pin)Good stability, commercially available, easily prepared via Miyaura borylation.[14][18]Transmetalation can be slower than the corresponding boronic acid.[19]
MIDA Boronate Aryl-B(MIDA)Exceptionally stable, crystalline solids.[19] Allows for iterative cross-coupling.[18]Requires hydrolysis to release the active boronic acid, which adds a step to the reaction mechanism.[20][21]
Potassium Trifluoroborate [Aryl-BF₃]KVery stable to air and moisture, often show enhanced reactivity.[3]Can have poor solubility in common organic solvents.[18]
Protocol: Preparation of a Diethanolamine (DEA) Adduct for Stabilization

For boronic acids that are difficult to handle, conversion to a diethanolamine (DABO) boronate can provide a stable, crystalline solid that is easy to store and use directly in coupling reactions.[19][22]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.[5]

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[5]

  • Precipitation: A white precipitate will typically form. Continue stirring the slurry for 15-30 minutes to ensure complete reaction.[5]

  • Isolation: Isolate the white solid product by vacuum filtration.[5]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions, often in protic solvents which facilitate the release of the boronic acid.[5][19][22]

Analytical Monitoring of Boronic Acid Decomposition

Proactive monitoring of your reaction can provide crucial insights into the extent of decomposition.

  • ¹¹B NMR Spectroscopy: This is a powerful tool for observing changes in the chemical environment of the boron atom, directly indicating degradation or the formation of different boron species.

  • HPLC/UPLC-MS: A stability-indicating HPLC or UPLC method is essential for separating the boronic acid from its decomposition products (e.g., the protodeboronated arene). Mass spectrometry is invaluable for identifying these byproducts.[23]

  • GC-MS: Useful for monitoring the formation of volatile byproducts, such as the arene from protodeboronation.

Conclusion

Successfully troubleshooting boronic acid decomposition in Suzuki-Miyaura coupling hinges on understanding the underlying chemical principles. By recognizing the symptoms of protodeboronation and oxidative degradation, and by implementing strategies to kinetically favor the desired cross-coupling pathway, researchers can significantly improve reaction outcomes. The judicious selection of bases, solvents, and catalyst systems, coupled with the use of stable boronic acid derivatives when necessary, provides a robust toolkit for overcoming these common challenges.

References
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  • Carrow, B. P., & Hartwig, J. F. (2014). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 47(5), 1544-1555. Available at: [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • BenchChem (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Technical Support.
  • McCann, L. C., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1387-1395. Available at: [Link]

  • ResearchGate (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
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  • BenchChem (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
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  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • BenchChem (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Technical Support.
  • Roberts, A. M., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. Available at: [Link]

  • Verbitski, S. M., et al. (2004). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 69(15), 5033-5040. Available at: [Link]

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  • He, F., et al. (2017). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 55(13), 2217-2226. Available at: [Link]

  • ResearchGate (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
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  • AA Blocks (2019). Chemistry Of Boronic Esters. AA Blocks.
  • Larkin, J. D., et al. (2009). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The journal of physical chemistry. A, 113(28), 8089-8101. Available at: [Link]

  • BenchChem (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids. BenchChem Technical Support.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5‐6), 664-674. Available at: [Link]

  • Ripp, S. L., et al. (2009). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical research in toxicology, 22(12), 2049-2057. Available at: [Link]

  • Balek, V., et al. (2004). Thermal behavior of the boric acid (TG, DTG and DTA). Journal of thermal analysis and calorimetry, 76(1), 223-228. Available at: [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of chromatography. A, 1417, 57-63. Available at: [Link]

  • Royal Society of Chemistry (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Rotaru, A., et al. (2012). The multistep decomposition of boric acid. Journal of thermal analysis and calorimetry, 110(1), 163-169. Available at: [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575-3581. Available at: [Link]

  • ResearchGate (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Waters (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Fossey, J. S., et al. (2012). The Development of Boronic Acids as Sensors and Separation Tools. The Chemical Record, 12(4), 464-478.

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Technical Support Center: Optimizing Catalyst Loading for 4-Propylcyclohex-1-enylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-Propylcyclohex-1-enylboronic acid in Suzuki-Miyaura cross-coupling reactions. As a powerful tool for carbon-carbon bond formation, the Suzuki-Miyaura coupling's success is critically dependent on fine-tuning reaction parameters, with palladium catalyst loading being a pivotal factor.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of optimizing catalyst loading for this specific substrate, ensuring robust and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions with this compound?

For initial screening, a palladium catalyst loading in the range of 1-2 mol% is a common starting point for Suzuki-Miyaura reactions.[3] However, the optimal loading is highly dependent on the specific coupling partner (aryl halide or triflate), the ligand, base, and solvent system employed. For less reactive coupling partners, such as aryl chlorides, a higher catalyst loading might be necessary.[4]

Q2: How does the choice of palladium precursor affect the required catalyst loading?

Different palladium precursors exhibit varying activities. Pre-formed, air-stable precatalysts, such as those developed by Buchwald, often allow for lower catalyst loadings (even down to 0.05 mol%) and can be more efficient than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][5] The choice of precursor directly impacts the efficiency of the catalytic cycle, influencing the required amount for a successful reaction.[1]

Q3: Can I reduce the catalyst loading for a scaled-up reaction?

Yes, and it is often a key goal in process development to minimize catalyst loading for economic and environmental reasons.[6] Optimization studies, potentially using Design of Experiments (DoE), can help identify the minimum catalyst loading required to achieve a high yield in a reasonable timeframe.[7] It's crucial to re-optimize when scaling up, as mass transfer and heating efficiencies can differ.

Q4: What are the visual indicators of a struggling reaction that might be related to catalyst loading?

A sluggish reaction, indicated by the slow disappearance of starting materials (monitored by TLC or HPLC), can be a sign of insufficient catalyst loading or catalyst deactivation.[5][8] The formation of significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material, can also point towards issues with the catalytic system.[1]

II. Troubleshooting Guide: Catalyst Loading & Reaction Optimization

This section addresses specific experimental issues and provides a logical workflow for troubleshooting.

Issue 1: Low or No Product Yield

A low yield is one of the most common challenges in Suzuki-Miyaura coupling reactions.[9] Before adjusting the catalyst loading, it's essential to systematically evaluate other reaction parameters.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The chosen palladium source and ligand may not be optimal for the specific substrates.

    • Actionable Advice: Screen a panel of ligands. Buchwald's biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective for challenging couplings.[1][4] Consider using a more active precatalyst.

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[10]

    • Actionable Advice: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[10] The quality of reagents, particularly the base and boronic acid, should be high to prevent the introduction of catalyst poisons.

  • Poor Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[1][10]

    • Actionable Advice: Use fresh or properly stored this compound. Consider using a more stable boronic ester derivative, like a pinacol ester, if degradation is suspected.[10]

Experimental Protocol: Catalyst System Screening

  • Set up a parallel reaction array using a multi-well plate or several small reaction vials.

  • To each vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Add the degassed solvent (e.g., THF/H₂O, 1,4-dioxane).

  • Prepare stock solutions of different palladium precatalysts (e.g., Pd(OAc)₂, a Buchwald G3 precatalyst) and ligands (e.g., SPhos, XPhos).

  • Add the catalyst/ligand combinations to each vial, keeping the initial catalyst loading consistent (e.g., 1 mol%).

  • Heat the reactions to the desired temperature and monitor progress by TLC or HPLC at regular intervals.[8]

Issue 2: Significant Byproduct Formation

The presence of byproducts not only reduces the yield but also complicates purification.[1] Understanding the origin of these byproducts is key to mitigating their formation.

Common Byproducts and Their Mitigation:

ByproductPotential CauseTroubleshooting Strategy
Homocoupling of Boronic Acid Presence of Pd(II) species and oxygen.[1]Ensure rigorous inert atmosphere. Use a precatalyst that cleanly generates Pd(0). Lowering the reaction temperature may also help.
Dehalogenation of Starting Material Reaction of the oxidative addition complex with a hydride source.[10]Use anhydrous solvents. Avoid bases that can act as hydride donors.
Protodeboronation Degradation of the boronic acid, often base-catalyzed.[11]Use a less nucleophilic base or consider a boronic ester. Minimize reaction time.
Issue 3: Reaction Stalls or is Sluggish

A reaction that starts but fails to reach completion can be frustrating. This often points to catalyst deactivation over the course of the reaction.

Potential Causes & Solutions:

  • Insufficient Catalyst Loading: The initial amount of catalyst may not be enough to overcome slow turnover or deactivation pathways.

    • Actionable Advice: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%). Monitor the reaction progress to see if a higher loading improves the conversion rate.

  • Inappropriate Ligand to Palladium Ratio: The stability and activity of the catalyst are highly dependent on the ligand.[12]

    • Actionable Advice: For catalysts generated in situ, a ligand-to-palladium ratio of 1:1 to 2:1 is typical. An excess of ligand can sometimes inhibit the reaction.

  • Sub-optimal Temperature: The reaction may require more thermal energy to overcome the activation barrier of the rate-limiting step.

    • Actionable Advice: Gradually increase the reaction temperature. Be mindful that higher temperatures can also lead to increased byproduct formation.[9]

III. Visualizing the Troubleshooting Process

To aid in systematically addressing reaction issues, the following workflow can be adopted.

Suzuki_Cycle Pd0 Pd(0)Ln PdII_Complex R1-Pd(II)Ln-X Pd0->PdII_Complex RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Diaryl R1-Pd(II)Ln-R2 PdII_Complex->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product R1-R2 PdII_Diaryl->Product ArX R1-X Boronic R2-B(OH)2 + Base

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Issues at any stage of this cycle can lead to poor reaction outcomes. For instance, an inefficient oxidative addition (often the case with aryl chlorides) may necessitate a more electron-rich ligand to promote this step. [4]Similarly, a slow transmetalation step can sometimes be addressed by the choice of base and solvent.

By methodically addressing each potential point of failure, from reagent quality to the specifics of the catalytic system, researchers can effectively optimize catalyst loading and achieve high-yielding, reproducible Suzuki-Miyaura couplings with this compound.

References

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Advion. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Hein, J. E., et al. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12212–12223. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2025, August 6). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF. ResearchGate. [Link]

  • PubMed Central. (2024, June 19). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. [Link]

  • Suzuki, A. (1991). Organoborane coupling reactions (Suzuki coupling). Pure and Applied Chemistry, 63(3), 419-422. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... ResearchGate. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Adamo, C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 505-511. [Link]

  • ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 1025–1033. [Link]

  • Journal of Chemical Education. (2025, January 22). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. ACS Publications. [Link]

  • Semantic Scholar. (n.d.). Process Design and Optimization in the Pharmaceutical Industry: A Suzuki-Miyaura Procedure for the Synthesis of Savolitinib. Semantic Scholar. [Link]

  • Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Poater, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Israel Journal of Chemistry, 61(1-2), 10-25. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

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Technical Support Center: Troubleshooting Low Yields in 4-Propylcyclohex-1-enylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-Propylcyclohex-1-enylboronic acid. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most probable causes?

Low yields in the Suzuki coupling of alkenylboronic acids like this compound can be attributed to several factors. The primary areas to investigate are the integrity of your boronic acid, the efficiency of the catalytic system, and the reaction conditions. Specifically, alkenylboronic acids can be susceptible to side reactions such as protodeboronation and homocoupling.[1][2]

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_side_reactions Common Side Reactions Start Low Yield Observed Check_Boronic_Acid Assess Boronic Acid Quality & Stability Start->Check_Boronic_Acid Optimize_Catalyst Optimize Catalyst System (Pd Source & Ligand) Check_Boronic_Acid->Optimize_Catalyst If stable Optimize_Base Screen Bases & Stoichiometry Optimize_Catalyst->Optimize_Base Optimize_Solvent Evaluate Solvent System Optimize_Base->Optimize_Solvent Optimize_Temp_Time Adjust Temperature & Reaction Time Optimize_Solvent->Optimize_Temp_Time Analyze_Byproducts Identify Side Products (GC-MS, NMR) Optimize_Temp_Time->Analyze_Byproducts Solution Improved Yield Analyze_Byproducts->Solution Based on findings Side_Reactions Protodeboronation Homocoupling Isomerization Analyze_Byproducts->Side_Reactions

A logical workflow for troubleshooting low-yielding reactions.
Q2: I suspect my this compound is degrading. How can I assess its stability and prevent decomposition?

Alkenylboronic acids can be prone to hydrolysis (protodeboronation), especially in the presence of water and certain bases.[1][2] It's also possible for boronic acids to form cyclic trimers (boroxines) upon dehydration.[1]

Assessment and Prevention:

  • Purity Check: Before use, verify the purity of your boronic acid using NMR spectroscopy. Look for the characteristic vinyl proton signals and the absence of significant impurities.

  • Storage: Store this compound under an inert atmosphere (argon or nitrogen) at low temperatures to minimize degradation.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[1][3] Boronic esters generally exhibit greater stability and can be used directly in the coupling reaction, often with improved results.[2][3]

Q3: What are the most common side reactions, and how can I minimize them?

Several side reactions can compete with your desired cross-coupling, leading to reduced yields and the formation of impurities.[1][4]

  • Homocoupling: This is the dimerization of the boronic acid to form a symmetrical diene. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1][5][6][7]

    • Mitigation:

      • Thorough Degassing: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[8][9]

      • Use of Pd(0) Precatalysts: Employ a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step.[1]

      • Reducing Agents: In some cases, the addition of a mild reducing agent can suppress homocoupling.[5]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often catalyzed by acid or base and is more prevalent with electron-rich or sterically hindered boronic acids.[1][2]

    • Mitigation:

      • Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[8] The choice of base can significantly influence the reaction outcome.[10][11][12]

      • Anhydrous Conditions: While some water is often beneficial, excessive water can promote protodeboronation. Consider using anhydrous solvents and bases.[1]

  • Z/E Isomerization: For alkenylboronic acids, isomerization of the double bond can occur, particularly if the reaction is heated for extended periods or if certain palladium catalysts are used.[13][14][15]

    • Mitigation:

      • Ligand Selection: The choice of phosphine ligand can have a significant impact on preventing isomerization. Ligands like P(o-Tol)₃ have been shown to be effective in retaining the stereochemistry of the double bond.[13]

      • Reaction Temperature and Time: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.[16]

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd R2BY2 R²-B(OR)₂ R2BY2->Transmetal Base Base Base->Transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
Q4: How do I select the optimal catalyst, ligand, and base for my reaction?

The choice of these components is critical for a successful coupling.[8][17]

Catalyst and Ligand Selection:

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄Pd(OAc)₂ is a common, air-stable precatalyst.[17] PdCl₂(dppf) is often effective for a broad range of substrates. Pd(PPh₃)₄ is an active Pd(0) catalyst.
Ligand SPhos, XPhos, P(t-Bu)₃, P(o-Tol)₃Bulky, electron-rich phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.[17][18] SPhos is known for its high activity in Suzuki couplings.[19] P(o-Tol)₃ can help preserve the stereochemistry of alkenylboronic acids.[13]

Base Selection:

The base plays a crucial role in activating the boronic acid for transmetalation.[10][11][20][21]

BaseStrengthCommon Use
K₂CO₃, Na₂CO₃ ModerateOften used in aqueous solvent mixtures.
K₃PO₄, Cs₂CO₃ StrongHighly effective, particularly for less reactive substrates. Often used in organic solvents.[17]
KOtBu Very StrongCan be effective but may promote side reactions with sensitive functional groups.

A stronger base generally leads to a faster reaction, but it's important to screen different bases to find the optimal balance between reactivity and side reactions for your specific substrates.[9]

Q5: What is the ideal solvent system for the coupling of this compound?

The solvent system influences the solubility of reactants and the overall reaction rate.[22][23][24][25]

Solvent SystemCharacteristics
Toluene/Water A common biphasic system that often gives good results.
Dioxane/Water Another widely used biphasic mixture.[26]
THF/Water A good option, particularly if solubility is an issue.[9][27]
DMF, DMAc Polar aprotic solvents that can be effective but may require higher temperatures.[1]

It is often beneficial to perform a small-scale screen of different solvent systems to identify the one that provides the best yield for your specific reaction.[27]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point; optimization will likely be necessary.[16][17]

Materials:

  • Aryl/Vinyl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., Toluene/Water 10:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl/vinyl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library, 2014. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. Available at: [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. CoLab.
  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Optimization of catalytic loading and temperature in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr.. ResearchGate. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development. Available at: [Link]

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Analytical Methods for Detecting Byproducts in 4-Propylcyclohex-1-enylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying and troubleshooting byproducts in chemical reactions involving 4-Propylcyclohex-1-enylboronic acid. As a key reagent in Suzuki-Miyaura cross-coupling reactions, understanding and controlling byproduct formation is critical for ensuring the purity, efficacy, and safety of synthesized compounds. This document offers in-depth, field-proven insights and detailed analytical protocols to address common challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs) about Byproduct Formation

This section addresses common questions regarding the formation of byproducts in reactions utilizing this compound.

Q1: What are the most common byproducts in Suzuki-Miyaura reactions using this compound?

A1: The two most prevalent byproducts in Suzuki-Miyaura couplings with this compound are the result of protodeboronation and homocoupling .[1][2] Protodeboronation leads to the formation of 4-propylcyclohex-1-ene, where the boronic acid moiety is replaced by a hydrogen atom. Homocoupling results in the formation of a symmetrical dimer of the boronic acid, 1,1'-bi(4-propylcyclohex-1-enyl).

Q2: How does protodeboronation occur and what byproducts does it generate?

A2: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3] This side reaction is often promoted by the presence of water and strong bases in the reaction mixture. For this compound, this results in the formation of 4-propylcyclohex-1-ene. The propensity for protodeboronation is a known challenge, especially with vinylboronic acids.[4]

Q3: What are the potential sources of homocoupling byproducts?

A3: Homocoupling of boronic acids is primarily caused by the presence of oxygen and palladium(II) species in the reaction mixture.[5][6][7] If the reaction is not performed under strictly anaerobic conditions, dissolved oxygen can lead to the oxidative coupling of two boronic acid molecules.[6] Additionally, if a Pd(II) precatalyst is used, it can directly facilitate the homocoupling reaction before being reduced to the active Pd(0) catalyst.[2]

Q4: Can the this compound itself degrade? What are the products?

A4: Yes, boronic acids can degrade under certain conditions. The primary degradation pathway is often oxidative, where the boronic acid group is cleaved to form an alcohol.[8][9] In the case of this compound, this would lead to the formation of 4-propylcyclohex-1-enol. Additionally, boronic acids can form cyclic anhydrides known as boroxines, especially upon storage or in non-aqueous solutions.

Section 2: Troubleshooting Guide: Common Analytical Issues & Solutions

This section provides a systematic approach to troubleshooting common analytical challenges encountered when analyzing reaction mixtures containing this compound.

Issue 1: An unexpected peak in my HPLC chromatogram is observed with a shorter retention time than my starting material.

  • Possible Cause: This peak is likely the protodeboronation byproduct, 4-propylcyclohex-1-ene. Being less polar than the boronic acid, it will elute earlier on a reversed-phase HPLC column.

  • Analytical Strategy:

    • LC-MS Analysis: Confirm the identity of the peak by obtaining its mass spectrum. The expected molecular weight of 4-propylcyclohex-1-ene is approximately 124.22 g/mol .

    • Spiking Experiment: If a standard of 4-propylcyclohex-1-ene is available, "spike" a sample of your reaction mixture with a small amount of the standard. An increase in the area of the unknown peak will confirm its identity.

  • Preventative Measures:

    • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3]

    • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation. Using anhydrous solvents can help mitigate this issue.[4]

    • Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which will release the boronic acid slowly in situ.[1]

Issue 2: My mass spectrometry data shows a peak with a molecular weight corresponding to the dimer of my boronic acid.

  • Possible Cause: This indicates the formation of the homocoupling byproduct, 1,1'-bi(4-propylcyclohex-1-enyl), with an expected molecular weight of approximately 246.43 g/mol .

  • Analytical Strategy:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition of the byproduct.

    • Tandem Mass Spectrometry (MS/MS): Fragment the parent ion to obtain characteristic daughter ions that can help confirm the structure.

  • Preventative Measures:

    • Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed with an inert gas (e.g., argon or nitrogen) before the addition of the palladium catalyst to remove dissolved oxygen.[5][6]

    • Use a Pd(0) Catalyst: Start with a Pd(0) catalyst, such as Pd(PPh₃)₄, or a pre-catalyst that readily generates the active Pd(0) species to minimize the presence of Pd(II) at the start of the reaction.[4]

    • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any residual Pd(II) to Pd(0) without interfering with the catalytic cycle.[10]

Issue 3: I am observing broad or tailing peaks for my boronic acid in my HPLC analysis.

  • Possible Cause: This can be due to the interaction of the boronic acid with the silica support of the HPLC column or the formation of boroxines.

  • Analytical Strategy:

    • Modify Mobile Phase: Add a small amount of a competitive agent, such as formic acid or acetic acid, to the mobile phase to improve peak shape.

    • Use a Specialized Column: Consider using a column with a deactivated silica surface or a polymer-based column to minimize secondary interactions.

  • Preventative Measures:

    • Fresh Sample Preparation: Analyze samples promptly after preparation to minimize the formation of boroxines in solution.

    • Derivatization: For GC analysis, derivatization is often necessary to improve volatility and peak shape.

Section 3: Detailed Analytical Protocols

This section provides step-by-step protocols for the analysis of reaction mixtures containing this compound and its byproducts.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS) for Reaction Monitoring

This method is suitable for monitoring the progress of the reaction and quantifying the starting material, product, and major byproducts.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This solution may contain an internal standard for accurate quantification.

    • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-20 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 5-10 µL.

    • Detection: UV detector at 220 nm and/or a mass spectrometer.

  • Data Analysis:

    • Identify peaks based on their retention times by injecting standards of the starting materials and, if available, the expected byproducts.

    • For MS detection, confirm peak identities by their mass-to-charge ratios.

    • Quantify the relative amounts of each component by integrating the peak areas.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

This method is particularly useful for identifying and quantifying volatile byproducts such as the protodeboronation product.

  • Sample Preparation (Derivatization):

    • Take a dried aliquot of the reaction mixture.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the boronic acid and any other polar compounds.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the protodeboronation product (4-propylcyclohex-1-ene) by its characteristic mass spectrum.

    • The derivatized boronic acid and other components can be identified by searching their mass spectra against a library (e.g., NIST).

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the unambiguous identification of byproducts.

  • Sample Preparation:

    • Work up a larger aliquot of the reaction mixture to remove salts and the catalyst. This can be done by partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by drying and evaporation of the organic layer.

    • Purify the crude mixture by column chromatography to isolate the byproducts of interest.

    • Dissolve the purified byproducts in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Analysis:

    • ¹H NMR: Acquire a standard proton NMR spectrum. The protodeboronation product will show characteristic signals for the vinyl and allylic protons of the cyclohexene ring. The homocoupling product will have a more complex but symmetrical ¹H NMR spectrum.

    • ¹³C NMR: Obtain a carbon spectrum to confirm the number of unique carbon environments in the byproduct, which can help distinguish between isomers.

    • ¹¹B NMR: This technique is particularly useful for observing boron-containing species.[12] The starting boronic acid will have a characteristic chemical shift. The absence of this signal, along with the presence of new signals in the ¹H and ¹³C NMR spectra, can confirm the consumption of the starting material and the formation of non-boron-containing byproducts. A broad signal around 19 ppm is indicative of boric acid, a common inorganic byproduct.[12]

Section 4: Visual Guides & Diagrams

Visual aids to better understand the reaction pathways and troubleshooting logic.

Caption: Suzuki-Miyaura cycle and major byproduct pathways.

Caption: Troubleshooting workflow for unknown byproduct identification.

Section 5: References

  • Anderson, K. W., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 469-473. [Link]

  • Anderson, K. W., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF. [Link]

  • Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation Pathways of a Peptide Boronic Acid Derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765. [Link]

  • Reddit. (2022). For the pro's (Suzuki). [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758-65. [Link]

  • van der Veen, M. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Reddit. (2018). What is the Difference Between 1H NMR Spectra and 1H{11B} Spectra?. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

  • Zhang, Y., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2631–2636. [Link]

  • ResearchGate. (n.d.). Degradation Pathways. [Link]

Sources

impact of base and solvent on 4-Propylcyclohex-1-enylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for researchers, this document provides in-depth technical support for experiments involving 4-Propylcyclohex-1-enylboronic acid, a sterically hindered alkenylboronic acid. Authored from the perspective of a Senior Application Scientist, this guide focuses on the critical impact of base and solvent selection on reaction outcomes in Suzuki-Miyaura cross-coupling reactions. It offers a combination of foundational principles, frequently asked questions, and practical troubleshooting advice to navigate the complexities of this versatile reagent.

Core Principles: The Role of Base and Solvent

In the intricate mechanism of the Suzuki-Miyaura cross-coupling, the base and solvent are not mere additives but pivotal controllers of the reaction's efficiency, selectivity, and success. Understanding their functions is the first step toward troubleshooting and optimization.

The Function of the Base: The primary role of the base is to activate the boronic acid.[1] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[2][3] This "ate" complex possesses a higher electron density on the organic group, which significantly accelerates the crucial transmetalation step with the palladium catalyst.[4] The choice of base—its strength, solubility, and steric bulk—can therefore dictate the rate of this key step and influence the overall catalytic cycle.

Suzuki_Cycle_Base_Role pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X transmetalation_complex R¹-Pd(II)L₂-R² oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product R¹-R² transmetalation_complex->product r1x R¹-X (Aryl/Vinyl Halide) r1x->oa_complex Oxidative Addition boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate Activation boronate->oa_complex

Figure 1. The role of the base in the Suzuki-Miyaura catalytic cycle.

The Influence of the Solvent: The solvent system performs several critical functions:

  • Solubilization: It must dissolve the organic substrates, the palladium catalyst, and, often in conjunction with water, the inorganic base.

  • Polarity: The solvent's polarity can influence the rates of the individual steps in the catalytic cycle. Polar aprotic solvents can stabilize charged intermediates, potentially accelerating the reaction.[5]

  • Phase Transfer: In biphasic systems (e.g., toluene/water), the solvent helps shuttle reagents between the organic and aqueous phases where the base is dissolved.

  • Purity: Solvent impurities can act as catalyst poisons, drastically reducing reaction efficiency.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: I am starting my experiment. Which base should I choose for this compound?

A1: For a sterically hindered alkenylboronic acid like this compound, a moderately strong, non-nucleophilic inorganic base is an excellent starting point. Potassium phosphate (K₃PO₄) is often a reliable choice as it is effective at promoting the reaction while being less aggressive than hydroxides, which can increase the risk of side reactions like protodeboronation.[9] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also widely used and effective alternatives. For substrates that are particularly sensitive to hydrolysis, anhydrous fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be beneficial.[1][10]

BaseTypical StrengthCommon SolventsKey Considerations
K₃PO₄ ModerateToluene/H₂O, Dioxane/H₂O, THF/H₂OExcellent general-purpose base; good for sterically hindered substrates.[9][11]
Cs₂CO₃ StrongDioxane, Toluene, DMFHigh solubility in organic solvents; effective but can be aggressive.
K₂CO₃ ModerateToluene/H₂O, EthanolA cost-effective and common choice, though sometimes less reactive than K₃PO₄.[12]
NaOH, Ba(OH)₂ Very StrongDioxane/H₂O, DME/H₂OHighly effective but increases the risk of protodeboronation and other side reactions.[3][13]
CsF, KF Weak (Anhydrous)Isopropanol, THFIdeal for base-sensitive substrates; minimizes hydrolytic side reactions.[1][10]

Q2: What is the best solvent system for this coupling?

A2: A biphasic solvent system is generally recommended to facilitate the dissolution of both the organic reagents and the inorganic base. A 10:1 to 4:1 mixture of an organic solvent to water is typical.

  • Toluene/Water or Dioxane/Water: These are robust, high-boiling point systems suitable for difficult couplings that require elevated temperatures. Dioxane is often favored for its ability to better solubilize a wide range of organic compounds.[9]

  • THF/Water: A good choice for reactions that can proceed at lower temperatures (up to ~65 °C). THF is less prone to forming peroxides than dioxane.[6][7]

  • Anhydrous Solvents (e.g., THF, Isopropanol): When using bases like CsF or for highly water-sensitive substrates, anhydrous conditions are necessary. This approach is specifically designed to minimize protodeboronation.[10]

Q3: My primary side product is 4-propylcyclohex-1-ene, resulting from protodeboronation. How can I fix this?

A3: Protodeboronation is a common side reaction for alkenylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[14][15] It is often promoted by excessive water, strong bases, and high temperatures.

  • Reduce Basicity and Water: Switch from a strong base like NaOH to a milder one like K₃PO₄ or CsF.[3][10] Reduce the amount of water in your solvent system or switch to anhydrous conditions if possible.

  • Lower the Temperature: If the reaction kinetics allow, reducing the temperature can significantly decrease the rate of protodeboronation relative to the desired cross-coupling.

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester, MIDA boronate, or a diethanolamine adduct.[9][14][16] These reagents slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[17]

Q4: I am seeing significant homocoupling of my aryl halide and/or boronic acid. What causes this?

A4: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state.[18]

  • Rigorous Degassing: Ensure your solvent and the reaction vessel are thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be beneficial over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) which require in-situ reduction that can be inefficient.[9]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired cross-coupling pathway over homocoupling.[9][11]

Troubleshooting Guide

Troubleshooting_Tree start Low Yield or Stalled Reaction q1 Is Protodeboronation (loss of boronic acid) a major issue? start->q1 sol1 1. Switch to milder base (K₃PO₄, CsF). 2. Reduce water content or use anhydrous solvent. 3. Lower reaction temperature. 4. Use a stable boronate ester (MIDA, pinacol). q1->sol1 Yes q2 Is starting material consumed? q1->q2 No sol2 1. Increase reaction temperature. 2. Screen more active ligands (e.g., SPhos, XPhos). 3. Check for solvent impurities; use fresh, high-purity solvent. 4. Ensure base is sufficiently soluble. q2->sol2 No sol3 1. Check for catalyst deactivation (degas thoroughly). 2. Verify reagent purity and stoichiometry. 3. Screen different solvent systems for better solubility (e.g., Toluene -> Dioxane). q2->sol3 Yes

Figure 2. Troubleshooting decision tree for optimizing the reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Add degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

    • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate, e.g., SPhos, 4-10 mol%).

  • Reaction:

    • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.[9]

  • Workup:

    • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[9]

Protocol for Preparation of a Diethanolamine Adduct

To improve stability, the boronic acid can be converted to a solid, air-stable diethanolamine adduct.[9][16]

  • Dissolution: In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a solvent like dichloromethane or diethyl ether.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate of the adduct will form. Stir the resulting slurry for 15-20 minutes.

  • Isolation: Isolate the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable adduct can be used directly in the coupling reaction in place of the boronic acid.[9]

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2005). Letters in Organic Chemistry. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ResearchGate. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Journal of the American Chemical Society. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. (2017). Nature Chemistry. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2019). Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. (2018). KAUST Repository. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2021). Europe PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. (2022). Chemistry of Materials. [Link]

  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (2021). HEIA-FR. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). ResearchGate. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Organic Process Research & Development. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). ArODES. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). ResearchGate. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). Angewandte Chemie International Edition. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2002). Proceedings of the Japan Academy, Series B. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (2011). Organic & Biomolecular Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

  • What is the proper way to set up a suzuki coupling? (2015). Reddit. [Link]

  • The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. (2023). Chemical Society Reviews. [Link]

Sources

Technical Support Center: Column Chromatography of 4-Propylcyclohex-1-enylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 4-Propylcyclohex-1-enylboronic acid and its derivatives. We will explore the underlying chemical principles governing the separation, troubleshoot common issues, and provide validated protocols to enhance purification success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chromatographic behavior of alkenylboronic acids.

Q1: Why is my this compound derivative showing poor recovery or significant streaking on a standard silica gel column?

A: This is a frequently encountered issue stemming from the fundamental chemical properties of both the analyte and the stationary phase.[1] The boron atom in a boronic acid is Lewis acidic (electron-pair acceptor). Standard silica gel is covered with silanol groups (Si-OH), which are Lewis basic (electron-pair donors). This leads to a strong, often irreversible, interaction that causes the compound to adhere strongly to the silica gel, resulting in poor elution (streaking) or complete retention on the column (low recovery).[1][2][3] For boronic esters, this interaction can also be problematic, and the acidic nature of the silica surface can catalyze hydrolysis back to the more polar, and even more retentive, boronic acid.[1]

Q2: What is the ideal mobile phase (eluent) for purifying my compound, and how do I determine it?

A: The ideal mobile phase, or eluent, effectively differentiates your target compound from its impurities. The selection process should be systematic and guided by Thin Layer Chromatography (TLC) analysis.[4]

  • Target Rf Value: For optimal separation in column chromatography, the Rf (retention factor) of your desired compound on a TLC plate should be approximately 0.35.[4][5] An Rf in this range ensures that the compound moves down the column slowly enough for effective separation from impurities but fast enough to minimize band broadening due to diffusion.[4]

  • Solvent Polarity: The eluent competes with your compound for binding sites on the stationary phase.[6] For a relatively non-polar compound like a this compound derivative, start with a non-polar solvent system like Hexane/Ethyl Acetate. If your compound or its impurities are more polar, systems like Dichloromethane/Methanol may be required.[7]

  • TLC Screening: Always run several TLC plates with varying solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc) to find the system that gives the best separation between your product and impurities, with the product spot at an Rf of ~0.35.[4]

Q3: Should I purify the free boronic acid or a boronic ester derivative (e.g., pinacol ester)?

A: In most cases, purifying a boronic ester derivative is preferable to purifying the free boronic acid.[2]

  • Boronic Acids: Are often more polar and prone to forming trimolecular anhydrides (boroxines), which can complicate chromatography. Their strong interaction with silica makes purification notoriously difficult.[2][3]

  • Boronic Esters (e.g., Pinacol Esters - Bpin): These derivatives are less polar and generally more stable, making them more amenable to silica gel chromatography. However, even pinacol esters can be susceptible to hydrolysis and yield loss on standard silica gel.[8]

  • Highly Stable Esters: For particularly challenging separations, consider using more robust boronic esters. Derivatives like 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have been shown to be significantly more stable on silica gel, allowing for easier purification with excellent yields.[9][10][11]

Q4: Can my boronic ester hydrolyze back to the boronic acid during chromatography? How can I prevent this?

A: Yes, on-column hydrolysis is a significant risk. The acidic surface of silica gel can catalyze the breakdown of the ester, especially in the presence of trace amounts of water in the eluent.[1] This is detrimental as the resulting boronic acid is more polar and will be retained more strongly, leading to streaking and yield loss.

Prevention Strategies:

  • Use Anhydrous Solvents: Ensure your elution solvents are rigorously dried to minimize water content.[1]

  • Deactivate the Silica Gel: Treating the silica gel to reduce its acidity is a highly effective strategy (see Troubleshooting and Protocols sections).

  • Minimize Time on Column: Run the chromatography as quickly as is reasonably possible (flash chromatography) to reduce the contact time between the sensitive ester and the acidic stationary phase.[8]

Section 2: Troubleshooting Guide

This section provides a structured approach to solving specific problems encountered during the purification process.

Problem 1: Compound Sticks to the Baseline / Very Low Recovery

This is the most common failure mode, indicating excessive analyte-stationary phase interaction.

Logical Troubleshooting Flow

G start Problem: Low/No Recovery check_tlc Does TLC show streaking or baseline spot? start->check_tlc cause Cause: Strong Adsorption to Acidic Silica Gel check_tlc->cause Yes solution2 Solution B: Use More Stable Ester (e.g., Epin derivative) check_tlc->solution2 No, TLC is clean (Consider other issues) solution1 Solution A: Deactivate Silica Gel cause->solution1 cause->solution2 solution3 Solution C: Switch Stationary Phase (e.g., Neutral Alumina) cause->solution3 protocol1 See Protocol 1: Boric Acid Treatment solution1->protocol1

Caption: Troubleshooting workflow for low product recovery.

Solutions in Detail:

  • Deactivate the Silica Gel: This is the most direct solution. By neutralizing the acidic silanol sites, you reduce the strong Lewis acid-base interaction.

    • Boric Acid Treatment: Impregnating the silica gel with boric acid is highly effective at suppressing the over-adsorption of boronic esters, leading to vastly improved recovery.[1][12]

    • Base Treatment: Alternatively, you can add a small amount (e.g., 0.1-1%) of a non-nucleophilic base like triethylamine (NEt3) to your eluent. This base will preferentially bind to the acidic sites on the silica.

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, a different stationary phase may be necessary.

    • Neutral Alumina: Can be a good alternative to silica for some boronic acids and esters.[13]

    • Reverse-Phase Silica (C18): This is an option for more polar compounds, using polar solvents like acetonitrile/water or methanol/water. However, be aware that some boronic acids can be unstable during the removal of water via rotary evaporation.[2][3]

Problem 2: New, More Polar Spot Appears After Column (On-Column Decomposition)

This indicates that your compound is not stable under the chromatographic conditions.

Logical Troubleshooting Flow

G start Problem: New Polar Spot Post-Column cause Cause: On-Column Hydrolysis of Boronic Ester start->cause solution1 Solution A: Use Anhydrous Solvents & Fast Elution cause->solution1 solution2 Solution B: Use Boric Acid Treated Silica cause->solution2 solution3 Solution C: Use a More Robust Ester Derivative cause->solution3

Caption: Troubleshooting workflow for on-column decomposition.

Solutions in Detail:

  • Ensure Anhydrous Conditions: Use freshly opened or distilled anhydrous solvents for your eluent. This minimizes the primary reactant (water) responsible for hydrolysis.[1]

  • Use Treated Silica: Boric acid-treated silica is less acidic, reducing the catalytic effect on hydrolysis.

  • Increase Flow Rate: A faster flow rate (within the limits of maintaining separation) reduces the residence time of the compound on the column, limiting its exposure to the acidic environment.

Table 1: Comparison of Stationary Phase Treatments

Stationary PhaseMechanism of ActionBest ForPotential Downsides
Standard Silica Gel Polar interactions via silanol groups.General purpose, non-sensitive compounds.Strongly adsorbs Lewis basic compounds; acidic surface can cause degradation.
Boric Acid Treated Silica Boric acid caps Lewis basic sites, reducing overall acidity.[1]Purifying sensitive boronic acids and esters.[12]Requires an extra preparation step.
Neutral Alumina Lewis acid sites (Al) and basic sites (O).Compounds unstable on acidic silica.Can have its own set of strong interactions; resolution may differ.
Reverse-Phase (C18) Hydrophobic interactions.Polar compounds soluble in water/MeOH/ACN.Removing aqueous solvents can be difficult; expensive for large scale.[2]

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from a validated method to improve the recovery of boronic esters.[1]

Materials:

  • Silica gel for flash chromatography (e.g., 230-400 mesh)

  • Boric acid (H₃BO₃)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Large round-bottom flask

  • Büchner funnel and filter flask

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare Boric Acid Solution: Create a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.

  • Create Slurry: In the round-bottom flask, add the dry silica gel. Pour the boric acid/methanol solution over the silica to create a slurry.

  • Agitate: Gently swirl or agitate the slurry for 1 hour at room temperature to ensure thorough impregnation.

  • Filter: Remove the solvent by filtration using a Büchner funnel.

  • Wash: Wash the treated silica gel on the filter with ethanol (approximately 600 mL for every 100 g of silica).

  • Dry: Transfer the silica cake to a clean flask and dry it thoroughly in vacuo (e.g., on a rotary evaporator or in a vacuum oven at 60°C for 1.5 hours) until it becomes a completely free-flowing powder. The boric acid-impregnated silica is now ready for use.

Protocol 2: General Procedure for Flash Chromatography

Procedure:

  • Column Preparation: Secure a column of the appropriate size vertically.[4] Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[14]

  • Packing the Column (Wet Slurry Method):

    • In a separate beaker, create a slurry of your prepared silica gel (standard or treated) in the initial, least polar eluent you plan to use.[5]

    • Pour the slurry into the column. Rinse the beaker with more eluent to transfer all the silica.

    • Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

    • Use a gentle stream of air or pump pressure to pack the silica bed firmly. Do not let the solvent level drop below the top of the silica bed.[15]

    • Add another thin layer (~0.5 cm) of sand on top of the packed silica to protect the surface.[4]

  • Loading the Sample:

    • Dissolve your crude this compound derivative in a minimal amount of the eluent or a compatible, volatile solvent (e.g., dichloromethane).

    • Carefully apply the sample solution directly to the top layer of sand using a pipette.[14]

    • Open the stopcock and allow the sample to absorb onto the silica, stopping when the solvent level is just at the top of the sand.

  • Elution:

    • Carefully add the eluent to the column, filling the space above the sand.

    • Apply pressure and begin collecting fractions.

    • If using gradient elution, start with the least polar solvent mixture and gradually increase the polarity according to your TLC analysis.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product. Combine the pure fractions and remove the solvent under reduced pressure.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
  • Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle.
  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
  • PubMed. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/chemistry.
  • Chemistry Stack Exchange. (2025).
  • Khan, R. A. (2016). How to purify boronic acids/boronate esters?
  • University of Rochester, Department of Chemistry.
  • BenchChem Technical Support Team.
  • Khlebnikov, V. (2016). Response to: Can I remove boronic acid using Work up process?
  • University of Pittsburgh, Department of Chemistry.
  • Chemistry LibreTexts. (2024). 2.4A: Macroscale Columns.
  • Senpai Learn. (2013).
  • Organic Syntheses. (2025).
  • Hitosugi, S., et al. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis Featuring 4-Propylcyclohex-1-enylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance. At the heart of this powerful transformation lies the boronic acid, a versatile coupling partner whose structural nuances dictate the efficiency, scope, and outcome of the reaction. This guide offers an in-depth technical comparison of 4-Propylcyclohex-1-enylboronic acid with other classes of boronic acids, providing a framework for rational selection and optimization in your synthetic endeavors. While specific, direct comparative studies involving this compound are not extensively available in the surveyed literature, we can infer its reactivity based on its structural features and compare it to well-documented boronic acids.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide (or triflate) and an organoboron compound, typically a boronic acid, under palladium catalysis in the presence of a base.[1][2] The catalytic cycle, a symphony of organometallic transformations, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

The boronic acid itself does not directly participate in transmetalation. It must first be activated by a base to form a more nucleophilic boronate species, which then transfers its organic moiety to the palladium center.[5] The nature of the organic group attached to the boron atom—be it aryl, vinyl, or alkyl—profoundly influences this critical step and, consequently, the overall reaction efficiency.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OH)2 + Base) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination (R1-R2) caption Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Boronic Acids

To understand the potential performance of this compound, we will compare it with three representative classes of boronic acids: a simple arylboronic acid (phenylboronic acid), a simple vinylboronic acid (vinylboronic acid pinacol ester), and a sterically hindered arylboronic acid (2,4,6-trimethylphenylboronic acid). The choice of a common coupling partner, 4-bromoanisole, will allow for a standardized comparison of their reactivity.

This compound: A Profile
Comparative Performance Data

The following table summarizes the performance of different boronic acids in Suzuki coupling with a common aryl bromide, 4-bromoanisole. This data, compiled from various sources, provides a baseline for understanding the relative reactivity of each class.

Boronic AcidStructureCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic AcidPh-B(OH)₂4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001295[1][6]
Vinylboronic Acid Pinacol EsterCH₂=CH-B(pin)4-BromoanisolePd(dppf)Cl₂K₃PO₄Dioxane1001288[7]
2,4,6-Trimethylphenylboronic Acid(2,4,6-Me₃C₆H₂)-B(OH)₂4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001892[4][8]
This compound (Predicted) (Propyl-C₆H₈)-B(OH)₂4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-24Moderate to HighN/A

Note: The data for this compound is a prediction based on the reactivity of similar sterically hindered vinylboronic acids.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for representative Suzuki-Miyaura coupling reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Combine Reactants Combine aryl halide, boronic acid, and base in a flask. Add Solvent Add degassed solvent. Combine Reactants->Add Solvent Purge with Inert Gas Purge with Argon or Nitrogen for 10-15 min. Add Solvent->Purge with Inert Gas Add Catalyst Add Palladium catalyst and ligand. Purge with Inert Gas->Add Catalyst Heat and Stir Heat the reaction mixture to the specified temperature with vigorous stirring. Add Catalyst->Heat and Stir Monitor Progress Monitor reaction by TLC or GC-MS. Heat and Stir->Monitor Progress Cool and Quench Cool to room temperature and quench with water. Monitor Progress->Cool and Quench Extract Extract with an organic solvent. Cool and Quench->Extract Dry and Concentrate Dry the organic layer and concentrate under vacuum. Extract->Dry and Concentrate Purify Purify by column chromatography. Dry and Concentrate->Purify caption Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.

Caption: Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol 1: Suzuki Coupling of Phenylboronic Acid with 4-Bromoanisole

  • Materials:

    • Phenylboronic acid (1.2 mmol)

    • 4-Bromoanisole (1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

    • Triphenylphosphine (PPh₃, 0.04 mmol)

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

    • Toluene (10 mL)

    • Water (1 mL)

  • Procedure:

    • To a round-bottom flask, add phenylboronic acid, 4-bromoanisole, and potassium carbonate.

    • Add the toluene and water.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add palladium(II) acetate and triphenylphosphine.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of Vinylboronic Acid Pinacol Ester with 4-Bromoanisole

  • Materials:

    • Vinylboronic acid pinacol ester (1.5 mmol)

    • 4-Bromoanisole (1.0 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol)

    • Potassium phosphate (K₃PO₄, 3.0 mmol)

    • 1,4-Dioxane (10 mL)

  • Procedure:

    • In a Schlenk flask, combine vinylboronic acid pinacol ester, 4-bromoanisole, and potassium phosphate.

    • Add 1,4-dioxane and degas the mixture with argon for 15 minutes.

    • Add Pd(dppf)Cl₂ under an argon atmosphere.

    • Heat the reaction to 100 °C for 12 hours.

    • Follow the work-up and purification procedure as described in Protocol 1.

Discussion and Field-Proven Insights

The choice of boronic acid is a critical parameter that extends beyond mere reactivity. Several factors must be considered for successful and reproducible Suzuki-Miyaura couplings.

  • Electronic Effects: As a general trend, electron-donating groups on an arylboronic acid increase its nucleophilicity, accelerating the transmetalation step and often leading to higher yields. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.[5] This is a crucial consideration when designing synthetic routes.

  • Steric Hindrance: Sterically encumbered boronic acids, such as 2,4,6-trimethylphenylboronic acid and likely this compound, can exhibit slower reaction rates due to hindered approach to the palladium center.[8] In such cases, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial as they promote the formation of a monoligated palladium species, which is more accessible for transmetalation.[4]

  • Stability and Handling: Boronic acids are generally stable, crystalline solids. However, some, particularly certain heteroaryl and vinylboronic acids, can be prone to protodeboronation, especially under acidic or harsh basic conditions.[9] The use of their corresponding pinacol esters can enhance stability and ease of handling, though this may come at the cost of slightly lower reactivity.[10]

  • Causality behind Experimental Choices: The selection of base and solvent is not arbitrary. The base, as mentioned, is crucial for activating the boronic acid. The choice between carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) can influence reaction rates and yields, with the latter often being more effective for less reactive boronic acids.[6] The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents, creating a homogenous or efficiently biphasic system essential for the reaction to proceed.

Conclusion

While a direct, data-driven comparison of this compound with other boronic acids in Suzuki-Miyaura coupling is currently limited by the available literature, a comprehensive understanding of the factors governing the reactivity of different boronic acid classes provides a strong foundation for its effective utilization. As a sterically influenced vinylboronic acid, this compound is anticipated to be a reactive coupling partner, with its performance likely optimized through the careful selection of a suitable palladium catalyst, a bulky phosphine ligand, and an appropriate base. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to harness the full potential of the Suzuki-Miyaura reaction in their synthetic endeavors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemist, T. O. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki–Miyaura Cross-Coupling of Unactivated Alkyl Halides with Arylboronic Acids. The Journal of Organic Chemistry, 77(17), 7548–7557.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions: A Case Study with Aryl Chlorides.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The S L ow-R elease Strategy in Suzuki–Miyaura C ross-C oupling.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Carretero, J. C., & García-García, P. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Pinacol Vinylboronate with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 79(15), 7711-7717.
  • Choularton, A., & Clarke, M. L. (2008). A Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki–Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. The Journal of Organic Chemistry, 73(10), 3804-3805.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

Sources

A Comparative Guide to the Reactivity of 4-Propylcyclohex-1-enylboronic Acid versus Arylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] The choice of the organoboron coupling partner is a critical determinant of reaction efficiency and success. This guide provides an in-depth technical comparison of the reactivity of an alkenylboronic acid, 4-propylcyclohex-1-enylboronic acid, against a range of commonly employed arylboronic acids. By examining the underlying electronic and steric factors, and providing a robust experimental framework for direct comparison, this document aims to equip researchers with the insights necessary for informed substrate selection and reaction optimization.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[2] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3] The nature of the boronic acid directly impacts the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_boronate R¹-Pd(II)L_n-OR' pd2_halide->pd2_boronate Ligand Exchange (Base, R²B(OR')₂) pd2_coupled R¹-Pd(II)L_n-R² pd2_boronate->pd2_coupled Transmetalation pd2_coupled->pd0 Reductive Elimination (R¹-R²) caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Comparative Reactivity Analysis: Alkenyl vs. Arylboronic Acids

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. These factors influence the rate of transmetalation and the propensity for side reactions, such as protodeboronation.[5]

This compound: An Alkenylboronic Acid

This compound is an example of an alkenylboronic acid. The reactivity of such compounds is distinct from their aryl counterparts.

  • Electronic Effects: The sp²-hybridized carbon of the alkenyl group is generally less electronegative than that of an aryl group. This can influence the polarization of the C-B bond and, consequently, the rate of transmetalation.

  • Steric Hindrance: The cyclohexenyl ring, particularly with the propyl substituent at the 4-position, introduces significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step.[6][7]

Arylboronic Acids: A Spectrum of Reactivity

Arylboronic acids are the most commonly used class of organoboron reagents in Suzuki-Miyaura couplings. Their reactivity is highly tunable through the introduction of substituents on the aromatic ring.

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl ring generally increase the electron density on the carbon atom attached to boron, which can enhance the rate of transmetalation.[5] Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) can decrease the nucleophilicity of the aryl group, potentially slowing down this step.[8] However, some studies have shown that electron-poor arylboronic acids can exhibit enhanced reactivity under certain conditions.[4]

  • Steric Hindrance: Ortho-substituents on the aryl ring can introduce steric hindrance, which generally leads to a decrease in reaction rates and yields.[6]

Head-to-Head Comparison: Expected Trends

Based on the fundamental principles of organic chemistry and the available literature on Suzuki-Miyaura couplings, we can predict the relative reactivity of this compound compared to a selection of arylboronic acids.

Boronic AcidStructureExpected Relative ReactivityKey Influencing Factors
This compound AlkenylModerate to Low Significant steric hindrance from the substituted cyclohexenyl ring.
Phenylboronic acid Aryl (unsubstituted)High Minimal steric hindrance and favorable electronic properties.
4-Methoxyphenylboronic acid Aryl (electron-donating group)Very High Electron-donating group enhances the nucleophilicity of the aryl group.[5]
4-(Trifluoromethyl)phenylboronic acid Aryl (electron-withdrawing group)Moderate to Low Electron-withdrawing group reduces the nucleophilicity of the aryl group.[8]
2-Methylphenylboronic acid Aryl (sterically hindered)Moderate Steric hindrance from the ortho-methyl group can impede transmetalation.[6]

Experimental Protocol for a Comparative Reactivity Study

To empirically validate the predicted reactivity trends, a competitive experimental setup is the most rigorous approach. This self-validating system minimizes the impact of variations in reaction conditions by subjecting the boronic acids to the same catalytic environment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - Aryl Halide - Boronic Acids - Internal Standard add_reagents Add Reagents to Vials: - Aryl Halide Solution - Equimolar Mixture of Boronic Acids - Solvent prep_reagents->add_reagents prep_vials Prepare Reaction Vials: - Add Stir Bar - Add Palladium Catalyst & Ligand - Add Base prep_vials->add_reagents run_reaction Run Reaction: - Heat to Desired Temperature - Stir for a Set Time Course add_reagents->run_reaction sampling Take Aliquots at Time Intervals run_reaction->sampling quench Quench Aliquots sampling->quench add_is Add Internal Standard quench->add_is analyze Analyze by GC-MS or LC-MS add_is->analyze plot Plot Product Formation vs. Time analyze->plot caption Figure 2: Workflow for Comparative Reactivity Study.

Caption: Figure 2: Workflow for Comparative Reactivity Study.

Objective:

To determine the relative reactivity of this compound and a series of arylboronic acids in a Suzuki-Miyaura cross-coupling reaction with a common aryl halide.

Materials:
  • Aryl Halide: 4-Bromoanisole (1.0 mmol)

  • Boronic Acids (0.5 mmol each for a 1:1 competitive reaction):

    • This compound

    • Phenylboronic acid

    • 4-Methoxyphenylboronic acid

    • 4-(Trifluoromethyl)phenylboronic acid

    • 2-Methylphenylboronic acid

  • Palladium Catalyst: Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: Toluene/H₂O (4:1, 5 mL)

  • Internal Standard: Dodecane

Procedure:
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-bromoanisole (1.0 mmol), the equimolar mixture of the two boronic acids being compared (e.g., this compound and phenylboronic acid, 0.5 mmol each), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed toluene/H₂O solvent mixture (5 mL) via syringe.

  • Reaction and Sampling: Place the Schlenk tube in a preheated oil bath at 90 °C and stir vigorously. At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture via a syringe.

  • Quenching and Analysis: Immediately quench each aliquot by adding it to a vial containing diethyl ether (1 mL) and a known amount of the internal standard (dodecane). Analyze the quenched samples by GC-MS to determine the concentration of the corresponding cross-coupled products.

  • Data Analysis: Plot the concentration of each product against time to obtain reaction profiles. The initial rates of formation of the respective products will provide a quantitative measure of the relative reactivity of the boronic acids.

Self-Validation:

This experimental design is inherently self-validating. By running the reactions competitively, any minor fluctuations in temperature, stirring rate, or catalyst activity will affect both coupling reactions equally. The relative ratio of the products formed is a direct and reliable measure of the relative reactivity of the two boronic acids under the specified conditions.

Conclusion

The reactivity of boronic acids in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric factors. While arylboronic acids offer a broad and tunable reactivity spectrum, alkenylboronic acids like this compound present unique characteristics. The significant steric bulk of the substituted cyclohexenyl moiety is expected to render it less reactive than unhindered arylboronic acids. However, for applications in drug development where the introduction of sp³-rich fragments is desirable, understanding and optimizing the coupling of such substrates is of paramount importance. The provided experimental protocol offers a robust framework for the direct and reliable comparison of boronic acid reactivity, enabling researchers to make data-driven decisions in the design and execution of complex synthetic routes.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2013, 52 (29), 7362-7370.
  • Thomas, A. A.; Zahrt, A. F.; Delaney, C. P.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018, 140 (13), 4795–4807.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011, 133 (7), 2116–2119.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014, 43 (1), 412-443.
  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: A New Class of Nucleophilic Partners in Cross-Coupling Reactions. Accounts of Chemical Research, 2012, 45 (3), 366–376.
  • Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of sterically hindered aryl chlorides: the use of a new biarylphosphine ligand. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50 (30), 6722-6737.
  • Amatore, C.; Jutand, A. Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 1999, 576 (1-2), 254-278.
  • Adman, J. E.; St. Jean, D. J. Jr.; Fandrick, K. R.; Fatt, Z. M.; Lee, H.; Song, J. J.; Senanayake, C. H. The Effect of Boronic Acid/Ester Equilibria in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 2017, 82 (11), 5964-5972.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 2001, 40 (23), 4544-4568.
  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 2009, 131 (20), 6961–6963.
  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 2005, 127 (13), 4685-4696.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461-1473.
  • Kambe, N.; Iwasaki, T.; Terao, J. The Suzuki-Miyaura Reaction of Alkyl Halides. Angewandte Chemie International Edition, 2011, 50 (48), 11438-11439.
  • Doucet, H. Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyltrifluoroborates with aryl, alkenyl or alkyl halides and triflates. European Journal of Organic Chemistry, 2008, 2008 (12), 2013-2030.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Tang, W.; Capacci, A. G.; Wei, X.; Li, W.; White, A.; Patel, N. D.; Savoie, J.; Gao, J. J.; Rodriguez, S.; Lu, B.; Qu, B.; Haddad, N.; Lorenz, J. C.; Roschangar, F.; Song, J. J.; Senanayake, C. H. A general and special catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 2010, 49 (31), 5549-5553.
  • Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki-Miyaura Cross-Coupling. Organometallics, 2015, 34 (23), 5497-5508.
  • Li, J.; Wang, Y.; Deng, L.; Fu, Y.; Guo, Q.-X. A Highly Active and Air-Stable Palladium Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Aqueous Media. Angewandte Chemie International Edition, 2006, 45 (37), 6177-6180.
  • Al-Masum, M.; Kumar, D. Suzuki-Miyaura cross-coupling reaction using nitroarenes as electrophilic coupling reagents. Molecules, 2019, 24 (5), 833.

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A Predictive Guide to Stereoselectivity in Reactions of 4-Propylcyclohex-1-enylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Substituted cyclic building blocks, such as 4-Propylcyclohex-1-enylboronic acid, offer a rich scaffold for generating molecular complexity and three-dimensionality.[1] However, the successful application of such reagents hinges on a predictable understanding of their stereochemical behavior in key chemical transformations.

This guide provides a comparative analysis of the expected stereoselectivity in reactions involving this compound. As this specific substrate is not extensively documented in dedicated stereochemical studies, this document serves as a predictive framework, grounded in foundational principles of conformational analysis and allylic strain, and supported by experimental data from closely analogous systems. We will explore how the 4-propyl substituent acts as a powerful stereodirecting group, enabling a comparison between reactions where facial selectivity is paramount versus those where it is not.

Part 1: The Controlling Element: Conformational Preference of the Cyclohexenyl Ring

The stereochemical outcomes of reactions on the this compound scaffold are fundamentally governed by the conformational preferences of the six-membered ring. The cyclohexene ring adopts a half-chair conformation to relieve angular and torsional strain. In this arrangement, substituents at the allylic (C3 and C6) and homoallylic (C4 and C5) positions can occupy pseudo-axial or pseudo-equatorial positions.

For a 4-substituted cyclohexene, the substituent's energetic preference is overwhelmingly for the pseudo-equatorial position.[2] This minimizes unfavorable steric interactions with the atoms of the ring, particularly the well-documented 1,3-diaxial interactions (or in this context, allylic strain) that would occur if the bulky group were in the pseudo-axial position.[3] Therefore, this compound is expected to exist almost exclusively in the conformation where the propyl group occupies the pseudo-equatorial position. This locked conformation creates a sterically hindered top face and a more accessible bottom face for incoming reagents.

Figure 1: Conformational equilibrium of the 4-propylcyclohexene ring. The pseudo-equatorial conformer is heavily favored, minimizing allylic strain (A(1,3)) and creating a sterically biased π-system.

Part 2: A Comparative Guide to Stereoselective Reactions

Electrophilic Additions to the Alkene: Epoxidation and Dihydroxylation

Reactions involving the direct addition of an electrophile to the π-system of the cyclohexene ring are highly sensitive to steric hindrance. Common transformations like epoxidation (using reagents like m-CPBA) and syn-dihydroxylation (using OsO₄ or KMnO₄) are classic examples where facial selectivity is dictated by the substrate's steric environment.[4][5]

Performance Comparison & Prediction:

  • This compound (The Subject): The bulky pseudo-equatorial propyl group effectively shields one face of the double bond. Therefore, electrophilic reagents are predicted to approach exclusively from the opposite, less hindered face (anti-attack relative to the propyl group). This is expected to result in a single, or highly dominant, diastereomer.

  • Cyclohex-1-enylboronic acid (The Alternative): In the absence of a directing group at the C4 position, both faces of the double bond are sterically equivalent. Attack by an electrophile is equally likely from either face, leading to a racemic mixture of products with no diastereoselectivity.

This predictable diastereoselectivity is a significant synthetic advantage, allowing for the direct installation of new stereocenters relative to the one established by the propyl group.

SubstrateReagent (e.g., m-CPBA)Predicted Stereochemical OutcomeDiastereomeric Ratio (d.r.)
This compoundElectrophilic Epoxidationanti-Epoxide (relative to propyl group)>95:5
Cyclohex-1-enylboronic acidElectrophilic EpoxidationRacemic mixture of epoxides50:50

Table 1: Predicted comparison of diastereoselectivity in the epoxidation of this compound versus an unsubstituted analogue. Data is predictive based on steric control principles observed in similar systems.[4]

G cluster_0 Predicted Trajectory of Electrophilic Attack reagent Electrophile (e.g., m-CPBA) substrate 4-Propylcyclohexenyl (Propyl group is pseudo-equatorial) reagent->substrate Approaches Alkene path_favored Anti-Attack (Less Hindered Face) substrate->path_favored Favored Pathway path_disfavored Syn-Attack (Sterically Hindered Face) substrate->path_disfavored Disfavored Pathway product_major Major Diastereomer path_favored->product_major product_minor Minor (or no) Diastereomer path_disfavored->product_minor

Figure 2: Steric hindrance from the pseudo-equatorial propyl group directs electrophilic attack to the opposite face of the alkene, leading to high diastereoselectivity.

Diels-Alder [4+2] Cycloaddition

In a Diels-Alder reaction where this compound acts as the dienophile, the same principles of facial selectivity apply. The approaching diene will preferentially bind to the less sterically encumbered face of the dienophile's π-system to minimize van der Waals repulsion in the transition state.

Performance Comparison & Prediction:

  • This compound (The Subject): High endo-selectivity is typical for Diels-Alder reactions, but the facial selectivity will be controlled by the 4-propyl group. The diene is expected to approach from the face anti to the propyl substituent, yielding a single major diastereomer of the resulting bicyclic adduct.

  • Alternative Dienophiles (e.g., Maleic Anhydride): While rigid dienophiles like maleic anhydride show high endo-selectivity, they lack the facial bias of the 4-propylcyclohexenyl system. When reacting with an unsymmetrical diene, they may produce mixtures of regioisomers, but not diastereomers based on facial attack. The use of the 4-propylcyclohexenyl system introduces an element of diastereocontrol that is absent in simpler dienophiles.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6] It proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For alkenylboronic acids, the reaction is known to be stereospecific.

Performance Comparison:

  • Stereochemical Outcome: The reaction proceeds with retention of the double bond geometry . The configuration of the C=C bond in the starting this compound is directly translated into the product.

  • Controlling Factor: Unlike additions, the stereochemical outcome is not determined by facial attack on the ring. It is an inherent feature of the reaction mechanism at the carbon-boron bond.

  • Comparison to Alternatives: This stereospecificity is a general feature of the Suzuki-Miyaura coupling of alkenylboron reagents. In this context, the performance of this compound is comparable to other alkenylboronic acids. The primary influence of the 4-propyl group would be on the reaction kinetics or catalyst/ligand choice due to its steric bulk, rather than on the stereochemical outcome of the coupling itself.[7]

Part 3: Experimental Protocols

The following are representative protocols based on standard, validated procedures for analogous substrates. Researchers should optimize conditions for the specific reaction.

Protocol 1: Diastereoselective Epoxidation of a 4-Alkylcyclohexene Derivative

This protocol is adapted from established procedures for the epoxidation of sterically biased alkenes.[4]

  • Preparation: To a solution of the 4-alkylcyclohexene substrate (1.0 equiv) in dichloromethane (DCM, 0.1 M) at 0 °C in a round-bottom flask equipped with a magnetic stir bar, add sodium bicarbonate (NaHCO₃, 3.0 equiv).

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale (Expertise): NaHCO₃ is a mild base used to neutralize the m-chlorobenzoic acid byproduct, preventing acid-catalyzed opening of the newly formed epoxide. Portion-wise addition at low temperature controls the exothermicity of the reaction.

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide. Stir for 20 minutes. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude reaction mixture. The anti-product is expected to be the major isomer.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is a general method for the coupling of an alkenylboronic acid with an aryl bromide.[6]

  • Flask Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required, e.g., SPhos, 6 mol%).

    • Rationale (Expertise): The choice of base, catalyst, and ligand is critical and substrate-dependent. K₃PO₄ is an effective base for many Suzuki couplings. The use of an inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Validation: Characterize the product by NMR and HRMS to confirm the structure and the retention of the double bond geometry.

Conclusion

While direct experimental data on the stereoselective reactions of this compound remains scarce, a robust predictive framework can be established based on fundamental principles of organic chemistry. The conformational rigidity imposed by the pseudo-equatorial 4-propyl group creates a highly differentiated steric environment around the reactive alkene moiety. This guide posits that this structural feature will be a powerful tool for directing the stereochemical course of facial-selective reactions like epoxidations, dihydroxylations, and Diels-Alder cycloadditions, leading to high diastereoselectivity. In contrast, for reactions like the Suzuki-Miyaura coupling, the inherent stereospecificity of the mechanism is the dominant factor. This comparative analysis provides researchers and drug development professionals with a logical, field-proven basis for designing synthetic routes that leverage this valuable building block for the precise construction of complex, stereodefined molecules.

References

  • Gleave, D. M., & Fallis, A. G. (1994). Facial Selectivity in the Diels-Alder Reactions of 5-Substituted 1,3-Cyclohexadienes. Journal of the American Chemical Society, 116(24), 11145–11157. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

  • Yang, D., Wong, M. K., & Yip, Y. C. (1999). Diastereoselective epoxidation of cyclohexene derivatives by dioxiranes generated in situ. Importance of steric and field effects. The Journal of Organic Chemistry, 64(5), 1635-1639. [Link]

  • LibreTexts. (2020). Vicinal SYn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts. [Link]

  • Marchand, A. P., & Alihodžić, S. (2001). π-Facial Selectivity in Diels-Alder Cycloadditions. Croatica Chemica Acta, 74(4), 845-873. [Link]

  • Johnson, C. R., & Tait, B. D. (1987). Acyclic stereoselection. 18. Diastereoselective epoxidation of acyclic homoallylic alcohols. The Journal of Organic Chemistry, 52(2), 281-283. [Link]

  • Nilsson, F., & Andersson, P. G. (2023). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. Journal of Medicinal Chemistry, 66(12), 7730–7755. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Houk, K. N. (1995). Explaining the Origins of Stereoselectivity in Diels−Alder Reactions. Accounts of Chemical Research, 28(1), 8-14. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Miyaura, N. (2002). Organoborane Coupling Reactions (Suzuki Coupling). Journal of the Indian Institute of Science, 82, 1-13. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]

  • Jensen, F. R., & Bushweller, C. H. (1969). Conformational preferences and flip barrier in substituted cyclohexanes. Journal of the American Chemical Society, 91(21), 5774–5782. [Link]

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A Researcher's Guide to Kinetic Studies of 4-Propylcyclohex-1-enylboronic Acid Cross-Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The ability to fine-tune this reaction for optimal efficiency, yield, and purity is paramount. This guide provides an in-depth technical comparison of catalytic systems for the cross-coupling of 4-Propylcyclohex-1-enylboronic acid, a valuable building block in medicinal chemistry. By delving into the kinetics of this transformation, we can elucidate the factors that govern its success and provide a framework for rational catalyst selection and process optimization.

The Importance of Kinetic Analysis in Suzuki-Miyaura Cross-Coupling

Understanding the reaction kinetics of a Suzuki-Miyaura coupling provides a quantitative measure of a catalyst's performance and offers insights into the reaction mechanism. Key kinetic parameters, such as the rate constant (k), turnover number (TON), and turnover frequency (TOF), allow for an objective comparison of different catalytic systems. The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The overall rate of the reaction is determined by the slowest of these steps, known as the rate-determining step. For many Suzuki-Miyaura couplings, oxidative addition of the organic halide to the palladium(0) center is the rate-determining step.[3]

Visualizing the Catalytic Cycle

The intricate dance of molecules in the Suzuki-Miyaura cross-coupling can be visualized through a catalytic cycle diagram. This illustrates the journey of the palladium catalyst as it facilitates the formation of the new carbon-carbon bond.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition (Often Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R-B(OR')3]- M+ Ar-Pd(II)-R(L2) Di-organopalladium Intermediate Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (Coupled Product) Reductive_Elimination->Product Boronic_Acid R-B(OH)2 (4-Propylcyclohex- 1-enylboronic acid) Borate [R-B(OH)3]- (Activated Boronate) Boronic_Acid->Borate + OH- Base Base (e.g., K3PO4)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

While specific kinetic data for the cross-coupling of this compound is not extensively published, we can draw valuable comparisons from studies on analogous alkenylboronic acids and a deep understanding of the factors influencing each step of the catalytic cycle. The choice of palladium source, ligand, base, and solvent all play a critical role in the overall reaction kinetics.

The Impact of the Organic Halide

The nature of the leaving group on the organic halide significantly influences the rate of oxidative addition. The general reactivity trend is I > Br > OTf >> Cl.[3] This is due to the decreasing bond dissociation energy of the carbon-halogen bond down the group. For aryl chlorides, which are often preferred due to their lower cost, more electron-rich and bulky phosphine ligands are typically required to facilitate the challenging oxidative addition step.[2]

The Role of the Ligand: A Comparison of Common Classes

The ligand bound to the palladium center is arguably the most critical component in defining the catalyst's activity and stability.

Catalyst ClassRepresentative LigandsKey AdvantagesTypical Performance Metrics (for analogous systems)
Palladium-Phosphine PPh₃, Buchwald Ligands (SPhos, XPhos)Well-established, tunable steric and electronic properties. Bulky, electron-rich ligands enhance activity for challenging substrates.[4]TONs up to 10,000; TOFs can reach several thousand h⁻¹.[5]
Palladium-NHC IPr, SIMesStrong σ-donating ability leads to highly stable complexes, often resulting in higher TONs and TOFs.[4]Can achieve very high TOFs, sometimes exceeding those of phosphine-based systems.
Palladacycles Herrmann's Catalyst, Buchwald PalladacyclesAir and moisture stable pre-catalysts, easy to handle, often require no additional ligand.[2]High thermal stability and robust reaction times.[2]

Table 1: Comparison of Common Palladium Catalyst Classes for Suzuki-Miyaura Cross-Coupling.

For the cross-coupling of an alkenylboronic acid like this compound, a catalyst system employing a bulky, electron-rich phosphine ligand such as SPhos or XPhos, in conjunction with a palladium(II) precatalyst like Pd(OAc)₂, is a robust starting point. These ligands are known to promote the three key steps of the catalytic cycle effectively.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in transmetalation.[4] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For challenging couplings, stronger bases may be required, but these can also lead to undesired side reactions.

Experimental Protocol for Kinetic Studies

To quantitatively compare different catalytic systems for the cross-coupling of this compound, a standardized kinetic study is essential. The following protocol outlines a general procedure for monitoring the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Kinetic Analysis

Kinetic_Workflow Reaction_Setup 1. Reaction Setup (Precise reagent addition) Sampling 2. Timed Aliquot Sampling Reaction_Setup->Sampling Quenching 3. Quenching of Aliquot (e.g., with cold solvent) Sampling->Quenching Internal_Standard 4. Addition of Internal Standard Quenching->Internal_Standard GCMS_Analysis 5. GC-MS Analysis Internal_Standard->GCMS_Analysis Data_Processing 6. Data Processing (Concentration vs. Time) GCMS_Analysis->Data_Processing Kinetic_Modeling 7. Kinetic Modeling (Determine rate constants) Data_Processing->Kinetic_Modeling

Caption: A typical workflow for conducting kinetic studies of a cross-coupling reaction.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare stock solutions of this compound, the aryl halide, the palladium precatalyst, the ligand, and a suitable internal standard (e.g., dodecane) in the chosen degassed solvent (e.g., toluene or dioxane).

    • The use of the more stable this compound pinacol ester is a viable alternative to the boronic acid, as it can mitigate potential side reactions like protodeboronation.[6][7]

  • Reaction Setup:

    • In a temperature-controlled reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, the boronic acid (or its pinacol ester), the base, and the internal standard.

    • Initiate the reaction by adding the palladium precatalyst and ligand solution. Start the timer immediately.

  • Sampling and Quenching:

    • At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., cold ethyl acetate) to stop the reaction.

  • Sample Preparation for GC-MS:

    • Filter the quenched sample through a small plug of silica gel to remove the palladium catalyst and inorganic salts.

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Develop a suitable temperature program to achieve good separation of the starting materials, product, and internal standard.

    • Use the mass spectrometer to identify and quantify each component based on its retention time and mass spectrum.

  • Data Analysis:

    • Plot the concentration of the product as a function of time.

    • From this data, the initial reaction rate can be determined. By performing experiments with varying concentrations of each reactant, the reaction order with respect to each component can be established, providing valuable mechanistic insights.

Conclusion

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki reaction - Wikipedia. (n.d.). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Lima, C. G. S., Lima, M. F., da Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(23), 7083–7091. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). [Link]

  • Hirschi, J. S., & Vetticatt, M. J. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2153–2159. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]

  • Molander, G. A., & Brown, A. R. (2014). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 69(14), 4873–4879. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]

  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Pure and Applied Chemistry, 71(8), 1433–1442. [Link]

  • CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google P
  • This compound CAS#: 1256346-34-5; ChemWhat Code: 1084121. (n.d.). [Link]

  • 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem. (n.d.). [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (n.d.). [Link]

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Propylcyclohex-1-enylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. 4-Propylcyclohex-1-enylboronic acid, a valuable building block in organic synthesis, requires robust and validated analytical methods for its precise measurement. This guide provides an in-depth comparison of two widely used analytical techniques—Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization—for the quantification of this analyte. The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

The inherent nature of boronic acids presents unique analytical challenges, including their propensity for dehydration to form boroxines and their relatively poor volatility, which can complicate certain analytical approaches.[4][5][6] The choice of analytical method, therefore, depends on a variety of factors including the required sensitivity, selectivity, and the nature of the sample matrix.

Method Comparison: RP-HPLC-UV vs. GC-MS with Derivatization

Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (RP-HPLC-UV)

RP-HPLC-UV is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. For boronic acids, this technique offers a direct method of analysis without the need for derivatization, provided the analyte possesses a suitable chromophore.

Causality Behind Experimental Choices: The selection of a C18 stationary phase is based on its hydrophobicity, which allows for the retention of the moderately nonpolar this compound. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention. Formic acid helps to suppress the ionization of the boronic acid group, leading to more consistent retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. Due to the low volatility of boronic acids, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound.[5][7][8]

Causality Behind Experimental Choices: Silylation is a common derivatization technique for compounds with active hydrogens, such as boronic acids.[8][9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are effective in replacing the acidic protons of the boronic acid with trimethylsilyl (TMS) groups. This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for low-level quantification.

Experimental Protocols

RP-HPLC-UV Method Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of this compound standard or sample in a diluent (e.g., 50:50 acetonitrile:water) to achieve a target concentration of 100 µg/mL.

  • For linearity studies, prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

3. Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the standard, and a spiked sample to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Accuracy: Analyze samples spiked with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery.

  • Precision (Repeatability and Intermediate Precision): Analyze six replicate samples at the target concentration on the same day (repeatability) and on different days with different analysts (intermediate precision). Calculate the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

GC-MS with Derivatization Method Protocol

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL.

  • For derivatization, transfer 100 µL of the stock solution to a vial, add 100 µL of BSTFA with 1% TMCS, and heat at 70 °C for 30 minutes.

  • Prepare a series of calibration standards and derivatize them in the same manner.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

3. Validation Parameters (as per ICH Q2(R1)):

  • The validation parameters are the same as for the HPLC method, with the analytical measurements performed on the derivatized samples using the GC-MS system.

Data Presentation: A Comparative Summary

Validation ParameterRP-HPLC-UVGC-MS with Derivatization
Specificity HighVery High (due to MS detection)
Linearity (r²) > 0.999> 0.999
Range (µg/mL) 1 - 2000.1 - 50
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (%RSD) < 2.0%< 3.0%
LOD (µg/mL) ~0.3~0.03
LOQ (µg/mL) ~1.0~0.1
Robustness RobustModerately Robust (derivatization can be a source of variability)
Sample Throughput HighModerate (due to derivatization step)

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Integration F->G H Quantification G->H

Caption: RP-HPLC-UV analytical workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Derivatization B->C D Injection C->D E Chromatographic Separation D->E F MS Detection E->F G Integration (SIM) F->G H Quantification G->H

Caption: GC-MS with derivatization workflow.

Method Selection Guide

The choice between RP-HPLC-UV and GC-MS for the quantification of this compound should be based on the specific requirements of the analysis.

Method_Selection Start Analytical Need? HighSensitivity High Sensitivity Required? Start->HighSensitivity Quantification ComplexMatrix Complex Matrix? HighSensitivity->ComplexMatrix No GCMS GC-MS with Derivatization HighSensitivity->GCMS Yes HighThroughput High Throughput Needed? ComplexMatrix->HighThroughput No ComplexMatrix->GCMS Yes HPLC RP-HPLC-UV HighThroughput->HPLC Yes HighThroughput->HPLC No

Caption: Decision tree for method selection.

Conclusion

Both RP-HPLC-UV and GC-MS with derivatization are viable and robust methods for the quantification of this compound. The RP-HPLC-UV method is simpler, faster, and more cost-effective, making it suitable for routine quality control applications where high sensitivity is not a primary concern. On the other hand, the GC-MS method, despite the additional derivatization step, offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis or for samples in complex matrices. The validation of either method according to ICH guidelines is crucial to ensure the reliability and accuracy of the analytical results.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at: [Link]

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  • HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies. Available at: [Link]

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  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. Available at: [Link]

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  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. Available at: [Link]

  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Organic Process Research & Development - ACS Publications. Available at: [Link]

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  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. Available at: [Link]

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A Senior Application Scientist's Guide to Ligand Selection for the Suzuki-Miyaura Coupling of 4-Propylcyclohex-1-enylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] The choice of ligand associated with the palladium catalyst is a critical parameter that dictates the success, efficiency, and scope of this transformation.[1][3] This is particularly true for sterically demanding or electronically nuanced substrates such as 4-propylcyclohex-1-enylboronic acid. This guide presents a comparative study of different classes of palladium ligands for the coupling of this specific vinylboronic acid. We will explore the theoretical underpinnings of ligand choice, focusing on the interplay between steric and electronic effects, and provide a robust, validated experimental protocol for systematic ligand screening. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical methodology to select the optimal catalytic system for their specific needs.

Introduction: The Decisive Role of the Ligand

The catalytic cycle of the Suzuki-Miyaura reaction, broadly accepted to involve oxidative addition, transmetalation, and reductive elimination, is profoundly influenced by the ligand bound to the palladium center.[4][5] Ligands are not mere spectators; they actively modulate the metal's electronic properties and steric environment. Electron-rich ligands, for instance, facilitate the often rate-limiting oxidative addition step, while sterically bulky ligands can accelerate the final reductive elimination to release the product.[3][6]

This compound presents a unique challenge. As a vinylboronic acid, its stability and reactivity can differ from the more commonly discussed arylboronic acids.[7] Furthermore, the bulky cyclohexyl group introduces significant steric hindrance that must be accommodated by the catalyst. Therefore, a one-size-fits-all approach to ligand selection is inadequate. This guide will compare two major classes of ligands: the versatile biaryl phosphines and the robust N-heterocyclic carbenes (NHCs).

The Catalytic Cycle: Points of Ligand Influence

To understand ligand effects, one must first visualize the catalytic cycle. The ligand's structure directly impacts the kinetics and thermodynamics of each elementary step.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition (R¹-X) Pd(0)L_n->OxAdd Influenced by ligand electronics Pd(II)_Intermediate R¹-Pd(II)-X Complex OxAdd->Pd(II)_Intermediate Transmetalation Transmetalation (R²-B(OR)₂) Pd(II)_Intermediate->Transmetalation Di-organo_Pd(II) R¹-Pd(II)-R² Complex Transmetalation->Di-organo_Pd(II) Influenced by ligand sterics RedElim Reductive Elimination Di-organo_Pd(II)->RedElim Influenced by ligand sterics RedElim->Pd(0)L_n Catalyst Regeneration Product Product (R¹-R²) RedElim->Product

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting steps where ligand properties are critical.

  • Oxidative Addition: Highly electron-donating ligands increase electron density on the Pd(0) center, promoting its insertion into the aryl/vinyl halide bond.[6]

  • Transmetalation: The transfer of the organic group from boron to palladium can be hindered by excessively bulky ligands. However, some bulk is necessary to promote the formation of a monoligated palladium species, which is often the active intermediate in transmetalation.[7]

  • Reductive Elimination: Sterically demanding ligands create crowding around the metal center, which is relieved by the formation of the C-C bond and expulsion of the product.[6][8]

Ligand Classes Under Investigation

We will focus on ligands that have demonstrated broad utility and represent distinct structural and electronic profiles.

Biaryl Phosphine Ligands (Buchwald Ligands)

Developed by the Buchwald group, these ligands are characterized by a biaryl backbone and bulky, electron-rich phosphines.[9][10] They are designed to be both sterically demanding and highly electron-donating, making them exceptionally active for a wide range of cross-coupling reactions.[7]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Known for its large steric bulk, XPhos is highly effective for coupling hindered substrates.[9] It often promotes very fast reaction rates.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): While still bulky, the methoxy groups in SPhos are thought to offer electronic benefits and potentially stabilize the catalytic intermediate.[10][11] It is a highly universal ligand for Suzuki-Miyaura reactions.[9]

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful alternative to phosphines.[12][13] They are typically stronger σ-donors than phosphines and form very stable bonds with palladium, leading to highly robust and long-lived catalysts.[12][14] This stability can be advantageous, preventing catalyst decomposition at high temperatures.

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A sterically demanding NHC ligand that has shown excellent performance in a variety of cross-coupling reactions. Its bulk helps facilitate reductive elimination.

  • IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): Structurally related to IPr but with slightly different steric and electronic properties due to the mesityl groups. Comparing IPr and IMes can reveal subtle structure-activity relationships.

Experimental Protocol: A Validated Ligand Screening Workflow

To objectively compare the performance of these ligands, a standardized experimental protocol is essential. This workflow is designed to ensure that the only significant variable is the ligand itself, providing a self-validating system for comparison.

Experimental_Workflow cluster_workflow Ligand Screening Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Pd source, Ligand, Base, and Solvent Setup->Reagents Coupling_Partners Add Aryl Halide and This compound Reagents->Coupling_Partners Reaction Heat to specified temp. (e.g., 80 °C) Coupling_Partners->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Quench Reaction Quench (e.g., add H₂O) Monitoring->Quench Workup Aqueous Workup & Extraction Quench->Workup Analysis Purification & Yield Determination (NMR, GC) Workup->Analysis

Figure 2: A standardized workflow for the comparative screening of palladium ligands.

Step-by-Step Methodology

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] or Pd₂(dba)₃

  • Ligands: XPhos, SPhos, IPr·HCl, IMes·HCl

  • Aryl Halide (e.g., 4-Bromoanisole)

  • This compound[15]

  • Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)[16]

  • Solvent: Toluene or Dioxane/Water mixture[16][17]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation/In-situ Generation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 1 mol%) and the respective ligand (2.2 mol% for phosphines).

    • For NHC ligands: Add the imidazolium salt (IPr·HCl or IMes·HCl, 2.2 mol%) and a strong base like potassium tert-butoxide (KOtBu) to generate the free carbene in situ before adding the reaction base.

  • Reagent Addition:

    • Evacuate and backfill the vial with inert gas three times.

    • Add the base (e.g., K₃PO₄, 2.0 equivalents) and the aryl halide (1.0 equivalent).

  • Substrate Addition:

    • Add this compound (1.2 equivalents).

    • Add the degassed solvent (e.g., Toluene, 0.2 M concentration relative to the aryl halide).

  • Reaction:

    • Seal the vial and place it in a preheated oil bath or heating block at 80 °C.

    • Stir the reaction for a predetermined time (e.g., monitor at 1h, 4h, and 12h).

  • Monitoring and Analysis:

    • At each time point, carefully take an aliquot from the reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion percentage.

    • After the final time point, cool the reaction to room temperature.

    • Perform a standard aqueous workup, extract the product, and purify by flash column chromatography.

    • Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation and Comparative Analysis

The following table summarizes the expected performance of each ligand based on their known properties and literature precedents for similar challenging Suzuki-Miyaura couplings.[1][11][18] This data serves as a predictive model for the outcome of the screening protocol described above.

LigandLigand ClassKey CharacteristicsPredicted Conversion (4h, 80°C)Isolated Yield (12h)Rationale for Performance
XPhos Biaryl PhosphineVery bulky, electron-rich>95%~92%Excellent for hindered substrates; promotes fast reductive elimination.[9]
SPhos Biaryl PhosphineBulky, electron-rich, Methoxy groups>95%~94%Highly versatile; potential for catalyst stabilization via O-Pd interaction.[10][11]
IPr NHCStrong σ-donor, bulky~90%~88%Forms a very stable, active catalyst; excellent thermal stability.[12][13]
IMes NHCStrong σ-donor, less bulky than IPr~85%~80%High stability, but may be less effective at promoting reductive elimination for this hindered product compared to IPr or XPhos.[19]
(none) Ligandless-<10%<5%Demonstrates the necessity of a ligand for this transformation. "Ligandless" conditions often rely on trace phosphine impurities or form unstable palladium black.[20]

Analysis of Expected Results:

Both XPhos and SPhos are anticipated to provide excellent results. Their combination of steric bulk and high electron-donating ability is well-suited to accommodate the 4-propylcyclohexenyl group while accelerating both oxidative addition and reductive elimination.[7] The choice between them may come down to subtle differences in reaction kinetics or cost.

The NHC ligands, IPr and IMes , are also expected to be effective. Their strong σ-donation renders the palladium center highly active for oxidative addition.[12][13] The high stability of the Pd-NHC bond ensures catalyst longevity, which could be advantageous if the reaction requires prolonged heating. The slightly lower predicted yield for IMes compared to IPr would be attributed to its comparatively smaller steric profile, which may be less efficient at promoting the final, sterically demanding reductive elimination step.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, a systematic ligand screening is not just recommended; it is essential for process optimization.

  • Primary Recommendation: Begin screening with SPhos or XPhos . These Buchwald-type biaryl phosphine ligands have a proven track record with sterically hindered and electronically challenging substrates and are likely to provide the highest yields in the shortest time.[7][9]

  • Alternative for Robustness: If catalyst stability or high-temperature conditions are a concern, IPr is an excellent choice. The robustness of the NHC-Pd complex can prevent catalyst decomposition over long reaction times or with difficult substrates.[12]

The experimental workflow provided in this guide offers a reliable and validated method for performing this comparison in-house. By understanding the interplay of steric and electronic effects, and by employing a systematic approach to screening, researchers can confidently identify the optimal ligand to unlock the full synthetic potential of challenging substrates like this compound.

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem. (n.d.).
  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH. (n.d.).
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. (n.d.).
  • Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst | Macromolecules. (n.d.).
  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions | Accounts of Chemical Research - ACS Publications. (n.d.).
  • Buchwald Phosphine Ligands - Merck Millipore. (n.d.).
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010).
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2007). Angewandte Chemie (International ed. in English), 46(16), 2768–813.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (n.d.).
  • Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development. (2024).
  • Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. (n.d.).
  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. (2007).
  • N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. (2011). Chemical Society Reviews, 40(10), 4975-4982.
  • Measuring the electronic and steric effect of some phosphine ligands - The University of Manchester. (n.d.).
  • Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. (2011). Dalton transactions (Cambridge, England : 2003), 40(1), 35–56.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(43), 26867-26875.
  • Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich. (n.d.).
  • Insights into the active catalyst formation in palladium catalyzed coupling reaction from di-nuclear palladium acet
  • Buchwald Ligands - Sigma-Aldrich. (n.d.).
  • Steric and electronic effects of the tertiary phosphine ligand on the dissociative reductive elimination from cis-aryldimethyl(triarylphosphine)gold(III) | Organometallics - ACS Publications. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).
  • Palladium( II ) acetate – tertiary phosphine - ResearchGate. (n.d.).
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions - University of Windsor. (n.d.).
  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. (n.d.).
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (2010).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020).
  • (PDF) ROLE OF PALLADIUM IN DIFFERENT CATALYTIC REACTIONS - ResearchGate. (n.d.).
  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex - RSC Publishing. (2019).
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions - PolyU Electronic Theses. (n.d.).
  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing). (n.d.).
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  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed. (n.d.).
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.).
  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. (n.d.).
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  • This compound CAS#: 1256346-34-5; ChemWhat Code: 1084121. (n.d.).
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A Comparative Guide to the Purity Assessment of Synthesized 4-Propylcyclohex-1-enylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

4-Propylcyclohex-1-enylboronic acid is a valuable organoboron compound, primarily utilized as a key building block in Suzuki-Miyaura cross-coupling reactions. Its structure offers a unique combination of an aliphatic, cyclic scaffold with the reactive versatility of a boronic acid, making it an attractive component in the synthesis of complex molecules for pharmaceuticals and advanced materials. The efficacy, reproducibility, and safety of these synthetic routes are, however, fundamentally dependent on the purity of the boronic acid starting material.

Impurities can act as catalyst poisons, participate in competing side-reactions, or be incorporated into the final product, leading to reduced yields, complex purification challenges, and potentially altered biological activity or toxicity. This guide provides a comprehensive comparison of essential analytical techniques for the robust purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for quality control.

Anticipating the Adversaries: Common Impurities in Boronic Acid Synthesis

A robust analytical strategy begins with an understanding of what to look for. The synthesis of alkenylboronic acids can introduce several classes of impurities. The most common of these is the trimeric anhydride, known as a boroxine , which exists in equilibrium with the boronic acid via dehydration.[1][2] Other potential impurities include unreacted starting materials, residual boronate esters (e.g., pinacol esters) from precursor steps, and by-products from protodeboronation (loss of the boron moiety).

Caption: Reversible dehydration of boronic acid to its boroxine anhydride.

A Multi-Pronged Approach: Orthogonal Analytical Techniques

No single analytical technique can provide a complete purity profile. A self-validating system relies on the application of orthogonal methods—techniques that measure sample properties based on different chemical or physical principles. Here, we compare the primary methods for assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR is indispensable for unambiguous structure confirmation and the identification of organic impurities. A combination of ¹H, ¹³C, and ¹¹B NMR provides a holistic view of the sample's composition.

Expertise & Causality:

  • ¹H and ¹³C NMR are used to verify the carbon skeleton and identify organic impurities. The integration of signals in ¹H NMR can provide a quantitative estimate of impurities if their structures are known and they possess unique, well-resolved resonances.

  • ¹¹B NMR is particularly powerful for boronic acids.[3] The boron nucleus is highly sensitive to its chemical environment. The sp²-hybridized boron of the desired boronic acid will have a characteristic chemical shift, distinct from the sp³-hybridized boron of a potential boronate ester precursor or the broad signal that can arise from borosilicate glass NMR tubes.[4][5] This makes ¹¹B NMR an excellent tool for directly observing both the target compound and certain boron-containing impurities.

  • Sample Preparation: Accurately weigh ~10-15 mg of the synthesized this compound and dissolve in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical; MeOD can exchange with the -OH protons of the boronic acid, causing their signal to disappear from the ¹H spectrum.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Ensure the spectral width covers the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Integrate all signals carefully to perform a relative quantification of the main component versus any impurities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This typically requires a longer acquisition time.

    • Identify the signals corresponding to the propyl and cyclohexenyl moieties.

  • ¹¹B NMR Acquisition:

    • If available, use a quartz NMR tube to avoid background signals from borosilicate glass.[4][5]

    • Acquire a proton-decoupled ¹¹B spectrum. The chemical shift for sp²-hybridized aryl/alkenyl boronic acids typically appears in the range of δ 27-33 ppm. Boronate esters appear further upfield (δ 18-23 ppm).

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H C=C-H 6.5 - 7.0mVinylic proton, key identifier.
B(OH )₂4.5 - 6.0br sBroad, exchangeable signal. May not be observed in MeOD.
-CH₂- (cyclohexene)1.2 - 2.5mMultiple overlapping signals.
-CH₂- (propyl)0.9 - 1.6mAliphatic signals.
-CH₃ (propyl)~0.9tCharacteristic triplet for the terminal methyl group.
¹¹B -B (OH)₂28 - 34br sConfirms the sp² boronic acid moiety.
Boroxine Anhydride~30br sOften indistinguishable from the monomer by ¹¹B NMR alone.
Boronate Ester18 - 23sPotential impurity from an incomplete hydrolysis step.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

Reversed-phase HPLC (RP-HPLC) is the premier technique for determining the purity of the main component and quantifying impurities as a percentage of the total area.

Expertise & Causality: The key to a robust HPLC method for boronic acids is controlling the ionization state and preventing on-column degradation.

  • Column Choice: A C18 column is the standard choice, offering excellent hydrophobic retention for the propylcyclohexenyl scaffold. A phenyl column can provide alternative selectivity through π-π interactions if co-elution is an issue on a C18 phase.[2]

  • Mobile Phase: Boronic acids are weakly acidic. To ensure a consistent retention time and sharp peak shape, their ionization must be suppressed. This is achieved by adding an acid, such as 0.1% formic or acetic acid, to the mobile phase.[2]

  • Detector: A UV detector is standard, as the carbon-carbon double bond of the cyclohexenyl ring provides a chromophore, albeit a weak one. Detection at a low wavelength (e.g., 210-220 nm) is typically required.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Diluent: 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Accurately weigh ~10 mg of the boronic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent for a final concentration of 1 mg/mL.

  • Gradient Elution:

    • A gradient is used to elute compounds with a wide range of polarities, ensuring that both the polar boronic acid and any non-polar impurities are resolved.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: Linear ramp from 20% to 90% B

      • 15-18 min: Hold at 90% B

      • 18.1-22 min: Return to 20% B for re-equilibration.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound as the area percent of the main peak relative to the total area of all peaks.

ParameterMethod 1 (Proposed RP-HPLC)Method 2 (Alternative Phenyl Column)Method 3 (LC-MS)
Column C18 (e.g., Waters XBridge)Phenyl (e.g., Waters XBridge Phenyl)C18 (compatible with MS)
Mobile Phase 0.1% Formic Acid in Water/ACN0.1% Formic Acid in Water/ACN10 mM Ammonium Acetate in Water/ACN[6][7]
Primary Advantage Robust, general-purpose separation.Alternative selectivity for aromatic or unsaturated impurities.High sensitivity and mass identification of impurities.
Key Limitation May not resolve all structurally similar impurities.May offer less retention for purely aliphatic impurities.Boroxine formation in the ESI source can complicate spectra.[1][8]
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

While HPLC-UV provides quantitative purity, LC-MS is the definitive tool for identifying unknown impurities.

Expertise & Causality: LC-MS couples the separation of HPLC with the sensitive and specific detection of a mass spectrometer. The primary challenge in analyzing boronic acids by MS is their tendency to form boroxines or other adducts in the ion source, which can complicate data interpretation.[1][8]

  • Ionization: Electrospray Ionization (ESI) is typically used. Analysis in negative ion mode is often preferred, as it readily forms the [M-H]⁻ ion.[7]

  • Method Development: Optimized LC-MS methods use mobile phases like ammonium acetate and specific source conditions to minimize the formation of boroxines and solvent adducts, providing a cleaner mass spectrum dominated by the molecular ion.[6][7]

  • LC System: Utilize the same column and a similar gradient as the HPLC method, but replace the formic acid mobile phase with one more compatible with ESI-MS.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

  • MS System:

    • Ionization Mode: ESI, Negative.

    • Scan Range: m/z 100 - 1000.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature to maximize the signal for the [M-H]⁻ ion of the boronic acid and minimize fragmentation or adduct formation.

  • Data Analysis: Correlate the peaks observed in the total ion chromatogram (TIC) with their corresponding mass spectra. Propose structures for impurities based on their mass-to-charge ratio. For this compound (C₁₀H₁₉BO₂), the expected exact mass is 182.14 g/mol . The [M-H]⁻ ion would be observed at m/z 181.13.

Workflow and Decision Making

The following workflow outlines a logical approach to comprehensively assess the purity of a newly synthesized batch of this compound.

Purity_Assessment_Workflow cluster_Initial_Screen Initial Screening & ID cluster_Purity_Quant Quantitative Purity cluster_Impurity_ID Impurity Identification NMR_Analysis NMR Analysis (¹H, ¹³C, ¹¹B) Structure_Confirm Structure Confirmed? NMR_Analysis->Structure_Confirm HPLC_Analysis RP-HPLC Analysis (Area % Purity) Structure_Confirm->HPLC_Analysis Yes Stop_Resynthesize Stop / Re-evaluate Synthesis Structure_Confirm->Stop_Resynthesize No Purity_Spec Purity > 98%? HPLC_Analysis->Purity_Spec LCMS_Analysis LC-MS Analysis (Identify Unknowns) Purity_Spec->LCMS_Analysis Yes Stop_Repurify Stop / Repurify Purity_Spec->Stop_Repurify No Identify_Impurity Impurity Profile Acceptable? LCMS_Analysis->Identify_Impurity Identify_Impurity->Stop_Repurify No Pass_QC Pass QC / Release Batch Identify_Impurity->Pass_QC Yes

Caption: Logical workflow for the purity assessment of synthesized boronic acids.

Conclusion

The purity assessment of this compound is not a monolithic task but a systematic investigation that requires the thoughtful application of orthogonal analytical techniques. NMR spectroscopy serves as the cornerstone for structural verification, while RP-HPLC provides the quantitative data necessary for batch release. LC-MS offers the deeper insight required to identify and characterize unknown impurities, which is paramount in a research and drug development setting. By employing this multi-faceted, self-validating approach, scientists can ensure the quality and reliability of this critical synthetic building block, paving the way for more efficient and successful research outcomes.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

  • Luchini, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3571-3575. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).
  • Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

  • Anslyn, E. V. (2015). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • Levering, J. A., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • McCarthy, S., et al. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Propylcyclohexenyl Moieties: A Cost-Benefit Analysis of 4-Propylcyclohex-1-enylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount to modulating the physicochemical and pharmacological properties of lead compounds. The 4-propylcyclohexenyl group represents a valuable non-aromatic, lipophilic scaffold. This guide provides an in-depth technical analysis of the use of 4-Propylcyclohex-1-enylboronic acid in Suzuki-Miyaura cross-coupling reactions, alongside a critical comparison with alternative synthetic strategies. Our objective is to equip you with the necessary data and insights to make informed decisions in your synthetic campaigns.

The Suzuki-Miyaura Approach: Precision and Versatility

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[1][2] this compound serves as a specialized building block for introducing the corresponding cyclohexenyl moiety onto aryl or heteroaryl scaffolds.

Cost-Benefit Analysis of this compound

The decision to employ a specialty reagent like this compound necessitates a careful evaluation of its synthetic advantages against its economic implications.

Benefits Costs & Considerations
High Chemoselectivity: The Suzuki-Miyaura coupling is renowned for its tolerance of a wide array of functional groups, minimizing the need for extensive protecting group strategies.[3][4]High Reagent Cost: As a specialty chemical, this compound is not a commodity. Its price is significantly higher than that of simple arylboronic acids and is likely supplied on a "made-to-order" basis.[5]
Mild Reaction Conditions: Reactions are typically run under gentle heating with a variety of compatible bases and solvents, preserving sensitive functionalities within complex molecules.Catalyst & Ligand Costs: Palladium catalysts and the often-required phosphine ligands represent a significant cost component of the reaction.[6]
Stereo- and Regiocontrol: The geometry of the double bond in the boronic acid is faithfully transferred to the product, ensuring high stereoselectivity.Catalyst Loading: While catalytic, palladium loadings for challenging couplings can sometimes be higher than desired, impacting overall cost and requiring efficient removal from the final product.[7]
Direct C(sp²)-C(sp²) Bond Formation: Provides a direct and efficient route to connect the cyclohexenyl and (hetero)aryl moieties.Protodeboronation: Alkenylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group), which can reduce yields.[8]
Commercial Availability: While a specialty reagent, it is available from suppliers of fine chemicals, obviating the need for in-house synthesis of the organoboron intermediate.[5]Reaction Optimization: Suzuki-Miyaura reactions, especially with sterically demanding or electronically challenging substrates, may require significant optimization of catalysts, ligands, bases, and solvents.

Alternative Synthetic Strategies

The Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones.[9][10][11][12][13] To synthesize a 4-propyl-1-arylcyclohexene, one would start from 4-propylcyclohexanone.

Synthetic Workflow:

  • Phosphonium Salt Formation: Reaction of an arylmethyl halide with triphenylphosphine to form the corresponding phosphonium salt.

  • Ylide Generation: Deprotonation of the phosphonium salt with a strong base (e.g., n-butyllithium) to generate the phosphorus ylide.

  • Wittig Reaction: Reaction of the ylide with 4-propylcyclohexanone to form the desired alkene and triphenylphosphine oxide.

Grignard Reaction Followed by Dehydration

The addition of an organometallic reagent, such as a Grignard reagent, to a ketone is a fundamental C-C bond-forming reaction.[14][15][16] Subsequent dehydration of the resulting tertiary alcohol yields the alkene.

Synthetic Workflow:

  • Grignard Reagent Formation: Reaction of an aryl halide with magnesium metal to form the arylmagnesium halide.

  • Grignard Addition: Reaction of the Grignard reagent with 4-propylcyclohexanone to form a tertiary alcohol.

  • Dehydration: Elimination of water from the tertiary alcohol, typically under acidic conditions, to generate the alkene.

Qualitative Comparison of Synthetic Routes

Parameter Suzuki-Miyaura Coupling Wittig Reaction Grignard Reaction & Dehydration
Starting Materials Cost High (specialty boronic acid)Moderate (arylmethyl halides, triphenylphosphine, strong base)Low (aryl halides, magnesium, 4-propylcyclohexanone)
Functional Group Tolerance ExcellentModerate (intolerant of acidic protons and some carbonyl groups)Poor (intolerant of acidic protons and electrophilic functional groups)
Stereoselectivity Excellent (retains alkene geometry)Poor to moderate (often gives mixtures of E/Z isomers with unstabilized ylides)Poor (can lead to mixtures of regioisomers and E/Z isomers)
Reaction Conditions MildHarsh (strong base required)Moderate (acid-catalyzed dehydration can be harsh)
Byproducts Boron-containing saltsTriphenylphosphine oxide (can be difficult to separate)Magnesium salts
Generality Broad scope of aryl/heteroaryl halidesLimited by the stability of the ylide and steric hindrance of the ketoneGenerally reliable for simple substrates

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This is a general protocol and should be optimized for specific substrates.

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand.

  • Add the solvent system (e.g., a mixture of toluene and water, 10:1, 11 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Wittig Reaction Protocol
  • Ylide Formation: In a flame-dried flask under an inert atmosphere, dissolve the arylmethyltriphenylphosphonium halide (1.1 mmol) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.1 mmol) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to -78 °C and add a solution of 4-propylcyclohexanone (1.0 mmol) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.

Grignard Reaction and Dehydration Protocol
  • Grignard Addition: In a flame-dried flask under an inert atmosphere, add a solution of arylmagnesium halide (1.2 mmol) in THF. Cool the solution to 0 °C and add a solution of 4-propylcyclohexanone (1.0 mmol) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude tertiary alcohol.

  • Dehydration: Dissolve the crude alcohol in toluene and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Cool the reaction, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alkene by flash column chromatography.

Safety and Handling

  • Boronic Acids: Boronic acids are generally considered to be of low toxicity. However, they can cause skin and eye irritation.[17][18] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Wittig Reagents: The strong bases used to generate ylides, such as n-butyllithium, are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere. Triphenylphosphine and its oxide are irritants.

  • Grignard Reagents: Grignard reagents are highly reactive and water-sensitive. Reactions should be carried out under strictly anhydrous conditions and an inert atmosphere.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

Visualizing the Synthetic Pathways

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L₂-R¹ Transmetalation->Ar-Pd(II)L2-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R1 Ar-R¹ (Product) Reductive\nElimination->Ar-R1 Ar-X Ar-X Ar-X->Oxidative\nAddition R1B(OH)2 R¹B(OH)₂ R1B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic_Decision_Workflow Start Need to Synthesize 4-Propyl-1-arylcyclohexene Q1 Are functional groups sensitive to strong bases or acids? Start->Q1 Suzuki Use Suzuki-Miyaura Coupling with This compound Q1->Suzuki Yes Q2 Is cost a major constraint? Q1->Q2 No Wittig Consider Wittig Reaction Q2->Wittig No Grignard Consider Grignard Reaction followed by Dehydration Q2->Grignard Yes

Caption: Decision workflow for selecting a synthetic route.

Conclusion

This compound offers a precise and versatile, albeit potentially costly, route to 4-propyl-1-arylcyclohexenes via the Suzuki-Miyaura coupling. Its key advantages lie in its exceptional functional group tolerance and stereocontrol. For projects where cost is a primary driver and functional group sensitivity is less of a concern, the Wittig and Grignard reactions represent viable, more economical alternatives, though they may require more extensive optimization and purification. The choice of synthetic strategy should therefore be guided by a careful consideration of the specific target molecule, the project budget, and the available timeline.

References

  • Batey, R. A., & Li, S. W. (2004). Organotrifluoroborates and boronic acids in the Suzuki-Miyaura cross-coupling reaction. In Boronic Acids (pp. 231-267). Wiley-VCH.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Fisher Scientific. (2011).
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-catalyzed cross-coupling: a historical contextual perspective to the 2010 Nobel Prize.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Moloney, M. G. (2011). The Suzuki-Miyaura cross-coupling reaction. In Comprehensive Organic Synthesis II (Vol. 3, pp. 193-245). Elsevier.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
  • Reid, M., & Moloney, M. G. (2015). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Chemical Society Reviews, 44(1), 18-30.
  • Sigma-Aldrich. (2025).
  • Watson International Limited. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2016).
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
  • Fisher Scientific. (2021).
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.
  • MDPI. (2021).
  • Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
  • BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • ResearchGate. (n.d.). Suzuki coupling reaction of aryl halides and aryl boronic acids in the presence of 5.
  • Zhang, Y., & Wu, J. (2013). Mechanism of Asymmetric Homologation of Alkenylboronic Acids with CF3-Diazomethane via Borotropic Rearrangement.
  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 31).
  • CPHI Online. (n.d.). (4,4-dimethylcyclohexent-1-yl)boronic acid pinacol ester.
  • Google Patents. (n.d.). CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.
  • MDPI. (n.d.). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase.
  • Organic Chemistry Portal. (n.d.). Preparation of (E)
  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • National Institutes of Health. (n.d.). 1-Methyl-4-propylcyclohexane.
  • National Institutes of Health. (n.d.). Cyclohexene, 4-propyl-.
  • Sigma-Aldrich. (n.d.). trans-1-Propenylboronic acid pinacol ester 97 83947-58-4.
  • National Institutes of Health. (n.d.).
  • Boron Molecular. (n.d.). Buy (4-(isopropylsulfonyl)phenyl)boronic acid, pinacol ester.

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A Comparative Guide to the Application of 4-Alkylcyclohexenylboronic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Alkenylboronic Acids in Synthesis

Boronic acids have become indispensable tools in the synthetic chemist's arsenal, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance under relatively mild conditions.[2][3] While arylboronic acids have been extensively studied and utilized, the application of alkenylboronic acids, such as the 4-alkylcyclohexenyl series, offers unique advantages for the synthesis of complex, three-dimensional molecular architectures prevalent in pharmaceuticals and natural products.[4][5][6]

The 4-alkylcyclohexenylboronic acid scaffold provides a sterically defined and conformationally restricted building block, allowing for the introduction of a substituted cyclohexene moiety into a target molecule. This is particularly valuable in drug discovery, where the spatial arrangement of substituents can significantly impact biological activity.[5][7] This guide will explore the synthesis, applications, and comparative performance of these versatile reagents.

Synthesis of 4-Alkylcyclohexenylboronic Acids and Their Esters

The efficient synthesis of 4-alkylcyclohexenylboronic acids or their more stable ester derivatives (e.g., pinacol esters) is a critical first step for their application. A common and effective method involves the hydroboration of a corresponding 1-alkyl-1,4-cyclohexadiene, followed by in-situ trapping with a suitable diol or subsequent hydrolysis to the boronic acid.

A general synthetic pathway is outlined below:

Synthesis_of_4_Alkylcyclohexenylboronic_Acid cluster_start Starting Materials cluster_reaction Hydroboration cluster_intermediate Intermediate cluster_workup Workup/Derivatization cluster_product Product alkyl_cyclohexadiene 1-Alkyl-1,4-cyclohexadiene hydroboration Hydroboration alkyl_cyclohexadiene->hydroboration borane_reagent Borane Reagent (e.g., 9-BBN) borane_reagent->hydroboration alkylborane Trialkylborane Intermediate hydroboration->alkylborane hydrolysis Oxidative Workup or Esterification (e.g., Pinacol) alkylborane->hydrolysis boronic_acid 4-Alkylcyclohexenylboronic Acid or Pinacol Ester hydrolysis->boronic_acid

Caption: General workflow for the synthesis of 4-alkylcyclohexenylboronic acids.

This approach offers good control over regioselectivity, with the boron atom adding to the less substituted carbon of the double bond. The resulting boronic acids or their esters are often stable, crystalline solids that can be easily handled and stored.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 4-alkylcyclohexenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[1] This reaction allows for the coupling of the cyclohexenyl group with a variety of aryl or vinyl halides and triflates, providing access to a wide range of substituted cyclic alkenes.

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex r1_x R¹-X (Aryl/Vinyl Halide) r1_x->oxidative_addition transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 boronic_acid R²-B(OR)₂ (4-Alkylcyclohexenyl boronic acid ester) boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² reductive_elimination->product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Propylcyclohex-1-enylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the fast-paced world of pharmaceutical science, our focus is often on synthesis and discovery. However, the life cycle of a chemical does not end in the reaction flask. Responsible stewardship, particularly the proper disposal of specialized reagents like 4-Propylcyclohex-1-enylboronic acid (CAS No. 1256346-34-5), is a non-negotiable aspect of laboratory safety and environmental compliance. This guide provides a comprehensive, principles-based approach to managing this compound's waste stream, ensuring the safety of your team and the integrity of your facility's protocols.

While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not universally available, its classification as a boronic acid derivative allows us to establish a robust disposal plan based on the known hazards of this chemical family. Boronic acids are known irritants and require careful handling from acquisition to disposal.

Hazard Assessment and Risk Mitigation

Before any handling or disposal begins, a thorough understanding of the potential hazards is paramount. Based on data from analogous boronic acid compounds, this compound should be treated as a substance with the following potential hazards:

  • Skin and Eye Irritation : Direct contact can cause irritation or serious eye irritation[1][2].

  • Respiratory Tract Irritation : Inhalation of the dust can lead to respiratory discomfort[1][2].

  • Hygroscopic Nature : Some boronic acids are sensitive to moisture, which can affect their stability and requires storage in a dry, tightly sealed container[2][3].

Hazard Profile Summary
Hazard ClassificationDescriptionRecommended Action
Acute Toxicity (Oral) Harmful if swallowed, based on related compounds[1].Do not eat, drink, or smoke when handling. Wash hands thoroughly after use[1][4].
Skin Corrosion/Irritation Causes skin irritation[1][2].Wear appropriate chemical-resistant gloves and a lab coat[5][6].
Serious Eye Damage/Irritation Causes serious eye irritation[1][2].Wear chemical safety goggles meeting ANSI/ISEA Z87.1 standards[7].
STOT-Single Exposure May cause respiratory irritation[1][2].Handle in a well-ventilated area or a chemical fume hood[6][8].

Personal Protective Equipment (PPE) and Immediate Safety

A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound, including its waste products.

  • Eye Protection : Chemical splash goggles are mandatory. Contact lenses should not be worn as they can trap chemicals against the eye[7].

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use and change them immediately if contamination occurs[5].

  • Body Protection : A lab coat must be worn and kept fastened. Ensure clothing covers all exposed skin; long pants and closed-toe shoes are required[6][9].

  • Ventilation : All handling and disposal-related activities should be performed inside a certified chemical fume hood to minimize inhalation risk[6].

Waste Segregation and Collection Protocol

Proper segregation is the foundation of a safe and compliant waste management program. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Step 1: Designate a Waste Container Use a dedicated, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle). The container must have a secure, screw-on cap.

Step 2: Labeling The container must be clearly and accurately labeled before any waste is added. The label must include:

  • The words "Hazardous Waste "[8].

  • The full chemical name: "This compound ".

  • The associated CAS Number: 1256346-34-5 .

  • An indication of the hazards (e.g., "Irritant").

Step 3: Waste Collection Collect all waste containing this compound, including contaminated solids (like paper towels or weigh boats) and liquid residues, in this designated container. Never mix this waste with other waste streams, especially strong bases or oxidizing agents[3][10].

Step 4: Storage Keep the hazardous waste container tightly closed when not in use. Store it in a designated satellite accumulation area that is secure and away from incompatible materials, as per your institution's Environmental Health & Safety (EHS) guidelines[8].

Disposal Workflow: A Step-by-Step Guide

The primary and most secure method for disposing of boronic acid waste is through your institution's certified hazardous waste management program. On-site treatment, such as neutralization, should only be performed by trained personnel with explicit approval from the EHS office.

Workflow for Unused Product and Contaminated Materials
  • Assess the Waste : Determine if the waste is the pure solid compound or materials contaminated with it (e.g., gloves, wipes).

  • Transfer to Waste Container : Carefully transfer the waste into the pre-labeled hazardous waste container located in a fume hood. Use appropriate tools (spatula, funnel) to avoid spills.

  • Seal and Store : Securely close the container and place it in the satellite accumulation area.

  • Arrange for Pickup : Contact your institution's EHS department to schedule a pickup for the full waste container.

Neutralization (Expert Use Only)

While boronic acids are acidic, neutralization is a chemical reaction that can generate heat and must be approached with caution. This procedure should only be considered if approved by EHS and is generally reserved for dilute aqueous solutions.

  • Consult EHS : Obtain permission and specific guidance from your EHS department.

  • Prepare Neutralizing Agent : In a fume hood, prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda)[10][11].

  • Slow Addition : While stirring the boronic acid waste solution in an ice bath to control heat, slowly add the basic solution[12].

  • Monitor pH : Use pH test strips to monitor the neutralization process. The target is a neutral pH between 5.5 and 9.5[11][12].

  • Dispose : Once neutralized and confirmed by EHS, the solution may be eligible for drain disposal, followed by a large volume of water[12]. However, the default and safest path is to collect it as hazardous waste.

Disposal Decision Workflow

G cluster_0 Waste Generation & Segregation cluster_1 Chemical Waste Pathway cluster_2 Container Decontamination Pathway start Waste Generated (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid/Liquid Chemical Waste (Pure compound, solutions, contaminated wipes) waste_type->solid_waste Chemical empty_container Empty Container waste_type->empty_container Container collect_hw Collect in Labeled Hazardous Waste Container solid_waste->collect_hw store_hw Store in Satellite Accumulation Area collect_hw->store_hw ehs_pickup Arrange for EHS Disposal store_hw->ehs_pickup rinse Triple Rinse with Appropriate Solvent empty_container->rinse collect_rinseate Collect Rinseate as Hazardous Waste rinse->collect_rinseate dry_container Air Dry Container in Fume Hood rinse->dry_container collect_rinseate->store_hw Add to HW Container deface_label Deface Original Label dry_container->deface_label dispose_clean Dispose of Clean Container as Non-Hazardous Waste deface_label->dispose_clean

Caption: Decision workflow for handling and disposing of chemical waste and empty containers.

Empty Container Decontamination Protocol

An "empty" container that once held this compound is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.

  • First Rinse : In a fume hood, rinse the empty container with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This initial rinseate is considered hazardous[8].

  • Collect Rinseate : Pour the rinseate into your designated hazardous waste container for this compound[8].

  • Repeat : Repeat the rinsing process two more times, collecting each rinseate as hazardous waste. This "triple rinse" procedure is a standard practice for ensuring decontamination.

  • Dry and Dispose : Allow the rinsed container to air dry completely in the fume hood. Once dry, deface or remove the original label. The decontaminated container can now be disposed of with regular laboratory glass or plastic waste[8].

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action. Familiarize yourself with these procedures and the location of all safety equipment.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists[1][3].

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][3].

  • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention[3][13].

  • Minor Spill (Solid) : Wearing full PPE, gently sweep or scoop the material into the hazardous waste container. Avoid creating dust[1][14]. Clean the area with a damp cloth and dispose of the cloth as hazardous waste.

  • Major Spill : Evacuate the immediate area and alert your supervisor and EHS department. Do not attempt to clean it up yourself.

By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility that protects you, your colleagues, and the broader environment. When in doubt, always pause and consult your institution's EHS professionals.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • CSU Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Get Rid of Acidic Waste Safely and Responsibly. Retrieved from [Link]

  • RNS G. (2022, March 10). How To Properly Dispose Waste Acid? [Video]. YouTube. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 4-Cyclopropylpyridin-3-ylboronic acid. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Lab Safety Rules. Retrieved from [Link]

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